molecular formula C10H7NO B1306823 Quinoline-5-carbaldehyde CAS No. 22934-41-4

Quinoline-5-carbaldehyde

Cat. No.: B1306823
CAS No.: 22934-41-4
M. Wt: 157.17 g/mol
InChI Key: BNEVFKZLYCGDFG-UHFFFAOYSA-N
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Description

Quinoline-5-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEVFKZLYCGDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393486
Record name Quinoline-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-41-4
Record name Quinoline-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-5-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to Quinoline-5-carbaldehyde: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-5-carbaldehyde, a key heterocyclic aromatic aldehyde, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique chemical structure allows for diverse functionalization, leading to a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development, with a focus on its anticancer and antimicrobial properties.

Chemical and Physical Properties

This compound, also known as 5-formylquinoline, is a solid, typically appearing as yellow to brown crystals or powder.[1] It is characterized by a quinoline bicyclic system with a carbaldehyde group at the 5-position.

Identifiers and General Properties

A summary of the key identifiers and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 22934-41-4[1][2][3]
Molecular Formula C₁₀H₇NO[1][2][3]
Molecular Weight 157.17 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 5-Quinolinecarboxaldehyde, 5-Formylquinoline[1][3]
Appearance Yellow to brown solid[1]
Melting Point 94-98 °C[3]
Boiling Point 314.3 °C at 760 mmHg (Predicted)[4]
Solubility Slightly soluble in water[1][3]
pKa (Predicted) 3.94 ± 0.12[1]
InChI InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H[1]
InChIKey BNEVFKZLYCGDFG-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=C2C=CC=NC2=C1)C=O[1][3]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of typical spectral data is provided in Table 2.

Technique Data Reference(s)
¹H NMR (DMSO-d₆, 400.2 MHz) δ = 7.26 (d, J=8.0 Hz, 1H, aromatic), 7.78 (dd, J=8.6 Hz, 4.1 Hz, 1H, aromatic), 8.17 (d, J=8.1 Hz, 1H, aromatic), 8.97 (dd, J=4.1 Hz, 1.6 Hz, 1H, aromatic), 9.56 (dd, J=8.6 Hz, 1.6 Hz, 1H, aromatic), 10.14 (s, 1H, HC=O)
¹³C NMR (DMSO-d₆, 100.6 MHz) δ = 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2
IR The infrared spectrum shows a characteristic aldehyde C-H stretch around 2860 cm⁻¹ and a strong C=O stretch at approximately 1677 cm⁻¹. The aromatic C=N stretch appears around 1616 cm⁻¹ and the C=C stretch at about 1556 cm⁻¹.
MS (EI) The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight. A common fragmentation pattern involves the initial loss of the carbonyl group.

Experimental Protocols

The synthesis and analysis of this compound require specific experimental procedures. This section details common protocols for its preparation and characterization.

Synthesis of this compound

Several methods are available for the synthesis of quinoline carbaldehydes, with the Vilsmeier-Haack and Reimer-Tiemann reactions being prominent examples for the formylation of activated quinoline precursors.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][5]

Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • Cool N,N-Dimethylformamide (DMF) to 0-5 °C in a flask equipped with a drying tube.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • To this solution, add the substituted acetanilide.

  • Reflux the reaction mixture for 4-10 hours, maintaining the temperature between 80-90 °C.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water with stirring.

  • The precipitated this compound is then filtered, washed with water, and dried.

  • Recrystallize the crude product from ethyl acetate to obtain the purified compound.[3]

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide Substituted Acetanilide Acetanilide->Reaction_Mixture Reflux Reflux (80-90 °C, 4-10h) Reaction_Mixture->Reflux Quenching Quenching (Ice-cold water) Reflux->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization (Ethyl Acetate) Filtration->Recrystallization Product Pure Quinoline-5- carbaldehyde Recrystallization->Product Reimer_Tiemann_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Hydroxyquinoline Hydroxyquinoline Reaction_Vessel Reaction Vessel Hydroxyquinoline->Reaction_Vessel NaOH_Solution Aqueous NaOH NaOH_Solution->Reaction_Vessel Chloroform Chloroform Chloroform->Reaction_Vessel Heating Heating (60-70 °C) & Vigorous Stirring Reaction_Vessel->Heating Cooling Cooling Heating->Cooling Acidification Acidification (HCl) Cooling->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Chromatography) Extraction->Purification Product Pure Quinoline-5- carbaldehyde Purification->Product Anticancer_Mechanisms cluster_pathways Cellular Targets and Pathways Quinoline Quinoline Derivatives Tyrosine_Kinase Tyrosine Kinase Signaling Quinoline->Tyrosine_Kinase Inhibition Topoisomerase DNA Topoisomerase Quinoline->Topoisomerase Inhibition Apoptosis_Pathway Apoptotic Pathways Quinoline->Apoptosis_Pathway Modulation Cell_Cycle Cell Cycle Regulation Quinoline->Cell_Cycle Modulation Proliferation_Inhibition Inhibition of Proliferation Tyrosine_Kinase->Proliferation_Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Induction of Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest DNA_Damage->Apoptosis

References

Quinoline-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Therapeutic Potential of a Key Quinoline Derivative.

This technical guide provides a comprehensive overview of Quinoline-5-carbaldehyde, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, safety and handling procedures, and its emerging role in the development of novel therapeutic agents.

Core Properties of this compound

This compound, also known as 5-Formylquinoline, is a yellow to brown solid compound.[1] It is characterized by a quinoline ring functionalized with a carbaldehyde group at the 5-position. This structural feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

PropertyValueSource
CAS Number 22934-41-4[1][2][3][4][5]
Molecular Formula C₁₀H₇NO[1][6]
Molecular Weight 157.17 g/mol [2][4][5][6][7]
Appearance Yellow to brown solid[1]
Purity ≥97%[3][4][7]
Solubility Slightly soluble in water[1][2][7]
Storage Conditions Inert atmosphere, 2-8°C or -20°C[3][4]

Synthesis and Characterization

The synthesis of quinoline-5-carbaldehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent protocol.[1]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of quinoline-5-carbaldehydes.[1]

  • Reagent Preparation: In a solution of dry chloroform (6.5 mL) and dry DMF (0.8 mL, 32.0 mmol), add POCl₃ (3.2 mL, 4.0 mmol) at 0°C.

  • Reaction Initiation: Stir the mixture for one hour. Following this, add the appropriate quinoline precursor (8.0 mmol).

  • Reflux: Gently reflux the resulting reaction mixture for 16 hours.

  • Quenching and Neutralization: Quench the reaction by adding crushed ice. Neutralize the mixture to a pH of 6-7 using an aqueous solution of Na₂CO₃ (10%).

  • Separation: Separate the organic and aqueous layers to isolate the product.

Characterization Techniques

The structural and physicochemical properties of this compound and its derivatives are typically characterized using a combination of spectroscopic and chromatographic methods. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure.[1]

  • Mass Spectrometry (MS): Techniques such as GC-MS and HRMS are employed to determine the molecular weight and fragmentation patterns.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to identify the functional groups present in the molecule.[1]

  • Electronic Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization start Start: Quinoline Precursor reagents Vilsmeier-Haack Reagents (POCl3, DMF, Chloroform) start->reagents 1. Add reflux Reflux (16h) reagents->reflux 2. Heat quench Quenching & Neutralization reflux->quench 3. Cool & Neutralize separation Separation & Isolation quench->separation 4. Extract product This compound separation->product nmr NMR Spectroscopy (1H, 13C) product->nmr Analysis ms Mass Spectrometry (GC-MS, HRMS) product->ms Analysis ftir FTIR Spectroscopy product->ftir Analysis uv_vis Electronic Absorption Spectroscopy product->uv_vis Analysis

Synthesis and Characterization Workflow

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities.[8][9] Quinoline-based compounds are integral to the development of drugs for various diseases, including cancer, microbial infections, and inflammatory conditions.[8][10][11]

Antimicrobial and Antiparasitic Activity

Quinoline derivatives have shown significant potential as antimicrobial agents.[11][12][13] Specifically, quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a crucial enzyme for the parasite's survival.[14] These compounds compete with the substrate for binding to the catalytic active site of the enzyme, demonstrating their potential as effective treatments for leishmaniasis.[14]

Anticancer Activity

The role of quinoline derivatives in cancer therapy is an active area of research.[8] They have been investigated for their ability to target key signaling pathways involved in cancer progression. Quinoline-based molecules have been developed as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in many cancers and cancer stem cells.[15]

Furthermore, quinoline derivatives have been designed to target critical receptors in carcinogenic pathways, such as c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors.[16] Inhibition of these receptors can disrupt downstream signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, which are vital for cell proliferation, survival, and angiogenesis.[16]

The diagram below illustrates the inhibitory action of quinoline derivatives on key carcinogenic signaling pathways.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Processes cMet c-Met PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cMet->PI3K_Akt_mTOR VEGFR VEGFR VEGFR->PI3K_Akt_mTOR EGFR EGFR Ras_Raf_MEK Ras/Raf/MEK Pathway EGFR->Ras_Raf_MEK EGFR->PI3K_Akt_mTOR Proliferation Proliferation Ras_Raf_MEK->Proliferation PI3K_Akt_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Survival Survival PI3K_Akt_mTOR->Survival Quinoline Quinoline Derivatives Quinoline->cMet inhibit Quinoline->VEGFR inhibit Quinoline->EGFR inhibit

Inhibition of Carcinogenic Pathways

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[2][6]

Hazard Identification
  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[6]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation (Category 3).[6]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only outdoors or in a well-ventilated area.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It is also noted to be air-sensitive.[2][6]

Conclusion

This compound is a versatile chemical intermediate with significant and expanding applications in drug discovery and development. Its utility as a scaffold for synthesizing novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research, is well-documented. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers aiming to leverage its potential in creating next-generation pharmaceuticals. Further exploration of its derivatives is likely to yield new and potent drug candidates for a variety of diseases.

References

An In-depth Technical Guide to the Spectroscopic Data of Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoline-5-carbaldehyde, a significant heterocyclic aromatic compound. Due to its quinoline core functionalized with a reactive aldehyde group, this molecule serves as a crucial building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development.

This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines the general experimental protocols for obtaining such data, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its closely related derivatives. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent/FrequencyReference
10.16s1H, CHOCDCl₃ / 400 MHz[1]
9.71ddJ = 1.6, 8.41H, AromaticCDCl₃ / 400 MHz[1]
8.89ddJ = 1.6, 4.01H, AromaticCDCl₃ / 400 MHz[1]
8.02dJ = 8.01H, AromaticCDCl₃ / 400 MHz[1]
7.69qJ = 4.01H, AromaticCDCl₃ / 400 MHz[1]
7.30dJ = 8.01H, AromaticCDCl₃ / 400 MHz[1]
10.14s1H, HC=ODMSO-d₆ / 400.2 MHz[2]
9.56dd³JH,H = 8.6, ⁴JH,H = 1.61H, AromaticDMSO-d₆ / 400.2 MHz[2]
8.97dd³JH,H = 4.1, ⁴JH,H = 1.61H, AromaticDMSO-d₆ / 400.2 MHz[2]
8.17d³JH,H = 8.11H, AromaticDMSO-d₆ / 400.2 MHz[2]
7.78dd³JH,H = 8.6, ⁴JH,H = 4.11H, AromaticDMSO-d₆ / 400.2 MHz[2]
7.26d³JH,H = 8.01H, AromaticDMSO-d₆ / 400.2 MHz[2]

¹³C NMR Data

Similar to the proton NMR data, the available ¹³C NMR data is for 8-Hydroxy-quinoline-5-carbaldehyde.

Table 2: ¹³C NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde

Chemical Shift (δ) ppmAssignmentSolvent/FrequencyReference
193.1C=ODMSO-d₆ / 400 MHz[1]
160.5Aromatic C-ODMSO-d₆ / 400 MHz[1]
149.9Aromatic CDMSO-d₆ / 400 MHz[1]
141.1Aromatic CDMSO-d₆ / 400 MHz[1]
138.9Aromatic CDMSO-d₆ / 400 MHz[1]
133.9Aromatic CDMSO-d₆ / 400 MHz[1]
127.7Aromatic CDMSO-d₆ / 400 MHz[1]
125.5Aromatic CDMSO-d₆ / 400 MHz[1]
123.4Aromatic CDMSO-d₆ / 400 MHz[1]
111.7Aromatic CDMSO-d₆ / 400 MHz[1]
192.2C=ODMSO-d₆ / 100.6 MHz[2]
159.6Aromatic C-ODMSO-d₆ / 100.6 MHz[2]
149.0Aromatic CDMSO-d₆ / 100.6 MHz[2]
140.2Aromatic CDMSO-d₆ / 100.6 MHz[2]
138.0Aromatic CDMSO-d₆ / 100.6 MHz[2]
133.0Aromatic CDMSO-d₆ / 100.6 MHz[2]
126.8Aromatic CDMSO-d₆ / 100.6 MHz[2]
124.6Aromatic CDMSO-d₆ / 100.6 MHz[2]
122.4Aromatic CDMSO-d₆ / 100.6 MHz[2]
110.8Aromatic CDMSO-d₆ / 100.6 MHz[2]

Carbon atoms of carbonyl groups at the C5 position generally show signals around 192 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for Quinoline Derivatives

Wavenumber (cm⁻¹)IntensityAssignmentReference
1700StrongC=O stretch of the ketone[3]
1635StrongC=O stretch of the methoxycarbonyl[3]
1560 / 1552StrongPhenyl ring stretch[4]
1512, 1267NO₂ bands[3]
776Ring deformation of the quinoline group[4]

Note: The IR data is for quinoline derivatives and provides an expected range for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

m/zIonMethodReference
157.052763847[M]⁺Computed[5]
158.06004[M+H]⁺Predicted[6]
180.04198[M+Na]⁺Predicted[6]
156.04548[M-H]⁻Predicted[6]
175.08658[M+NH₄]⁺Predicted[6]

Quinoline carbaldehydes typically show a preferential fragmentation pattern involving the initial loss of the carbonyl group.[2] For instance, 8-hydroxythis compound exhibits a molecular ion at m/z = 173 and fragment ions at m/z = 144 and 116.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the characterization of quinoline derivatives.[7]

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[7]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

    • For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.[7]

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

  • Instrumentation: Acquire mass spectra using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[7][8]

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7][8]

  • Data Acquisition:

    • EI-MS: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. This method provides information about the molecular weight and structural fragments.

    • ESI-MS: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It often provides the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides clues about its structure. For high-resolution mass spectrometry (HRMS), an external reference such as leucine enkephalin may be used for mass correction.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data Mass Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

Quinoline-5-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, presents a physicochemical profile that requires a thorough understanding for its effective application in research and development. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols to enable researchers to conduct further investigations.

Core Physicochemical Properties

This compound is a yellow to brown solid with the chemical formula C₁₀H₇NO.[1] Its structure, featuring a quinoline core with a carbaldehyde group at the 5-position, dictates its reactivity and physical properties.

PropertyValueSource
Molecular FormulaC₁₀H₇NO[1][2][3]
Molecular Weight157.17 g/mol [2][3]
AppearanceYellow to brown solid[1]
CAS Number22934-41-4[1][2][3][4][5]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, qualitative descriptions and data from related compounds provide valuable insights.

Qualitative Solubility

The compound is consistently reported to be "slightly soluble in water".[1][2][6][7] For organic solvents, while specific data for this compound is lacking, the solubility of structurally similar quinoline derivatives suggests it is likely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may have some solubility in alcohols such as ethanol.

Quantitative Solubility Data

SolventSolubilityTemperature (°C)Method
WaterSlightly solubleNot SpecifiedNot Specified

Stability Profile

This compound is known to be sensitive to certain environmental conditions, which is critical for its handling and storage.

Qualitative Stability

The compound is described as "air sensitive".[1][2][7] It is also noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] For optimal preservation of its integrity, storage under an inert atmosphere at refrigerated temperatures (2-8°C or -20°C) is recommended.[4]

Forced Degradation Studies

While specific degradation pathways for this compound are not well-documented, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to elucidate its intrinsic stability. The primary degradation product upon oxidation of the aldehyde group would likely be quinoline-5-carboxylic acid.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sampling: Carefully withdraw a known volume of the supernatant. To avoid precipitation, it may be necessary to pre-warm the syringe.

  • Filtration: Immediately filter the collected supernatant through a suitable low-binding filter (e.g., 0.22 µm PVDF) into a clean vial.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a method to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at 60°C.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Expose the solid compound and the stock solution to a dry heat of 80°C.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a lower percentage of Mobile Phase B and increase over time).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the unstressed control. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.

Visualizations

Logical Workflow for Physicochemical Characterization

cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_qual Qualitative Solubility (e.g., in water, organic solvents) sol_protocol Define Experimental Protocol sol_qual->sol_protocol sol_quant Quantitative Solubility (Shake-Flask Method) sol_execution Execute Shake-Flask Experiment sol_protocol->sol_execution sol_analysis Analyze Supernatant (HPLC) sol_execution->sol_analysis sol_data Solubility Data (mg/mL, M) sol_analysis->sol_data end Comprehensive Physicochemical Profile sol_data->end stab_qual Qualitative Stability (Air, Light, Temp. Sensitivity) stab_protocol Develop Stability-Indicating Method (HPLC) stab_qual->stab_protocol stab_forced Forced Degradation Study stab_execution Execute Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_protocol->stab_execution stab_analysis Analyze Samples (HPLC) stab_execution->stab_analysis stab_pathway Identify Degradation Products & Pathways stab_analysis->stab_pathway stab_pathway->end start This compound start->sol_qual start->stab_qual

Caption: Workflow for the physicochemical characterization of this compound.

Experimental Workflow for Forced Degradation Studies

cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, 60°C) sampling Sample at Time Points acid->sampling base Base Hydrolysis (0.1M NaOH, 60°C) base->sampling oxidation Oxidation (3% H₂O₂) oxidation->sampling thermal Thermal Stress (80°C) thermal->sampling photo Photostability (ICH Q1B) photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Calculate % Degradation Identify Degradants hplc->data start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Experimental workflow for conducting forced degradation studies.

References

A Deep Dive into Quinoline-5-carbaldehyde: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, serves as a significant building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique electronic and structural properties, stemming from the fusion of a quinoline core with a reactive carbaldehyde group, make it a molecule of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering insights into its molecular structure, spectroscopic signatures, and electronic characteristics.

Molecular Structure and Conformational Analysis

The structural landscape of this compound has been elucidated through computational modeling, primarily employing Density Functional Theory (DFT). These studies reveal the existence of two stable conformers at room temperature, differentiated by the orientation of the carbaldehyde group relative to the quinoline ring. The energetic separation between these conformers is minimal, approximately 2.5 kcal/mol, with a low transition barrier of around 9 kcal/mol, suggesting their coexistence in equilibrium.[1][2]

Table 1: Calculated Geometric Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.36 - 1.42117 - 122-
C-N (ring)1.32 - 1.37118 - 123-
C-C (aldehyde)1.48--
C=O1.22--
C-H (aldehyde)1.11--
C-C-N-121 - 123-
C-C-C-118 - 121-
O=C-H-124-
Ring-CHO--~0 or ~180

Note: The values presented are representative and may vary slightly depending on the computational method and basis set used.

Spectroscopic Properties: A Synergy of Theory and Experiment

Spectroscopic analysis is a cornerstone for the characterization of this compound. Computational methods provide valuable support in assigning and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of vibrational frequencies, typically performed using DFT, offer a detailed assignment of the experimental FT-IR spectrum. The characteristic vibrational modes include C-H stretching of the aromatic ring, C=O stretching of the aldehyde group, and various ring stretching and bending vibrations.

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503060 - 3180
Aldehyde C-H Stretch2750 - 28502760 - 2860
C=O Stretch1680 - 17001690 - 1710
C=N Stretch (ring)1580 - 16201590 - 1630
C=C Stretch (ring)1450 - 16001460 - 1610
Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of this compound. These calculations help in understanding the nature of electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational prediction of ¹H and ¹³C NMR chemical shifts aids in the complete assignment of the experimental NMR spectra. The calculated shifts for the aromatic protons and carbons of the quinoline ring and the aldehyde proton provide a detailed picture of the electronic environment within the molecule.[3] For instance, in derivatives like 8-Hydroxythis compound, the aldehyde proton (HC=O) signal appears around 10.14 ppm in the ¹H-NMR spectrum.[3]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

NucleusDerivativeChemical Shift (ppm)
¹H8-Hydroxythis compound10.14 (s, 1H, HC=O)
¹H6-(Dimethylamino)this compound10.19 (s, 1H, HC=O)
¹H8-(Dimethylamino)this compound10.06 (s, 1H, HC=O)
¹³C8-Hydroxythis compound192.2 (C=O)
¹³C6-(Dimethylamino)this compound190.0 (C=O)
¹³C8-(Dimethylamino)this compound191.3 (C=O)

Note: Data extracted from studies on substituted quinoline-5-carbaldehydes.[3]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.[4] For quinoline derivatives, the HOMO-LUMO energy gap is a key parameter in assessing their potential as electronic materials and biologically active agents.[3][5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would typically show a negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.[2][6]

Potential Biological and Pharmaceutical Relevance

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[7][8] Computational studies, particularly molecular docking, are instrumental in exploring the potential of this compound derivatives as therapeutic agents.[9][10] These studies help in predicting the binding affinity and interaction of these molecules with biological targets such as enzymes and receptors. For example, derivatives of quinoline-carbaldehyde have been identified as inhibitors of Leishmanial Methionine aminopeptidase 1, a potential drug target.[11]

Experimental and Computational Protocols

Synthesis

Several classical methods can be employed for the synthesis of this compound and its derivatives, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[3][6] The Vilsmeier-Haack reaction, for instance, involves the formylation of a suitable quinoline precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]

Experimental Protocol: Vilsmeier-Haack Synthesis of Quinoline-5-carbaldehydes [3]

  • A solution of dry chloroform and dry DMF is cooled to 0 °C.

  • POCl₃ is added dropwise to the solution, and the mixture is stirred for one hour.

  • The respective quinoline derivative is added to the mixture.

  • The resulting reaction mixture is brought to a gentle reflux for 16 hours.

  • The reaction is quenched by the addition of crushed ice and neutralized with an aqueous solution of Na₂CO₃.

  • The layers are separated to isolate the product.

Computational Methodology

The theoretical investigation of this compound predominantly relies on Density Functional Theory (DFT).

Typical Computational Protocol:

  • Geometry Optimization: The initial molecular structure is optimized to its lowest energy conformation using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[1][2]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

  • Spectroscopic Predictions: TD-DFT calculations are performed to obtain the UV-Vis absorption spectrum. NMR chemical shifts are calculated using methods like GIAO (Gauge-Including Atomic Orbital).

  • Electronic Property Analysis: HOMO and LUMO energies are obtained from the output of the geometry optimization. The MEP is calculated and visualized to analyze the charge distribution.

Visualizations

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Analysis (HOMO-LUMO, MEP) geom_opt->elec_prop spect_pred Spectroscopic Predictions (IR, UV-Vis, NMR) freq_calc->spect_pred results Theoretical Insights spect_pred->results mol_dock Molecular Docking (Optional) elec_prop->mol_dock mol_dock->results Biological_Significance Q5C This compound Derivatives antibacterial Antibacterial Activity Q5C->antibacterial antifungal Antifungal Activity Q5C->antifungal anticancer Anticancer Activity Q5C->anticancer antimalarial Antimalarial Activity Q5C->antimalarial inhibition Enzyme Inhibition (e.g., MetAP1) Q5C->inhibition

References

The Quinoline Nucleus: A Technical Guide to its Reactivity and Electronic Properties for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a wide array of pharmaceuticals, from antimalarial agents like quinine and chloroquine to modern kinase inhibitors used in cancer therapy.[2][3] Understanding the fundamental reactivity and electronic characteristics of the quinoline core is paramount for researchers, scientists, and drug development professionals aiming to design novel therapeutic agents with enhanced efficacy and selectivity.[4]

This technical guide provides an in-depth exploration of the quinoline nucleus, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core principles of its chemical behavior and biological interactions.

Electronic Properties of the Quinoline Nucleus

The unique electronic landscape of quinoline is dictated by the fusion of an electron-rich benzene ring with an electron-deficient (π-deficient) pyridine ring.[5] This arrangement governs its aromaticity, basicity, and overall reactivity.

Aromaticity

Quinoline is an aromatic compound, adhering to Hückel's rule with a planar, 10 π-electron system.[6][7][8] This delocalized electron system is responsible for its considerable stability. However, the aromaticity is not uniform across the two rings. The pyridine-type ring exhibits lower aromaticity compared to the benzene-type ring, a feature that has been correlated with the biological activity of some quinoline-based drugs.[9]

Basicity and pKa

The lone pair of electrons on the sp²-hybridized nitrogen atom is not involved in the aromatic system, rendering quinoline a weak base.[7][10] It reacts with acids to form salts.[11] The pKa of the protonated quinoline is approximately 4.90.[12][13] This value is significant in a pharmacological context, as it indicates that the quinoline nucleus will be partially protonated at physiological pH, which can influence its solubility, membrane permeability, and interaction with biological targets.[12]

Compound pKa Reference
Quinoline4.90[12][13]
Isoquinoline5.14[14]
Pyridine5.25
Aniline4.63

Table 1: Comparative pKa values of quinoline and related nitrogen-containing compounds.

Reactivity of the Quinoline Nucleus

The electronic dichotomy of the quinoline scaffold—an electron-rich carbocyclic ring and an electron-deficient heterocyclic ring—determines the regioselectivity of substitution reactions.[5][15]

Electrophilic Aromatic Substitution

Electrophilic attack occurs preferentially on the more electron-rich benzene ring (carbocycle).[16][17] The electron-withdrawing nature of the nitrogen atom deactivates the entire molecule towards electrophiles, requiring vigorous reaction conditions compared to benzene or naphthalene.[11][18] Substitution occurs primarily at positions C-5 and C-8, which is explained by the superior stability of the cationic intermediate formed during the reaction, as it preserves the aromaticity of the pyridine ring.[16][19]

Reaction Reagents & Conditions Major Products Reference
NitrationFuming HNO₃, Fuming H₂SO₄5-Nitroquinoline & 8-Nitroquinoline[11][20]
SulfonationFuming H₂SO₄, 220°CQuinoline-8-sulfonic acid & Quinoline-5-sulfonic acid[11]

Table 2: Summary of key electrophilic substitution reactions on quinoline.

Caption: Regioselectivity of substitution reactions on the quinoline nucleus.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at positions C-2 and C-4.[5][11] These positions are activated by the adjacent electron-withdrawing nitrogen atom. Halogenated quinolines, particularly at the 2- and 4-positions, are highly reactive towards nucleophilic displacement.[21][22]

Reaction Reagents & Conditions Major Product Reference
Amination (Chichibabin)NaNH₂, liquid NH₃2-Aminoquinoline[7][11]
HydroxylationKOH, 220°C2-Hydroxyquinoline (2-Quinolone)[11][22]
Alkylation/ArylationR-Li (e.g., n-BuLi)2-Alkyl/Aryl-quinoline[11][22]

Table 3: Summary of key nucleophilic substitution reactions on quinoline.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of quinoline and its derivatives.

Technique Solvent Key Observations Reference
UV-Vis Ethanolλmax ≈ 226, 277, 301, 314 nm[23]
¹H NMR CDCl₃δ ≈ 7.3-8.9 ppm. H2 (δ ≈ 8.9 ppm) and H8 (δ ≈ 8.1 ppm) are typically the most deshielded protons.[24]
¹³C NMR DMSO-d₆δ ≈ 120-150 ppm. C2 (δ ≈ 150 ppm) and C4 (δ ≈ 148 ppm) are significantly downfield.[25]

Table 4: General spectroscopic data for the unsubstituted quinoline nucleus. Note that specific values vary with substitution and solvent.

For certain derivatives, such as 2-hydroxyquinoline, tautomerism plays a critical role in their spectroscopic properties. It exists in an equilibrium between the lactim (enol) form and the lactam (keto) form, with the lactam form (2(1H)-quinolone) being overwhelmingly favored in polar solvents.[26]

Synthesis and Experimental Protocols

Several named reactions are employed for the synthesis of the quinoline core. The choice of method depends on the availability of starting materials and the desired substitution pattern.[27]

Skraup Synthesis

This is the most common method for synthesizing quinoline itself. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[11][28][29] The reaction is highly exothermic.[11]

Experimental Protocol (General):

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a robust reaction vessel equipped with a reflux condenser.

  • Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.

  • Carefully heat the reaction mixture to initiate the reaction, which is highly exothermic and may require external cooling to control.

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • Cool the mixture and pour it into water. Neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • Purify the quinoline via steam distillation followed by solvent extraction and final distillation or chromatography.[27]

G start Start step1 Mix Aniline, Glycerol, and H₂SO₄ in reaction vessel. start->step1 step2 Add oxidizing agent (e.g., Nitrobenzene). step1->step2 step3 Heat to initiate exothermic reaction. Control temperature carefully. step2->step3 step4 Cool mixture and quench with excess water. step3->step4 step5 Neutralize with base (e.g., NaOH). step4->step5 step6 Purify crude product via steam distillation & extraction. step5->step6 end Pure Quinoline step6->end

Caption: Generalized workflow for the Skraup synthesis of quinoline.

Friedländer Synthesis

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde) in the presence of an acid or base catalyst.[11][17]

Experimental Protocol (General):

  • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., aqueous NaOH) or an acid.

  • Heat the reaction mixture to reflux, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting quinoline derivative by recrystallization or column chromatography.[27]

G start Start step1 Dissolve 2-aminoaryl aldehyde/ketone and α-methylene carbonyl compound in a suitable solvent. start->step1 step2 Add acid or base catalyst (e.g., NaOH in Ethanol). step1->step2 step3 Heat mixture to reflux. Monitor reaction by TLC. step2->step3 step4 Cool mixture and remove solvent under reduced pressure. step3->step4 step5 Purify crude product via recrystallization or chromatography. step4->step5 end Substituted Quinoline step5->end

Caption: Generalized workflow for the Friedländer synthesis of quinoline derivatives.

Role in Drug Development: Kinase Inhibition

The quinoline scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules that target key signaling pathways in diseases like cancer.[1] Many quinoline-based compounds function as kinase inhibitors, which are crucial for treating various cancers by disrupting aberrant signaling that drives tumor growth.[3][30]

Receptor Tyrosine Kinases (RTKs), for example, are cell surface receptors that, upon binding to a growth factor, dimerize and autophosphorylate, initiating a downstream signaling cascade that leads to cell proliferation. Many quinoline-based drugs are designed to bind to the ATP-binding site of the kinase domain, preventing phosphorylation and thereby blocking the entire signaling pathway.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK 1. Binding & Dimerization Substrate Downstream Substrate RTK->Substrate 2. Phosphorylation ATP ATP atp_conv Pᵢ ATP->atp_conv ADP ADP Phos_Substrate Phosphorylated Substrate Substrate->Phos_Substrate Proliferation Cell Proliferation & Survival Phos_Substrate->Proliferation 3. Signal Cascade Quinoline Quinoline-based Kinase Inhibitor Quinoline->RTK Inhibition (Blocks ATP binding) atp_conv->ADP

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

The Pharmacological Potential of Quinoline-5-carbaldehyde Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among its myriad derivatives, those stemming from quinoline-5-carbaldehyde are emerging as a versatile class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

This compound derivatives, particularly their Schiff base and hydrazone forms, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes essential for cancer cell proliferation.

Quantitative Anticancer Data

The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Derivative TypeCompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline-based Dihydrazone3bMCF-7 (Breast)7.016[1]
Quinoline-based Dihydrazone3cMCF-7 (Breast)7.05[1]
Quinoline-based Dihydrazone3cBGC-823 (Gastric)10.21[1]
Quinoline-based Dihydrazone3cBEL-7402 (Hepatoma)12.53[1]
Quinoline-based Dihydrazone3cA549 (Lung)15.88[1]
8-Hydroxyquinoline-5-sulfonamide3cC-32 (Melanoma)10.3 ± 0.9
8-Hydroxyquinoline-5-sulfonamide3cMDA-MB-231 (Breast)12.1 ± 1.1
8-Hydroxyquinoline-5-sulfonamide3cA549 (Lung)15.8 ± 1.3
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[2]
Quinoline-Chalcone12eHCT-116 (Colon)5.34[2]
Quinoline-Chalcone12eMCF-7 (Breast)5.21[2]

Note: Some data presented is for closely related quinoline derivatives to indicate the potential of the this compound scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plates for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]

  • Solubilization: Aspirate the medium and dissolve the formazan crystals in 100 µL of a solubilization solution (e.g., DMSO).[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[4]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Signaling Pathways in Anticancer Activity

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Anticancer_Signaling_Pathways Quinoline_Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline_Derivative->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cell_Death Cancer Cell Death Apoptosis->Cell_Death Caspase_Activation->Apoptosis

Proposed Apoptotic Pathway

Antimicrobial Activity

Derivatives of this compound, especially thiosemicarbazones and Schiff bases, have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.[6]

Quantitative Antimicrobial Data

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

Derivative TypeCompoundMicroorganismMIC (µg/mL)Reference
Quinoline-thiosemicarbazideQST10Candida albicans31.25[8]
Quinoline-thiosemicarbazideQST8Staphylococcus aureus250[8]
Quinoline-thiosemicarbazideQST9Staphylococcus aureus250[8]
Quinoline-thiosemicarbazideQST2Candida albicans250[8]
Quinoline-Thiazole4d, 4i, 4k, 4l, 4mCandida albicans ATCC 244331.95[9]
Quinoline-Thiazole4b, 4e, 4fCandida glabrata ATCC 90030<0.06[9]
Quinoline-based Hydrazone9Staphylococcus aureus0.12[1]
Quinoline-based Hydrazone9Escherichia coli0.12[1]
Quinoline-based Hydrazone10Staphylococcus aureus0.24[1]
Quinoline-based Hydrazone10Escherichia coli0.12[1]

Note: Some data presented is for closely related quinoline derivatives to indicate the potential of the this compound scaffold.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][10]

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. The MIC is the lowest concentration that inhibits visible growth after incubation.[10]

Procedure:

  • Compound Dilution: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (18-24h) C->D E Observe for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Experimental Workflow

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the production of nitric oxide (NO).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

| Derivative Type | Compound | Cell Line | Assay | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinity |[11] | | Quinoline Carboxylic Acid | Quinoline-3-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinity |[11] |

Note: Data for specific this compound derivatives is limited; the presented data is for related quinoline carboxylic acids to suggest potential activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable metabolite of nitric oxide.[3]

Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound with a strong absorbance at approximately 540 nm.[12]

Procedure:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production. Include control wells (untreated cells) and LPS-only wells.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds.

Griess_Assay_Workflow A Seed Macrophages B Treat with Quinoline Derivatives & LPS A->B C Incubate (24h) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Incubate (10-15 min) E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition G->H

Griess Assay Experimental Workflow
Signaling Pathways in Anti-inflammatory Activity

A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway NFkB_Inhibition This compound Derivative NFkB_Inhibition->NFkB_Pathway Inhibits iNOS_Expression ↑ iNOS Expression NFkB_Pathway->iNOS_Expression NO_Production ↑ Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Ellmans_Assay_Workflow A Prepare Reagents (Buffer, DTNB, ATCI) B Add Reagents and Test Compound to Plate A->B C Add Acetylcholinesterase B->C D Add Acetylthiocholine (Substrate) C->D E Measure Absorbance at 412 nm (Kinetic) D->E F Calculate Inhibition and IC50 E->F Neuroprotective_Signaling Quinoline_Derivative This compound Derivative Oxidative_Stress Oxidative Stress Quinoline_Derivative->Oxidative_Stress Reduces AChE Acetylcholinesterase (AChE) Quinoline_Derivative->AChE Inhibits Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Neuroprotection Neuroprotection Acetylcholine->Neuroprotection Enhances Cholinergic Transmission Neuronal_Damage->Neuroprotection Reduced by

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety and toxicological advice. Always consult the most up-to-date SDS from your supplier and adhere to all applicable safety regulations in your region.

Introduction

Quinoline-5-carbaldehyde (CAS No: 22934-41-4), a derivative of quinoline, is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel pharmaceutical agents necessitates a thorough understanding of its safety profile, handling requirements, and toxicological properties. This guide provides a comprehensive overview of the available data to support its safe use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO[2]
Molecular Weight 157.17 g/mol [2]
CAS Number 22934-41-4[2]
Appearance Yellow to brown solid[1]
Odor Strong, pungent[1]
Melting Point 94-98 °C[3]
Boiling Point 314.3 °C at 760 mmHg[4]
Flash Point 151.9 °C[4]
Solubility Slightly soluble in water.[1][3]
Sensitivity Air sensitive.[3][5]

Safety and Handling

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The reported GHS classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement(s)Reference(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield that meets EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[5] A lab coat is mandatory.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapor.[5] Wash hands thoroughly after handling.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere as the compound is air-sensitive.[7] Keep away from strong oxidizing agents, strong acids, and bases.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

  • After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]

  • After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5]

Toxicity Information

Studies on related quinoline derivatives have shown a range of biological activities, including cytotoxicity against various cancer cell lines.[1][11] The toxicological profile of quinoline compounds is often associated with their ability to intercalate with DNA and inhibit key cellular enzymes.[6]

Potential Signaling Pathways in Quinoline Toxicity

The precise signaling pathways affected by this compound have not been elucidated. However, research on other quinoline derivatives suggests potential involvement of the p53 signaling pathway . The p53 tumor suppressor protein is a critical regulator of cellular responses to stress, including DNA damage, and its activation can lead to cell cycle arrest or apoptosis.[6] Some quinoline compounds have been shown to modulate p53 activity.[6]

experimental_workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Confirmation (if required) cluster_3 Hazard & Risk Assessment start This compound (Test Substance) physchem Physicochemical Characterization start->physchem in_silico In Silico Toxicity Prediction (e.g., QSAR) start->in_silico skin_corrosion Skin Corrosion/Irritation (OECD 431/439) physchem->skin_corrosion eye_irritation Eye Irritation (OECD 492) physchem->eye_irritation mutagenicity Genotoxicity (Ames Test - OECD 471) in_silico->mutagenicity cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) in_silico->cytotoxicity acute_dermal Acute Dermal Toxicity (OECD 402) mutagenicity->acute_dermal acute_oral Acute Oral Toxicity (OECD 423) cytotoxicity->acute_oral dermal_irritation Dermal Irritation (OECD 404) skin_corrosion->dermal_irritation eye_irritation_invivo Eye Irritation (OECD 405) eye_irritation->eye_irritation_invivo end Comprehensive Toxicological Profile acute_oral->end acute_dermal->end dermal_irritation->end eye_irritation_invivo->end

Experimental Protocols

The following sections outline the methodologies for key toxicological assessments based on OECD guidelines. These protocols provide a framework for the potential evaluation of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method allows for classification into one of five toxicity classes.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • A single dose of the substance is administered orally to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The procedure is repeated with additional groups of animals at higher or lower fixed dose levels depending on the observed mortality.

  • Endpoint: The test allows for the classification of the substance and provides an estimate of the LD50.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of a single animal in a stepwise manner.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 g of the solid substance is applied to the skin and covered with a gauze patch for 4 hours.

    • The patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • If no corrosive effect is observed, the test may be repeated on up to two more animals.

  • Endpoint: The severity of the skin reactions is scored to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is instilled into the eye of a single animal.

  • Test Animals: Albino rabbits are the recommended species.

  • Procedure:

    • A single dose of 0.1 g of the solid is placed into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eye is examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

    • If a severe reaction is not observed, the test may be confirmed in up to two additional animals.

  • Endpoint: The severity of ocular lesions is scored to classify the irritancy of the substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • Procedure:

    • The test substance is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its hazardous properties. It is harmful if ingested, inhaled, or absorbed through the skin, and is an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicity data for this compound are limited in publicly available literature, the provided GHS classifications and information on related quinoline derivatives indicate a need for stringent safety precautions. Further toxicological studies following standardized protocols, such as those outlined by the OECD, are necessary to fully characterize its toxicity profile and to elucidate the specific molecular mechanisms and signaling pathways involved in its biological effects. Researchers and drug development professionals should always consult the latest Safety Data Sheet and implement robust safety measures to minimize risk when working with this compound.

References

Methodological & Application

Application Notes and Protocols: Reimer-Tiemann Formylation for Quinoline-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the Reimer-Tiemann reaction for the formylation of quinoline, with a specific focus on the synthesis of quinoline-5-carbaldehyde. Quinoline carbaldehydes are valuable precursors in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry and drug development.[1][2][3] While the Reimer-Tiemann reaction is a classical method for the ortho-formylation of phenols, its application to less electron-rich N-heterocycles like quinoline is challenging and not widely documented.[4][5] This application note presents a proposed protocol for this synthesis, outlines the reaction mechanism, and discusses alternative synthetic strategies.

Introduction

The formylation of aromatic rings is a fundamental transformation in organic synthesis, providing key aldehyde intermediates. The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a well-established method for the ortho-formylation of phenols using chloroform in a basic medium.[4] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile in an aromatic substitution reaction.[4]

The quinoline nucleus is a crucial scaffold in numerous pharmaceuticals. The functionalization of the quinoline ring, particularly at the C5 position, is a key step in the synthesis of various biologically active molecules. However, the quinoline ring system is less nucleophilic than phenol, making direct electrophilic substitution reactions like the Reimer-Tiemann formylation inherently difficult and often low-yielding. Literature primarily documents the Reimer-Tiemann formylation of activated quinoline derivatives, such as 8-hydroxyquinoline, where the hydroxyl group facilitates the reaction and directs the substitution to the C5 and C7 positions. For unsubstituted quinoline, this reaction is expected to be less efficient.

This document provides a proposed experimental protocol for the synthesis of this compound via the Reimer-Tiemann reaction, intended as a starting point for further optimization.

Reaction Mechanism and Logical Workflow

The Reimer-Tiemann reaction proceeds through the generation of dichlorocarbene, which then undergoes an electrophilic attack on the aromatic ring. The proposed mechanism for the formylation of quinoline is outlined below.

Reimer_Tiemann_Mechanism cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ (Chloroform) CCl3_minus ⁻CCl₃ CHCl3:e->CCl3_minus:w + OH⁻ OH_minus OH⁻ (Base) H2O H₂O Carbene :CCl₂ (Dichlorocarbene) CCl3_minus:e->Carbene:w - Cl⁻ Quinoline Quinoline Carbene->Quinoline Electrophilic Attack Cl_minus Cl⁻ Intermediate1 Dichloromethyl Adduct Quinoline->Intermediate1 + :CCl₂ Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 [Rearrangement] Product This compound Intermediate2->Product + 2 H₂O - 2 HCl H2O_hydrolysis H₂O H_plus H⁺

Caption: General mechanism of the Reimer-Tiemann reaction on quinoline.

Experimental Protocols

Note: The following protocol is a proposed method based on the general principles of the Reimer-Tiemann reaction and may require significant optimization for yield and purity. Researchers should perform small-scale test reactions to determine optimal conditions.

Proposed Synthesis of this compound

  • Reagents and Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add quinoline (12.9 g, 0.1 mol).

    • Add ethanol (50 mL) to dissolve the quinoline.

    • In a separate beaker, prepare a solution of sodium hydroxide (40 g, 1.0 mol) in water (60 mL).

    • Optional (for optimization): Add a phase-transfer catalyst such as tetrabutylammonium bromide (1.6 g, 5 mol%).

  • Reaction Execution:

    • With vigorous stirring, add the sodium hydroxide solution to the flask.

    • Heat the mixture to 70-80°C using a water bath.

    • Once the temperature is stable, add chloroform (24 g, 0.2 mol) dropwise from the dropping funnel over a period of 1 hour. The addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at 70-80°C for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol and unreacted chloroform by rotary evaporation.

    • Dissolve the residue in 150 mL of water.

    • Carefully acidify the aqueous solution to a pH of ~6-7 with dilute hydrochloric acid. This step should be done in a fume hood due to the potential evolution of gases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

The following diagram illustrates the proposed experimental workflow.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A1 Combine Quinoline and Ethanol in Flask A3 Add NaOH Solution to Flask A1->A3 A2 Prepare NaOH Solution A2->A3 B1 Heat to 70-80°C A3->B1 B2 Add Chloroform Dropwise (1 hr) B1->B2 B3 Stir at 70-80°C (4-6 hrs) B2->B3 C1 Cool and Evaporate Solvents B3->C1 C2 Dissolve in Water & Neutralize with HCl C1->C2 C3 Extract with Dichloromethane C2->C3 C4 Dry and Concentrate Organic Phase C3->C4 C5 Purify by Column Chromatography C4->C5 Product This compound C5->Product

Caption: Proposed workflow for the synthesis of this compound.

Data Presentation

As a direct protocol for the Reimer-Tiemann formylation of unsubstituted quinoline is not well-documented, the following table summarizes reported yields for the formylation of 8-hydroxyquinoline, a more reactive substrate. This data provides context for the expected reactivity and potential outcomes.

SubstrateProduct(s)Yield (%)Reference
8-Hydroxyquinoline8-Hydroxythis compound10.1%[4]
8-Hydroxyquinoline8-Hydroxythis compound38%[4]
8-Hydroxyquinoline8-Hydroxyquinoline-7-carbaldehyde10%[4]
7-Bromo-8-hydroxy-2-methylquinoline7-Bromo-8-hydroxy-2-methylthis compoundNot specified[4]

Characterization Data

Authentic, experimentally-derived ¹H and ¹³C NMR data for this compound is not available in the cited literature. For product confirmation, researchers would need to rely on a combination of other analytical techniques (such as GC-MS, HRMS, and IR spectroscopy) and compare with data for isomeric quinoline carbaldehydes. Below is a table of reported NMR data for related compounds for comparison.

Compound¹H NMR (Solvent, MHz) δ (ppm)¹³C NMR (Solvent, MHz) δ (ppm)Reference
8-Hydroxythis compound (DMSO-d₆, 400.2) 10.14 (s, 1H, HC=O), 9.56 (dd, 1H), 8.97 (dd, 1H), 8.17 (d, 1H), 7.78 (dd, 1H), 7.26 (d, 1H)(DMSO-d₆, 100.6) 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8[4]
6-(Dimethylamino)this compound (DMSO-d₆, 400.2) 10.19 (s, 1H, HC=O), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H)(DMSO-d₆, 125.8) 190.0, 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5[4]
Quinoline-2-carbaldehyde (CDCl₃, 400) 10.23 (s, 1H), 8.31 (d), 8.25 (d), 8.03 (d), 7.90 (d), 7.83 (dd), 7.69 (t)(CDCl₃, 101) 193.9, 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5[6]
Quinoline-3-carbaldehyde (CDCl₃, 400) 10.22 (s, 1H), 9.34 (s), 8.60 (s), 8.16 (d), 7.96 (d), 7.86 (dd), 7.64 (t)(CDCl₃, 101) 190.8, 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1[6]

Alternative Synthetic Approaches

Given the likely low yield of the Reimer-Tiemann reaction on unsubstituted quinoline, other formylation methods may be more suitable for the synthesis of this compound. Researchers should consider these alternatives:

  • Vilsmeier-Haack Reaction: This is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). It has been successfully applied to various quinoline derivatives.[4]

  • Metal-Catalyzed C-H Functionalization: Modern synthetic methods involving transition metal catalysis (e.g., using palladium, rhodium, or iridium) can achieve direct and selective formylation of C-H bonds, often under milder conditions and with higher functional group tolerance.

  • Oxidative Annulation Strategies: Various methods exist to construct the quinoline ring with a pre-installed or easily convertible functional group at the desired position.[5]

  • Electrochemical Methods: Recent research has shown that electrochemical strategies can be used for the C(sp²)-H formylation of electron-deficient quinolines using methanol as the formyl source.[7]

Conclusion

The synthesis of this compound via the Reimer-Tiemann reaction represents a significant challenge due to the electronic nature of the quinoline ring. The proposed protocol in this document serves as a foundational method for researchers to begin exploration and optimization. However, for practical and higher-yielding syntheses, alternative methods such as the Vilsmeier-Haack reaction or modern metal-catalyzed approaches are strongly recommended. The successful synthesis and characterization of this important building block will continue to be a valuable endeavor for the drug discovery and materials science communities.

References

Application Notes and Protocols for the Duff Reaction in Quinoline Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Duff reaction is a formylation reaction that utilizes hexamethylenetetramine (HMTA) as the formyl source to introduce an aldehyde group onto electron-rich aromatic rings, particularly phenols and anilines.[1] This method is a valuable tool in organic synthesis for the preparation of aromatic aldehydes, which are key intermediates in the pharmaceutical and fine chemical industries. While traditionally applied to benzene derivatives, the Duff reaction can also be effectively employed for the synthesis of quinoline aldehydes. This is particularly useful for producing hydroxy- and amino-substituted quinoline aldehydes, which are important precursors for a variety of biologically active compounds.

This document provides detailed application notes and protocols for the synthesis of quinoline aldehydes using the Duff reaction, with a focus on the formylation of hydroxyquinolines.

Reaction Mechanism and Signaling Pathway

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The key steps are as follows:

  • Formation of the Electrophile: In an acidic medium, hexamethylenetetramine is protonated and subsequently decomposes to generate an iminium ion (methaniminium ion), which acts as the electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich quinoline ring, activated by an electron-donating group such as a hydroxyl or amino group, attacks the iminium ion. This results in the formation of an aminomethylated intermediate.

  • Oxidation and Hydrolysis: The aminomethyl intermediate undergoes oxidation, followed by hydrolysis of the resulting imine, to yield the final aldehyde product.

Duff_Reaction_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Oxidation & Hydrolysis HMTA Hexamethylenetetramine (HMTA) H_plus H+ HMTA->H_plus + H+ Iminium_ion Iminium Ion (Electrophile) H_plus->Iminium_ion Decomposition Aminomethyl_intermediate Aminomethyl Intermediate Iminium_ion->Aminomethyl_intermediate Quinoline Activated Quinoline Quinoline->Iminium_ion + Iminium Ion Oxidation Oxidation Aminomethyl_intermediate->Oxidation Imine_intermediate Imine Intermediate Oxidation->Imine_intermediate Hydrolysis Hydrolysis (H₂O, H⁺) Imine_intermediate->Hydrolysis Aldehyde Quinoline Aldehyde Hydrolysis->Aldehyde

Caption: General mechanism of the Duff reaction on an activated quinoline.

Experimental Protocols

The following protocols provide a general framework for the Duff reaction on hydroxyquinolines. The specific conditions may require optimization depending on the substrate.

Protocol 1: General Procedure for the Formylation of Hydroxyquinolines

This protocol is adapted from the classical Duff reaction conditions used for phenols.[2]

Materials:

  • Hydroxyquinoline derivative

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Concentrated sulfuric acid

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, benzene)

Procedure:

  • Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare the glyceroboric acid medium by heating a mixture of glycerol and boric acid.

  • Reaction Mixture: Intimately mix the hydroxyquinoline substrate and hexamethylenetetramine.

  • Addition of Reactants: Add the mixture of hydroxyquinoline and HMTA to the hot (typically 150-160 °C) glyceroboric acid medium with vigorous stirring. The temperature should be carefully controlled during the addition.

  • Reaction: Stir the reaction mixture at 150-165 °C for approximately 20 minutes.

  • Work-up:

    • Cool the reaction mixture to about 115 °C.

    • Carefully acidify the mixture with a solution of concentrated sulfuric acid in water.

    • For volatile aldehydes: Isolate the product by steam distillation of the acidified mixture.

    • For non-volatile aldehydes: Cool the acidified mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, benzene).

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 8-Hydroxyquinoline-5-carboxaldehyde

This specific protocol is based on a reported synthesis, although it should be noted that the original report describes a Reimer-Tiemann type reaction, the work-up and purification are relevant.[3] A yield of 10.1% has been reported for the synthesis of 8-hydroxyquinoline-5-carboxaldehyde.[4]

Materials:

  • 8-Hydroxyquinoline

  • Hexamethylenetetramine

  • Acid catalyst (e.g., boric acid in glycerol, or trifluoroacetic acid)

  • Solvent (e.g., glycerol, or an inert solvent if using a different acid)

  • Hydrochloric acid (for work-up)

  • Dichloromethane (for extraction)

  • Methanol (for chromatography)

  • Silica gel

Procedure:

  • Reaction: In a suitable reaction vessel, combine 8-hydroxyquinoline, hexamethylenetetramine, and the acid catalyst in the chosen solvent. Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling, quench the reaction mixture with water.

    • Acidify the mixture with dilute hydrochloric acid to a slightly acidic pH.

    • Extract the aqueous layer with dichloromethane.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol solvent system to afford pure 8-hydroxyquinoline-5-carboxaldehyde.

Data Presentation

The following table summarizes the reported yields for the synthesis of various quinoline aldehydes using formylation reactions, including the Duff reaction.

Quinoline SubstrateProductReaction ConditionsYield (%)Reference
8-Hydroxyquinoline8-Hydroxyquinoline-5-carboxaldehydeNot specified10.1[4]
8-Hydroxy-2-methylquinoline8-Hydroxy-2-methylquinoline-5,7-dicarbaldehydeDuff/Vilsmeier-HaackNot specified[4]
8-(Dimethylamino)quinoline8-(Dimethylamino)quinoline-5,7-dicarbaldehydeDuff/Vilsmeier-HaackNot specified[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of quinoline aldehydes via the Duff reaction.

Experimental_Workflow start Start reactants Mix Hydroxyquinoline and HMTA start->reactants reaction_medium Prepare Hot Glyceroboric Acid Medium start->reaction_medium reaction Add Reactants to Medium and Heat (150-165°C) reactants->reaction reaction_medium->reaction workup Cool and Acidify with H₂SO₄/H₂O reaction->workup isolation Isolate Product workup->isolation steam_distillation Steam Distillation (for volatile products) isolation->steam_distillation Volatile extraction Solvent Extraction (for non-volatile products) isolation->extraction Non-Volatile purification Purification (Recrystallization or Chromatography) steam_distillation->purification extraction->purification product Pure Quinoline Aldehyde purification->product

Caption: General experimental workflow for the Duff reaction.

Conclusion

The Duff reaction offers a viable method for the synthesis of quinoline aldehydes, particularly for hydroxy- and amino-substituted derivatives. While yields can be modest, the reaction is often straightforward to perform. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development who are interested in utilizing this classic formylation reaction for the preparation of functionalized quinoline compounds. Further optimization of reaction conditions for specific quinoline substrates may lead to improved yields and broader applicability.

References

Preparation of Schiff Bases from Quinoline-5-carbaldehyde: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Schiff bases derived from quinoline moieties are of particular importance as they often exhibit enhanced biological activity.[1][3][4] The formation of an azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde provides a versatile scaffold for the development of novel therapeutic agents.[1][5] This application note provides a detailed protocol for the synthesis of Schiff bases from quinoline-5-carbaldehyde and summarizes their potential applications, with a focus on anticancer and antimicrobial activities.

Synthesis of this compound Schiff Bases: An Overview

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine.[6][7] This reaction is often carried out in a suitable solvent and may be catalyzed by an acid.

General Reaction Scheme:

G cluster_0 General Reaction This compound This compound Schiff Base This compound Schiff Base This compound->Schiff Base + R-NH2 Primary Amine Primary Amine (R-NH2) Water Water (H2O) Schiff Base->Water +

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol is adapted from the procedure described by Skonieczna et al. (2020).[6][7]

Materials:

  • This compound

  • Substituted primary amine (e.g., 2,6-diisopropylaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is refluxed for a period of 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The final Schiff base product is purified by recrystallization from a suitable solvent, such as ethanol.

Workflow Diagram:

G start Start dissolve Dissolve this compound and Primary Amine in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 6-8 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end

Caption: Experimental workflow for Schiff base synthesis.

Data Presentation

Table 1: Synthesis and Characterization Data of Representative this compound Schiff Bases
Compound IDAmine ReactantYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
1 2,6-diisopropylaniline85145-146¹H NMR: δ 8.5 (s, 1H, -CH=N-)[6][7]
2 4-chloroaniline92168-170IR (cm⁻¹): 1625 (C=N)[9]
3 2-aminobenzothiazole88-98--[10]
Table 2: Anticancer Activity of Quinoline-derived Schiff Bases
CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
5c MCF-7 (Breast)12.73Apoptosis induction[10]
5f MCF-7 (Breast)13.78Apoptosis induction[10]
5i MCF-7 (Breast)10.65Apoptosis induction[10]
5c A549 (Lung)13.76Apoptosis induction[10]
5f A549 (Lung)13.44Apoptosis induction[10]
5i A549 (Lung)10.89Apoptosis induction[10]
Cu-complex A-549 and MCF-737.03 and 39.43DNA photocleavage[11]
Table 3: Antimicrobial Activity of Quinoline-derived Schiff Bases
CompoundMicroorganismMIC (µg/mL)Reference
Q7 S. aureus1.6[1]
Q8 E. coli1.6[1]
Q8 K. pneumoniae0.0125[1]
- Bacillus subtilis & Pseudomonas aeruginosa0.5 - 64[12]

Applications in Drug Development

Anticancer Activity

Schiff bases derived from quinoline are a promising class of compounds for the development of novel anticancer agents.[13] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and the generation of reactive oxygen species (ROS).[13][14] Metal complexes of these Schiff bases often exhibit enhanced anticancer activity.[13] For instance, certain quinoline-benzothiazole containing Schiff's bases have shown promising anticancer activity against MCF-7 and A549 cell lines.[10] Copper(II) complexes of quinoline-derived Schiff bases have been reported to induce apoptosis in tumor cells through a ROS-mediated mitochondrial pathway.[14]

Signaling Pathway Diagram:

G drug Quinoline Schiff Base (e.g., Copper Complex) ros Increased ROS Production drug->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptotic pathway induced by quinoline Schiff bases.

Antimicrobial Activity

Quinoline Schiff bases and their metal complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12][15] The incorporation of a metal ion into the Schiff base ligand can enhance its biological activity.[1][4] For example, silver(I) complexes of quinoline functionalized Schiff bases have shown excellent antibacterial activities against various strains, including S. aureus, E. coli, and K. pneumoniae.[1] The mechanism of action is thought to involve the disruption of microbial membranes and inhibition of essential enzymes.[16]

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocol, coupled with the significant anticancer and antimicrobial activities exhibited by these compounds, makes them attractive candidates for further investigation in drug discovery and development programs. The data presented in this application note highlights the potential of this chemical scaffold and provides a solid foundation for researchers in the field.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in the discovery of novel therapeutic agents. The Knoevenagel condensation is a versatile and efficient carbon-carbon bond-forming reaction that is widely employed in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to afford an α,β-unsaturated product.

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of Quinoline-5-carbaldehyde with various active methylene compounds. The resulting quinolin-5-ylmethylene derivatives are valuable intermediates and potential drug candidates in their own right, offering a platform for the development of new therapeutic agents. Quinoline-based compounds are known to exert their biological effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds, based on generalized protocols and analogous reactions from the literature.

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
MalononitrilePiperidineEthanolReflux2 - 4 h85 - 95Adapted from[3]
Ethyl CyanoacetateAmmonium AcetateTolueneReflux4 - 8 h80 - 90Adapted from[3]
Barbituric AcidPiperidineEthanolReflux3 - 6 h80 - 90Adapted from[4]
2-Thiobarbituric AcidPiperidineEthanolReflux3 - 6 h85 - 95Adapted from[4]
Meldrum's AcidProlineAcetonitrileRoom Temp1 - 3 h90 - 98Adapted from[5]

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with selected active methylene compounds. These protocols are intended as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Piperidine-Catalyzed Condensation of this compound with Malononitrile

This protocol describes a classic and efficient method for the synthesis of (E)-2-(quinolin-5-ylmethylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (15-20 mL per gram of aldehyde).

  • To the stirred solution, add a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum to obtain (E)-2-(quinolin-5-ylmethylene)malononitrile.

  • Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Protocol 2: Ammonium Acetate-Catalyzed Condensation with Ethyl Cyanoacetate

This protocol is suitable for the synthesis of (E)-ethyl 2-cyano-3-(quinolin-5-yl)acrylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and ammonium acetate (0.2 eq) in toluene (20-30 mL).

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure (E)-ethyl 2-cyano-3-(quinolin-5-yl)acrylate.

  • Characterize the product by spectroscopic methods.

Visualizations

Experimental Workflow for Knoevenagel Condensation

G General Experimental Workflow for Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reactants 1. Combine this compound, Active Methylene Compound, and Solvent catalyst 2. Add Catalyst reactants->catalyst stir 3. Stir at Appropriate Temperature (Room Temp to Reflux) catalyst->stir monitor 4. Monitor by TLC stir->monitor cool 5. Cool Reaction Mixture monitor->cool isolate 6. Isolate Crude Product (Filtration or Evaporation) cool->isolate purify 7. Purify Product (Recrystallization or Chromatography) isolate->purify characterize 8. Characterize Product (NMR, IR, MS) purify->characterize G Potential Anticancer Mechanisms of Quinoline Derivatives cluster_pathways Cellular Targets cluster_outcomes Cellular Effects quinoline This compound Knoevenagel Products tyrosine_kinase Tyrosine Kinases quinoline->tyrosine_kinase topoisomerase Topoisomerases quinoline->topoisomerase tubulin Tubulin Polymerization quinoline->tubulin apoptosis Apoptosis tyrosine_kinase->apoptosis angiogenesis Inhibition of Angiogenesis tyrosine_kinase->angiogenesis cell_cycle_arrest Cell Cycle Arrest topoisomerase->cell_cycle_arrest tubulin->cell_cycle_arrest

References

Synthesis of Quinoline-5-Carbaldehyde-Based Chalcone Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone derivatives using Quinoline-5-carbaldehyde as a key precursor. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential therapeutic applications, particularly as anticancer agents. The protocols outlined below are based on established Claisen-Schmidt condensation reactions and include methodologies for the evaluation of their biological activity.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, into the chalcone framework has been shown to yield derivatives with potent and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these hybrid molecules is primarily achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative.[4]

This guide offers a comprehensive overview of the synthesis, purification, and biological evaluation of these promising compounds.

Data Presentation: Anticancer Activity of Quinoline-Chalcone Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline-chalcone derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound IDCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
9i A549 (Lung)1.91[5]
K-562 (Leukemia)5.29[5]
9j A549 (Lung)-[5]
K-562 (Leukemia)-[5]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone (e.g., 4-aminoacetophenone).

Materials:

  • This compound

  • 4-aminoacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or oven at a low temperature.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline-chalcone derivatives in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.[1][5]

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat the cancer cells with the desired concentration of the quinoline-chalcone derivative for a specified time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in apoptosis, such as Caspase-3 and PARP, in cells treated with the synthesized compounds.[7]

Materials:

  • Treated and untreated cancer cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved Caspase-3 and cleaved PARP will indicate the level of apoptosis induction.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation s1 This compound + Substituted Acetophenone s2 Claisen-Schmidt Condensation s1->s2 s3 Crude Chalcone Derivative s2->s3 s4 Purification (Recrystallization/Chromatography) s3->s4 s5 Pure Chalcone Derivative s4->s5 b1 In vitro Anticancer Screening (MTT Assay) s5->b1 b2 Mechanism of Action Studies b1->b2 b3 Cell Cycle Analysis b2->b3 b4 Apoptosis Assay (Western Blot) b2->b4

Caption: General workflow for the synthesis and biological evaluation of quinoline-chalcone derivatives.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Chalcone Quinoline-Chalcone Derivative Chalcone->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-chalcone derivatives.

Signaling Pathway: Induction of Apoptosis

G Chalcone Quinoline-Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondria ROS->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptosis pathway induced by quinoline-chalcone derivatives through ROS generation and caspase activation.

References

Application of Quinoline-5-carbaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline-5-carbaldehyde is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of its aldehyde functional group, coupled with the bio-active quinoline scaffold, makes it a valuable precursor for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, with a focus on Schiff bases and pyrazolo[4,3-c]quinolines, which have demonstrated significant biological activities.

Synthesis of Quinoline-Based Schiff Bases

Schiff bases derived from this compound are a prominent class of compounds with a wide spectrum of pharmacological applications, including anticancer, antibacterial, antifungal, and antioxidant activities.[1][2][3] The formation of the azomethine group (>C=N-) through the condensation of this compound with various primary amines is a straightforward and efficient synthetic strategy.[1] The biological activity of these Schiff bases can be further enhanced by coordination with transition metal ions.[1]

Experimental Protocol: General Synthesis of this compound Schiff Bases

This protocol is a generalized procedure based on common synthetic methodologies for Schiff base formation.[4][5]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-anisidine, o-phenylenediamine)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Crushed ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of this compound (0.01 mol) and the desired primary amine (0.01 mol) in ethanol.

  • Add 2-4 drops of concentrated sulfuric acid to the solution as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice.

  • The precipitated Schiff base is then collected by filtration.

  • Wash the solid product with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

  • Characterize the final compound using spectroscopic methods such as FTIR, NMR, and mass spectrometry.[4]

Synthesis of Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their potential as anti-inflammatory and anticancer agents.[6][7] The synthesis of these compounds can be achieved through multi-step reactions, often involving quinoline-carbaldehyde derivatives as key intermediates. One common strategy involves the formation of a quinoline scaffold followed by the annulation of the pyrazole ring.[6]

Experimental Protocol: Synthesis of 3-Aryl-5H-pyrazolo[4,3-c]quinolines

The following is a representative protocol for the synthesis of pyrazolo[4,3-c]quinolines, which involves the cyclization of an alkylated 3-aroyl-1H-quinolin-4-one with hydrazine.[8] While not directly starting from this compound, this highlights a key synthetic route for this class of compounds where related quinoline aldehydes are crucial.

Materials:

  • 4-Chloroquinoline-3-carbaldehyde (as a precursor to the quinoline scaffold)

  • Substituted anilines

  • Hydrazine hydrate

  • Acetic acid

  • Sodium hydride

  • Alkyl halides

  • Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of 4-(Substituted phenylamino)-1H-pyrazolo[4,3-c]quinolin-3-amine derivatives

  • A mixture of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine and a substituted aniline is reacted to yield the corresponding 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivative.[7]

Step 2: Hydrazine-mediated cyclization

  • The intermediate from the previous step is subjected to cyclization using hydrazine hydrate in acetic acid to form the final pyrazolo[4,3-c]quinoline ring system.[8]

Note: The specific reaction conditions, including temperature and reaction time, will vary depending on the specific substrates used. Optimization of these parameters is crucial for achieving high yields.

Quantitative Data Summary

The following tables summarize key quantitative data for representative heterocyclic compounds derived from quinoline-carbaldehydes and related structures.

Table 1: Antimicrobial Activity of Quinoline-Derived Schiff Bases [4]

CompoundTest MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Quinoline Schiff Base with AnilineStaphylococcus aureus16
Quinoline Schiff Base with p-AnisidineStaphylococcus aureus8
Quinoline Schiff Base with o-PhenylenediamineStaphylococcus aureus4
Quinoline Schiff Base with AnilineEscherichia coli32
Quinoline Schiff Base with p-AnisidineEscherichia coli16
Quinoline Schiff Base with o-PhenylenediamineEscherichia coli8

Table 2: Anti-Inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives [7]

CompoundIC50 for NO Inhibition (μM) in LPS-induced RAW 264.7 cells
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a)0.39
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i)0.15
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m)0.14
1400W (Positive Control)0.16

Visualizations

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis start Start Materials: This compound Primary Amine dissolve Dissolve in Ethanol start->dissolve catalyst Add Catalytic H2SO4 dissolve->catalyst reflux Reflux for 2-4 hours catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Distilled Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Purified Schiff Base recrystallize->product

Caption: General workflow for the synthesis of Schiff bases.

Logical Relationship in Pyrazolo[4,3-c]quinoline Synthesis

Pyrazoloquinoline_Synthesis start Quinoline Precursor (e.g., 4-Chloroquinoline-3-carbaldehyde) intermediate1 Formation of Substituted Quinoline Intermediate start->intermediate1 Step 1 intermediate2 Alkylated Quinoline Derivative intermediate1->intermediate2 Step 2 reaction1 Reaction with Substituted Aniline cyclization Hydrazine-mediated Cyclization intermediate2->cyclization Step 3 reaction2 Alkylation product Pyrazolo[4,3-c]quinoline cyclization->product

Caption: Key steps in pyrazolo[4,3-c]quinoline synthesis.

References

Application Notes and Protocols: Quinoline-5-carbaldehyde in the Preparation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of fluorescent probes derived from quinoline-5-carbaldehyde. This document offers detailed experimental protocols, data summaries, and visual representations of signaling pathways and workflows to facilitate the application of these powerful analytical tools in research and development. Quinoline-based fluorescent probes are widely recognized for their utility in detecting metal ions and for bioimaging applications, owing to their favorable photophysical properties and the versatility of the quinoline scaffold.[1][2]

Application: Fluorescent Detection of Zinc Ions (Zn²⁺)

Quinoline-based probes are particularly effective for the detection of Zn²⁺, an essential metal ion involved in numerous biological processes.[3] The probes typically operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding to Zn²⁺. This is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF).

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is a common mechanism for "turn-on" fluorescent probes. In the free ligand (the probe), a non-radiative decay pathway, such as photoinduced electron transfer (PET), quenches the fluorescence. Upon chelation with a metal ion like Zn²⁺, this non-radiative pathway is inhibited, leading to a significant enhancement of the fluorescence emission.

CHEF_Mechanism cluster_0 Free Probe (Low Fluorescence) cluster_1 Probe-Zn²⁺ Complex (High Fluorescence) Fluorophore_Free Fluorophore (Quinoline) Quencher_Free Chelating Site (e.g., Schiff Base) Fluorophore_Free->Quencher_Free PET (Fluorescence Quenching) Fluorophore_Bound Fluorophore (Quinoline) Quencher_Bound Chelating Site Fluorophore_Bound->Quencher_Bound PET Blocked Fluorescence Fluorescence Fluorophore_Bound->Fluorescence Fluorescence Emission Zn_Ion Zn²⁺ Quencher_Bound->Zn_Ion Chelation

Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocol: Synthesis of a Quinoline-Schiff Base Probe for Zn²⁺

This protocol describes the synthesis of a fluorescent probe for Zn²⁺ detection via a Schiff base condensation reaction.

Materials:

  • 8-Hydroxyquinoline-2-carbaldehyde

  • 2-Hydrazineylpyridine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde (173 mg, 1 mmol) and 2-hydrazineylpyridine (109 mg, 1 mmol) in 10 mL of ethanol in a round-bottom flask.[4]

  • Reflux the mixture at 90°C for 2 hours with constant stirring.[4]

  • After cooling to room temperature, collect the precipitated light yellow acicular crystals by filtration.[4]

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum.

Experimental Protocol: Fluorescent Detection of Zn²⁺ in Aqueous Samples

This protocol outlines the procedure for using a quinoline-based fluorescent probe to detect Zn²⁺ in a water sample.

Materials:

  • Stock solution of the quinoline-based fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solution of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES buffer, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired solvent system (e.g., a mixture of DMSO and water).

  • To a cuvette, add the probe solution.

  • Record the fluorescence emission spectrum of the probe solution alone (this will serve as the baseline).

  • Add a known concentration of the Zn²⁺ solution to the cuvette and mix thoroughly.

  • Record the fluorescence emission spectrum of the mixture. A significant increase in fluorescence intensity indicates the presence of Zn²⁺.

  • To test for selectivity, repeat steps 3-5 with other metal ion solutions instead of Zn²⁺. The fluorescence response should be significantly lower for other metal ions.

Quantitative Data for Quinoline-Based Zn²⁺ Probes
Probe Name/ReferenceExcitation (λex) (nm)Emission (λem) (nm)Detection LimitQuantum Yield (Φ)Stoichiometry (Probe:Zn²⁺)
QP2[4]342 / 37552417.7 nMNot Reported2:1
QDTD[5]Not ReportedNot Reported0.27 µMNot ReportedNot Reported
QLSA[6]Not ReportedNot Reported21 nMNot ReportedNot Reported
TQ[7]Not Reported517.569.5 nMNot Reported1:1

Application: Live Cell Imaging

Fluorescent probes derived from this compound can be used for imaging in living cells due to their good biocompatibility, cell permeability, and the ability to target specific analytes or organelles.

Experimental Workflow: Live Cell Imaging

The following diagram illustrates a typical workflow for a live-cell imaging experiment using a quinoline-based fluorescent probe.

Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Incubation 2. Probe Incubation (e.g., 10 µM probe for 30 min) Cell_Culture->Probe_Incubation Washing 3. Washing (Remove excess probe) Probe_Incubation->Washing Analyte_Treatment 4. Analyte Treatment (Optional) (e.g., Add Zn²⁺) Washing->Analyte_Treatment Imaging 5. Fluorescence Imaging (Confocal Microscopy) Analyte_Treatment->Imaging

Workflow for live cell imaging with a fluorescent probe.
Experimental Protocol: Live Cell Imaging of Intracellular Zn²⁺

This protocol provides a general procedure for visualizing intracellular Zn²⁺ using a quinoline-based fluorescent probe.

Materials:

  • HeLa cells (or other suitable cell line).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Quinoline-based fluorescent probe for Zn²⁺.

  • ZnSO₄ solution.

  • Confocal laser scanning microscope.

Procedure:

  • Culture HeLa cells on a glass-bottom dish in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

  • When the cells reach the desired confluency, wash them three times with PBS.

  • Incubate the cells with the fluorescent probe (e.g., 10 µM in serum-free DMEM) for 30 minutes at 37°C.

  • Wash the cells three times with PBS to remove any excess probe.

  • For imaging intracellular Zn²⁺, incubate the probe-loaded cells with a solution of ZnSO₄ (e.g., 50 µM in serum-free DMEM) for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

Synthesis of this compound Derivatives

The versatility of the quinoline scaffold allows for the synthesis of a wide range of fluorescent probes with tailored properties.[6] A common synthetic route is the Schiff base condensation.

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and characterization of a quinoline-based fluorescent probe.

Synthesis_Workflow Reactants This compound + Amine Reaction Schiff Base Condensation (e.g., Reflux in Ethanol) Reactants->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Probe Fluorescent Probe Characterization->Final_Probe

General workflow for probe synthesis and characterization.
Photophysical Properties of Representative Quinoline-Based Probes

The photophysical properties of quinoline-based probes can be tuned by modifying the substituents on the quinoline ring and the Schiff base moiety.[8]

Probe/DerivativeSolventExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)
3aa[8]CHCl₃275, 3544480.12
3ba[8]CHCl₃274, 3694410.47
3ca[8]CHCl₃276, 3704290.80
3bb[8]DMSO273, 326, 4315060.72
3bc[8]MeOH275, 297, 3814900.83

Note: The data presented in these tables are compiled from the cited literature and are intended to be representative. For specific applications, it is crucial to consult the original research articles for detailed experimental conditions and data analysis.

References

Application Notes and Protocols: Metal Complexes of Quinoline-5-carbaldehyde Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1][2] When quinoline-5-carbaldehyde is condensed with a primary amine, it forms a Schiff base, a versatile ligand characterized by an azomethine (-C=N-) group.[1][3] These Schiff base ligands can coordinate with various transition metal ions to form stable metal complexes.[3][4] The process of chelation often enhances the biological activity of the parent ligand, leading to complexes with potent anticancer, antimicrobial, antioxidant, and catalytic properties.[1][2] This document provides detailed protocols for the synthesis, characterization, and evaluation of these promising metal complexes.

Section 1: Synthesis and Characterization Protocols

The synthesis of these complexes is a straightforward two-step process involving the initial formation of the Schiff base ligand followed by its reaction with a metal salt.

Protocol 1.1: General Synthesis of this compound Schiff Base Ligands

This protocol describes the condensation reaction between this compound and a primary amine to yield the Schiff base ligand.

Materials:

  • This compound (1 equivalent)

  • Substituted primary amine (e.g., aniline, 2-aminophenol) (1 equivalent)

  • Ethanol or Methanol (solvent)

  • Glacial Acetic Acid (catalyst, a few drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in hot ethanol (30 mL) in a round-bottom flask with continuous stirring.

  • In a separate beaker, dissolve the selected primary amine (1 equivalent) in ethanol (20 mL).

  • Add the ethanolic solution of the amine dropwise to the this compound solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

  • Attach a reflux condenser and heat the mixture under reflux for 2-4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.[4]

Protocol 1.2: General Synthesis of Metal(II) Complexes

This protocol outlines the chelation of the synthesized Schiff base ligand with a divalent metal salt.

Materials:

  • Synthesized Schiff base ligand (2 equivalents)

  • Metal(II) salt (e.g., CuCl₂, Co(OAc)₂, NiCl₂, Zn(OAc)₂) (1 equivalent)

  • Methanol or Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot methanol (30 mL) in a round-bottom flask.[5]

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in methanol (15 mL).

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.[4]

  • Adjust the pH to be slightly basic (pH 7-8) by adding a 10% methanolic NaOH solution if necessary to facilitate deprotonation and complexation.[5]

  • Attach a reflux condenser and heat the mixture under reflux for 3-6 hours. The formation of a colored precipitate indicates complex formation.[5]

  • After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Wash the solid product with methanol to remove any unreacted starting materials.[6]

  • Dry the final metal complex in a vacuum desiccator.

Section 2: Application in Cancer Research

Application Note 2.1: Anticancer Activity

Metal complexes of quinoline Schiff bases have demonstrated significant cytotoxic activity against various human cancer cell lines.[7] The chelation with metal ions like copper, cobalt, and nickel often enhances the anticancer potency compared to the free ligand.[1][7] The proposed mechanisms of action include DNA binding and cleavage, induction of apoptosis, and cell cycle arrest.[7][8] The copper(II) complexes, in particular, have shown prominent results, with some exhibiting higher potency than the standard drug cisplatin against certain cell lines.[7][9]

Table 2.1: In Vitro Cytotoxicity of Representative Quinoline Schiff Base Metal Complexes (Note: The following data are illustrative examples from studies on various quinoline-carbaldehyde isomers and are intended to show the potential activity. IC₅₀ is the concentration required to inhibit 50% of cell growth.)

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
Cu(II) ComplexA-549 (Lung)37.03[1][8]
Cu(II) ComplexMCF-7 (Breast)39.43[1][8]
Co(II) ComplexHeLa (Cervical)~25[9]
Co(II) ComplexA-549 (Lung)~30[9]
Ag(I) Complex (Q7)HELA (Cervical)~10-20[10]
Cu(II) ComplexMCF-7 (Breast)3.79 µg/mL[7]
Protocol 2.1: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test complexes dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • DMSO (for formazan solubilization)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test complexes in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with metal complexes B->C D Incubate for 48-72h (Compound Exposure) C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Experimental workflow for the MTT cytotoxicity assay.

G cluster_pathway Potential Anticancer Mechanism of Action Complex Quinoline Schiff Base Metal Complex Cell Cancer Cell Complex->Cell DNA Nuclear DNA Complex->DNA Intercalation/ Cleavage Mito Mitochondria Complex->Mito Mitochondrial Dysfunction Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis DNA Damage ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax ↑ Pro-apoptotic (Bax) ROS->Bax Bcl2 ↓ Anti-apoptotic (Bcl-2) ROS->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Diagram of a potential anticancer signaling pathway.

Section 3: Application in Antimicrobial Research

Application Note 3.1: Antimicrobial Activity

The global rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline Schiff base metal complexes have emerged as promising candidates, exhibiting significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[10][15] The chelation of the ligand with metal ions is known to enhance its antimicrobial properties. This enhancement is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[16]

Table 3.1: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Schiff Base Metal Complexes (Note: The following data are illustrative examples from studies on various quinoline-carbaldehyde isomers. MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.)

Compound/ComplexMicroorganismMIC (µg/mL)Reference
Ag(I) Complex (Q8)E. coli1.6[10]
Ag(I) Complex (Q7)S. aureus1.6[10]
Ag(I) Complex (Q8)K. pneumoniae0.0125[10]
Cu(II) ComplexS. aureus>100[15]
Cu(II) ComplexE. coli>100[15]
Ru(II) ComplexS. aureus2 - 8[17]
Protocol 3.1: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against various microbial strains.[18]

Materials:

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Culture broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test complexes dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound (in broth) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (inoculum without test compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.[16]

Section 4: Application in Antioxidant Assays

Application Note 4.1: Antioxidant Activity

Free radicals and reactive oxygen species (ROS) are implicated in the pathology of numerous diseases. Antioxidants can neutralize these harmful species. Quinoline Schiff base metal complexes have been reported to possess significant free radical scavenging abilities.[10] The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the ability of the complex to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance.

Table 4.1: DPPH Radical Scavenging Activity of Representative Quinoline Schiff Base Metal Complexes (Note: The following data are illustrative examples from studies on various quinoline-carbaldehyde isomers. IC₅₀ is the concentration required to scavenge 50% of DPPH free radicals.)

Compound/ComplexAntioxidant ActivityIC₅₀Reference
Ag(I) Complex (Fluorine substituent)DPPH Scavenging0.95 mg/mL[10]
Ag(I) Complex (Thiophene moiety)DPPH Scavenging2.22 mg/mL[10]
Ascorbic Acid (Standard)DPPH Scavenging2.68 mg/mL[10]
Furo[2,3-f]quinoline derivativeDPPH Scavenging~85% inhibition at 1000 ppm[19]
Protocol 4.1: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the synthesized complexes.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test complexes dissolved in methanol

  • Ascorbic acid or Butylated hydroxytoluene (BHT) as a standard antioxidant

  • 96-well plate or cuvettes

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[19]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution (at various concentrations).[20]

  • Control: Prepare a control sample containing 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value.[2]

Section 5: Overall Experimental Workflow

The following diagram provides a comprehensive overview of the workflow from synthesis to biological evaluation of this compound Schiff base metal complexes.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis Start Starting Materials (this compound, Amine, Metal Salt) Ligand Step 1: Synthesize Schiff Base Ligand Start->Ligand Complex Step 2: Synthesize Metal Complex Ligand->Complex Char Characterization (FT-IR, NMR, MS, etc.) Complex->Char PureComplex Pure Metal Complex Char->PureComplex AntiC Anticancer Assay (MTT) PureComplex->AntiC AntiM Antimicrobial Assay (MIC Determination) PureComplex->AntiM AntiO Antioxidant Assay (DPPH) PureComplex->AntiO DataC Determine IC50 (Cytotoxicity) AntiC->DataC DataM Determine MIC AntiM->DataM DataO Determine IC50 (Scavenging) AntiO->DataO SAR Structure-Activity Relationship (SAR) Analysis DataC->SAR DataM->SAR DataO->SAR

General workflow from synthesis to biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound using common formylation methods.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings. In the context of quinoline synthesis, it is often used for the cyclization of N-arylacetamides to yield chloroquinoline carbaldehydes.[1]

Issue 1: Low or No Yield of this compound

  • Question: My Vilsmeier-Haack reaction is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors. Here is a step-by-step troubleshooting guide:

    • Reagent Quality and Stoichiometry:

      • Vilsmeier Reagent Instability: The Vilsmeier reagent (formed from DMF and POCl₃) can be thermally unstable.[2] Ensure it is prepared at a low temperature (0-10°C) to prevent decomposition.[2]

      • Moisture Contamination: The reagents are highly sensitive to moisture.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Reagent Purity: Use high-purity, dry DMF and POCl₃. Impurities in DMF can negatively impact the reaction.[3]

      • Stoichiometry: The molar ratio of the reactants is crucial. An excess of the Vilsmeier reagent is often required. The optimal ratio of Acetanilide:DMF:POCl₃ can vary, with ratios up to 1:3:15 being reported. A systematic optimization of the POCl₃ amount (from 3 to 15 moles) can significantly impact the yield.

    • Reaction Conditions:

      • Temperature: The reaction temperature is a critical parameter. While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation and cyclization often require heating.[1] The optimal temperature can range from room temperature to 120°C, depending on the substrate's reactivity.[2] For the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, heating at 80-90°C is common.[1] However, for some substrates, higher temperatures can lead to product degradation. Careful temperature control is essential.

      • Reaction Time: The reaction time can vary from a few hours to over 16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of byproducts.

    • Substrate Reactivity:

      • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents on the starting aniline or acetanilide plays a significant role. Electron-donating groups on the aromatic ring facilitate the electrophilic substitution and generally lead to higher yields and shorter reaction times.[3] Conversely, strong electron-withdrawing groups can deactivate the ring and result in poor or no yield.

    • Work-up Procedure:

      • Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by pouring the reaction mixture onto crushed ice.[4]

      • pH Adjustment: After hydrolysis, the mixture is often neutralized with a base like sodium carbonate to a pH of 6-7.[4]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my Vilsmeier-Haack reaction. What are these byproducts and how can I minimize them?

  • Answer: Side product formation is a common issue. Here are some likely side products and how to address them:

    • Di-formylated Products: Highly activated substrates can undergo formylation at multiple positions.

      • Solution: To minimize di-formylation, consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations of the reagent.[5] Monitor the reaction closely by TLC and stop it once the mono-formylated product is maximized.[5]

    • Chlorinated Byproducts: The Vilsmeier reagent can also act as a chlorinating agent, especially at higher temperatures.[5]

      • Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride with DMF.[5]

    • Aryl Formates: For substrates containing hydroxyl groups, such as 8-hydroxyquinoline, reaction with POCl₃ or the Vilsmeier reagent can lead to the formation of aryl formates.[4]

      • Solution: Protecting the hydroxyl group before the Vilsmeier-Haack reaction may be necessary to prevent this side reaction.

Troubleshooting Workflow for Vilsmeier-Haack Reaction

Vilsmeier_Haack_Troubleshooting start Low/No Yield reagent_quality Check Reagent Quality (Dryness, Purity) start->reagent_quality stoichiometry Optimize Stoichiometry (Excess Vilsmeier Reagent) reagent_quality->stoichiometry temperature Optimize Temperature (Reagent Formation vs. Reaction) stoichiometry->temperature reaction_time Monitor Reaction Time (TLC) temperature->reaction_time workup Verify Work-up Procedure (Hydrolysis, pH) reaction_time->workup success Improved Yield workup->success side_products Side Product Formation diformylation Di-formylation side_products->diformylation chlorination Chlorination side_products->chlorination aryl_formate Aryl Formate Formation side_products->aryl_formate solution_diformylation Slow Reagent Addition Monitor via TLC diformylation->solution_diformylation solution_chlorination Lower Reaction Temperature Alternative Reagents chlorination->solution_chlorination solution_aryl_formate Protect Hydroxyl Group aryl_formate->solution_aryl_formate solution_diformylation->success solution_chlorination->success solution_aryl_formate->success

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[6]

Issue 1: Low Yield of this compound

  • Question: My Reimer-Tiemann reaction for the synthesis of 8-hydroxythis compound gives a very low yield. What are the common pitfalls and how can I improve it?

  • Answer: The Reimer-Tiemann reaction is often plagued by low yields. Here are some key areas to focus on for improvement:

    • Reaction Conditions:

      • Base Concentration: A high concentration of a strong base (e.g., potassium or sodium hydroxide) is required to deprotonate both the chloroform and the phenol.[7]

      • Temperature: The reaction is typically carried out at elevated temperatures (around 70°C).[7]

      • Biphasic System: Since chloroform and aqueous hydroxide are immiscible, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6] The use of a phase-transfer catalyst can sometimes improve yields.

      • Slow Addition of Chloroform: Adding the chloroform slowly over a period of time can help to control the exothermic reaction and minimize side reactions.[7]

    • Side Reactions:

      • Formation of Byproducts: A variety of byproducts can form, including cyclohexadienones ("abnormal" Reimer-Tiemann products) and tar-like materials.[8]

      • Oxidation: Hot alkaline solutions can cause oxidation of the starting material and product.[8]

Issue 2: Poor Regioselectivity

  • Question: My Reimer-Tiemann reaction on 8-hydroxyquinoline is producing a mixture of the 5-carbaldehyde and 7-carbaldehyde isomers. How can I improve the regioselectivity for the 5-position?

  • Answer: Controlling regioselectivity in the Reimer-Tiemann reaction is challenging. The formylation of 8-hydroxyquinoline can lead to substitution at both the C5 and C7 positions.[4]

    • Steric Hindrance: In some cases, introducing a bulky substituent at a position that sterically hinders one of the reactive sites can improve selectivity. For example, the formylation of 2-methylquinolin-8-ol has been reported to lead exclusively to 8-hydroxy-2-methylthis compound.[4]

    • Chelation Control: The regioselectivity can be influenced by the coordination of the intermediate with the metal cation of the base. The exact mechanism is complex and can be substrate-dependent.

    • Alternative Methods: If high regioselectivity is critical, other formylation methods like the Duff reaction or a directed ortho-metalation approach might be more suitable.

Troubleshooting Workflow for Reimer-Tiemann Reaction

Reimer_Tiemann_Troubleshooting start Low Yield conditions Optimize Reaction Conditions (Base Conc., Temp., Stirring) start->conditions chloroform_addition Slow Chloroform Addition conditions->chloroform_addition side_reactions Minimize Side Reactions chloroform_addition->side_reactions success Improved Yield/ Selectivity side_reactions->success poor_regioselectivity Poor Regioselectivity steric_hindrance Introduce Steric Hindrance poor_regioselectivity->steric_hindrance alternative_methods Consider Alternative Methods (Duff, DoM) poor_regioselectivity->alternative_methods steric_hindrance->success alternative_methods->success

Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically for phenols.[9]

Issue 1: Low Yield

  • Question: The Duff reaction for the formylation of 8-hydroxyquinoline is giving a very low yield. What factors influence the yield and how can I optimize it?

  • Answer: The Duff reaction is known for being generally inefficient.[9] However, several factors can be optimized:

    • Acidic Medium: The reaction requires an acidic environment. Trifluoroacetic acid (TFA) has been used as a solvent and catalyst, sometimes leading to improved results compared to the traditional glycerol or acetic acid.[10]

    • Temperature: The reaction is often carried out at elevated temperatures.[10]

    • Substrate Reactivity: The Duff reaction works best with strongly electron-donating substituents on the aromatic ring.[9]

    • Hydrolysis Step: The final hydrolysis step is crucial to liberate the aldehyde from the intermediate.

Issue 2: Complex Product Mixture

  • Question: My Duff reaction is producing a complex mixture of products that is difficult to purify. What are the likely side products?

  • Answer: The Duff reaction can lead to the formation of multiple products, including di-formylated compounds if multiple ortho positions are available.[9] The reaction mechanism involves several intermediates, and incomplete reaction or side reactions can lead to a complex mixture. Careful purification by column chromatography is often necessary.

Purification of this compound

Issue: Difficulty in purifying the final product.

  • Question: I am having trouble purifying my crude this compound. What are the recommended methods?

  • Answer: The choice of purification method depends on the nature of the impurities.

    • Recrystallization: This is a common and effective method for purifying solid organic compounds.[11] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A mixture of solvents may be necessary to achieve the desired solubility profile.

    • Column Chromatography: For separating mixtures of closely related compounds, such as regioisomers or products with similar polarities, column chromatography is the preferred method.[12] Silica gel is a common stationary phase, and the eluent is chosen based on the polarity of the compounds to be separated. A gradient of solvents (e.g., hexane and ethyl acetate) is often used to achieve good separation.

Frequently Asked Questions (FAQs)

  • Q1: Which synthesis method generally gives the highest yield for this compound?

    • A1: The yields can vary significantly depending on the specific substrate and reaction conditions. For the formylation of 8-hydroxyquinoline, the Reimer-Tiemann reaction can give yields of around 38% for the 5-carbaldehyde, but also produces the 7-carbaldehyde isomer.[4] The Vilsmeier-Haack reaction on N-arylacetamides can provide good to moderate yields, especially with electron-donating groups on the aniline ring. The Duff reaction is often reported to have lower yields.[9]

  • Q2: How can I confirm the identity and purity of my synthesized this compound?

    • A2: A combination of analytical techniques should be used:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the aldehyde carbonyl group.

      • Melting Point: A sharp melting point close to the literature value is an indicator of purity.

      • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity and identify the number of components in a sample.

  • Q3: Are there any safety precautions I should be aware of when performing these syntheses?

    • A3: Yes, several of the reagents used are hazardous:

      • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

      • Chloroform: Is a suspected carcinogen and should be handled with care in a well-ventilated area or fume hood.

      • Strong Acids and Bases: Require careful handling and appropriate PPE.

      • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Derivatives

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantagesReference(s)
Vilsmeier-Haack N-ArylacetamidesDMF, POCl₃Good to ModerateGood for a range of substituted anilines; often regioselective.Requires anhydrous conditions; POCl₃ is hazardous; may not be suitable for substrates with sensitive functional groups.[1]
Reimer-Tiemann 8-HydroxyquinolineChloroform, Strong Base (e.g., KOH)~10-40% for 5-isomerUses readily available starting materials.Often low yields; poor regioselectivity (produces 5- and 7-isomers); formation of byproducts.[4]
Duff Reaction 8-HydroxyquinolineHexamine, Acid (e.g., TFA)Generally lowUses inexpensive reagents; simple procedure.Inefficient; can produce complex product mixtures.[9][10]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline from Acetanilide (General Procedure)[2]
  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C. Stir the mixture for 30 minutes at 0-5°C.

  • Reaction: Add the substituted acetanilide portion-wise to the Vilsmeier reagent.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the mixture with a saturated sodium carbonate solution. Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Reimer-Tiemann Synthesis of 8-Hydroxythis compound[6]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 8-hydroxyquinoline in ethanol.

  • Base Addition: Add a concentrated aqueous solution of potassium hydroxide.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining reflux.

  • Reaction Completion: Continue refluxing for several hours after the chloroform addition is complete. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Acidification and Extraction: Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the 5- and 7-isomers.

Protocol 3: Duff Reaction for the Formylation of 8-Hydroxyquinoline (General Procedure)[12]
  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline and hexamine in a suitable acidic solvent (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).

  • Heating: Heat the reaction mixture at a temperature typically ranging from 100 to 150°C for several hours.

  • Hydrolysis: Cool the reaction mixture and add water and a strong acid (e.g., sulfuric acid). Heat the mixture again to hydrolyze the intermediate.

  • Work-up and Isolation: Cool the mixture and neutralize it with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

References

Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Vilsmeier-Haack formylation of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is the "Vilsmeier Reagent"?

A: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The key reactant, known as the Vilsmeier reagent, is an electrophilic chloroiminium salt. It is typically formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] This reagent then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde.

Q2: Which position on the quinoline ring is typically formylated?

A: The Vilsmeier-Haack reaction on quinolines, particularly when starting from N-arylacetamides (a common precursor route), typically results in the formation of 2-chloro-3-formylquinolines.[3][4] This occurs through a cyclization and formylation sequence where the formyl group is introduced at the C3 position. The regioselectivity is influenced by the electronic and steric properties of substituents on the quinoline precursor.

Q3: What is the effect of substituents on the starting materials?

A: When synthesizing quinolines via Vilsmeier-Haack cyclization of acetanilides, the nature of the substituent on the acetanilide ring plays a crucial role. Electron-donating groups (EDGs) on the aromatic ring generally facilitate the reaction, leading to better yields and shorter reaction times.[3][4] Conversely, electron-withdrawing groups (EWGs) tend to decrease the reactivity, resulting in lower yields and requiring longer reaction times or harsher conditions.[5]

Q4: Can alternative formylating agents be used?

A: Yes, while the DMF/POCl₃ system is the most common, other reagents can be used to generate the Vilsmeier reagent. Alternatives include using oxalyl chloride or thionyl chloride in place of POCl₃.[6] These may be beneficial in specific cases to avoid side reactions like unwanted chlorination.

Troubleshooting Guide

This section addresses common problems encountered during the Vilsmeier-Haack formylation of quinolines.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield - Inactive Substrate: The quinoline ring may be deactivated by strong electron-withdrawing groups.[5] - Impure Reagents: Moisture in DMF or degraded POCl₃ can inhibit the formation of the active Vilsmeier reagent.[7] - Insufficient Temperature/Time: The reaction may not have reached the necessary activation energy or run to completion.[3][4] - Incorrect Stoichiometry: An improper ratio of substrate to Vilsmeier reagent can lead to poor conversion.- Increase Reaction Temperature: For deactivated substrates, higher temperatures (e.g., 80-90°C) may be necessary.[3] - Use Fresh/Dry Reagents: Ensure DMF is anhydrous and use freshly opened or distilled POCl₃.[7] - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[6] - Adjust Stoichiometry: Systematically vary the molar equivalents of the Vilsmeier reagent. An excess (up to 12 moles of POCl₃ per mole of substrate) has been shown to improve yields in some cases.
2. Formation of Multiple Products / Side Reactions - Over-formylation: Highly activated substrates can undergo di- or tri-formylation.[6] - Chlorination: Excess POCl₃ or prolonged heating can sometimes lead to the chlorination of the aromatic ring as a side reaction.[6] - Polymerization/Degradation: Harsh reaction conditions (high temperature, long duration) can lead to the formation of intractable tars.[8]- Control Stoichiometry: Use a molar ratio of Vilsmeier reagent to substrate closer to 1:1 or 1.5:1 to favor mono-formylation.[6] - Control Temperature: Perform the reaction at the lowest effective temperature (e.g., start at 0°C and slowly warm up).[6] - Modify Order of Addition: Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[6] - Prompt Work-up: Once the reaction is complete, immediately proceed to the work-up to minimize side reactions.[6]
3. Difficult Work-up / Product Isolation - No Precipitate Formation: The product may be soluble in the acidic aqueous mixture, or the intermediate iminium salt has not fully hydrolyzed.[8] - Oily/Tarry Product: The crude product may be impure, containing byproducts or residual DMF.- Ensure Complete Hydrolysis: Pouring the hot reaction mixture into crushed ice with vigorous stirring is often effective for precipitating the product.[8] - Basification is Crucial: The reaction mixture is highly acidic. Neutralize carefully with a base (e.g., sodium bicarbonate, sodium hydroxide) to a pH of 6-7 to precipitate the free amine product.[8] - Purification: If a clean precipitate is not obtained, perform an extraction with a suitable organic solvent (e.g., DCM, Ethyl Acetate). Purify the crude product via column chromatography or recrystallization.[5][8]

Quantitative Data on Reaction Conditions

The optimization of the Vilsmeier-Haack reaction often involves screening different parameters. The following tables summarize findings from literature for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.

Table 1: Effect of POCl₃ Molar Equivalents (Substrate: m-methoxyacetanilide, Solvent: DMF, Temperature: 90°C)

Molar Equivalents of POCl₃Yield of 2-chloro-3-formyl-7-methoxyquinoline (%)
3Low
6Moderate
9Good
1285% (Optimal)
15Decreased
Data adapted from a study on Vilsmeier cyclisation.

Table 2: Influence of Substituent on Acetanilide on Yield (Conditions: 12 eq. POCl₃, DMF, 90°C)

Substituent on AcetanilidePositionYield (%)Reaction Time (h)
-OCH₃meta853
-CH₃meta824
-H-706
-Clmeta658
-NO₂meta4012
Data compiled from studies on substituted acetanilides.[3][4]

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-3-formylquinoline from Acetanilide

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with constant stirring, ensuring the temperature does not rise above 5°C.[3] After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

  • Reaction: To the pre-formed Vilsmeier reagent, add the acetanilide substrate portion-wise or as a solution in a minimal amount of DMF.

  • Heating: After the addition of the substrate, slowly allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (typically 80-90°C) using an oil bath.[3] The reaction time can vary from 4 to 10 hours depending on the substrate.[3][4]

  • Monitoring: Track the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent system).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[8]

  • Neutralization & Isolation: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 6-7. The product will often precipitate as a solid.[8] Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Visualizations

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction, from the formation of the Vilsmeier reagent to the final aldehyde product.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Quinoline Quinoline Derivative Sigma_Complex Sigma Complex (Iminium Intermediate) Quinoline->Sigma_Complex + Vilsmeier Reagent Final_Product Formyl-Quinoline Sigma_Complex->Final_Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the reaction.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Loop Start Start Experiment Reaction Perform Vilsmeier-Haack Reaction Start->Reaction Check_TLC Monitor by TLC Reaction->Check_TLC Check_TLC->Reaction Incomplete Workup Perform Work-up & Isolation Check_TLC->Workup Reaction Complete Analyze Analyze Product (Yield & Purity) Workup->Analyze Success Successful Outcome Analyze->Success High Yield & Purity Failure Low Yield / Impure Analyze->Failure Problem Identified Check_Reagents Verify Reagent Purity (Anhydrous DMF?) Failure->Check_Reagents Check_Stoich Adjust Stoichiometry (Increase Vilsmeier Reagent?) Check_Reagents->Check_Stoich Check_Temp Optimize Temperature & Time Check_Stoich->Check_Temp Check_Temp->Reaction Re-attempt

Caption: A logical workflow for troubleshooting the reaction.

References

Technical Support Center: Reducing Byproducts in the Reimer-Tiemann Formylation of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Reimer-Tiemann formylation of quinolines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Reimer-Tiemann reaction and why is it used for quinolines?

The Reimer-Tiemann reaction is a method for the ortho-formylation of phenols and other activated aromatic compounds, such as hydroxyquinolines.[1] It typically employs chloroform (CHCl₃) and a strong base in a biphasic system to introduce a formyl (-CHO) group onto the aromatic ring.[2] For hydroxyquinolines, this reaction can be a direct method to synthesize valuable aldehyde derivatives, which are precursors for various pharmaceuticals and biologically active molecules.[3]

Q2: What are the most common byproducts in the Reimer-Tiemann formylation of quinolines?

While specific quantitative data for quinolines is scarce, by analogy with phenols, several types of byproducts can be anticipated:

  • Para-formylated isomers: Although the reaction typically favors ortho-formylation, para-substituted products can also be formed.[3]

  • Di-formylated products: If multiple activated positions are available on the quinoline ring, double formylation can occur, as has been observed in the formylation of 8-hydroxyquinoline to yield 8-hydroxyquinoline-5,7-dicarbaldehyde.[4]

  • Unreacted starting material: Due to the often low yields of the reaction, a significant amount of the initial hydroxyquinoline may remain.

  • Tar/Polymeric materials: The harsh basic conditions and exothermic nature of the reaction can lead to the formation of complex, tar-like substances.[2]

  • Dichlorocyclohexadienones: In some cases, the dichlorocarbene intermediate can add to the aromatic ring without subsequent hydrolysis to the aldehyde, leading to the formation of dichlorocyclohexadienone derivatives.

  • Ring expansion products: While more common with substrates like indoles (which can rearrange to form chloroquinolines), the possibility of ring expansion under Reimer-Tiemann conditions should be considered with certain quinoline derivatives.

Q3: My Reimer-Tiemann reaction on 8-hydroxyquinoline is giving a very low yield. Is this normal?

Yes, low yields are a known limitation of the Reimer-Tiemann reaction.[5] For instance, the formylation of 5-methyl-8-hydroxyquinoline has been reported to yield the desired aldehyde in only 8%.[4] The reaction is sensitive to conditions and can be difficult to optimize.

Q4: Are there better alternative methods for formylating hydroxyquinolines?

Several alternative methods exist that may offer higher yields and better selectivity:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium and is known for ortho-formylation of phenols.[6][7] It has been successfully applied to the formylation of 6-hydroxyquinoline.[4]

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (e.g., POCl₃/DMF) and is effective for formylating electron-rich aromatic compounds.[8][9]

  • Oxidation of Methylquinolines: If a methyl-substituted hydroxyquinoline is available, it can be oxidized to the corresponding aldehyde using reagents like selenium dioxide (SeO₂). This method can provide good yields, with reports of up to 74.5% for the conversion of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inefficient mixing of the biphasic system. 2. Reaction temperature is too low or too high. 3. Insufficient concentration of the dichlorocarbene intermediate. 4. Deactivation of the quinoline substrate.1. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of reactants.[2] 2. The reaction often requires initial heating to start, but can be highly exothermic.[2] Monitor and control the temperature carefully, typically in the range of 60-70°C. 3. Use a sufficient excess of chloroform and a strong base (e.g., NaOH or KOH). 4. Ensure the hydroxyl group is deprotonated by the base to activate the ring for electrophilic attack.
Formation of Multiple Products (Isomers, Di-formylation) 1. Multiple activated positions on the quinoline ring. 2. Reaction conditions favoring para-substitution or multiple substitutions.1. If possible, use a starting material with blocking groups on positions you do not want to formylate. 2. Carefully control the stoichiometry of the reactants. A large excess of chloroform and base may promote di-formylation. Lowering the reaction temperature might improve selectivity.
Excessive Tar/Polymer Formation 1. Reaction temperature is too high, leading to decomposition. 2. Prolonged reaction time under harsh basic conditions.1. Maintain strict temperature control. Add the chloroform dropwise to manage the exotherm.[3] 2. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed or the product concentration ceases to increase.
Difficulty in Product Isolation and Purification 1. Presence of tarry byproducts. 2. The product may be soluble in both aqueous and organic phases.1. After acidification of the reaction mixture, consider steam distillation to separate the volatile aldehyde from non-volatile tars. 2. Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer can help to protonate or deprotonate the product, altering its solubility and aiding separation. Column chromatography is often necessary for final purification.[10]

Data on Formylation of Quinolines

Table 1: Reimer-Tiemann Formylation of Substituted 8-Hydroxyquinolines

Starting MaterialProductReagents & ConditionsYieldReference
5-Methyl-8-hydroxyquinoline5-Methyl-8-hydroxyquinoline-7-carbaldehydeCHCl₃, KOH, H₂O, EtOH8.0%[4]
7-Bromo-8-hydroxy-2-methylquinoline7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehydeCHCl₃, KOH, H₂O, EtOH, Reflux<1%[4]

Table 2: Alternative Formylation Methods for Quinolines

MethodStarting MaterialProductReagents & ConditionsYieldReference
Duff Reaction6-Hydroxyquinoline6-Hydroxythis compoundHexamethylenetetramine, Acetic Acid-[4]
Vilsmeier-HaackN-arylacetamides2-chloro-3-formylquinolinesPOCl₃, DMF, 90°CGood to moderate
SeO₂ Oxidation8-Hydroxy-2-methylquinoline8-Hydroxy-2-quinolinecarbaldehydeSeO₂, Dioxane, H₂O, Reflux74.5%[10]

Experimental Protocols

Protocol 1: General Procedure for Reimer-Tiemann Formylation of a Hydroxyquinoline

This is a general protocol adapted from the formylation of phenols and should be optimized for specific quinoline substrates.

  • Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the hydroxyquinoline (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (a significant molar excess, e.g., 10 equivalents) to the flask with vigorous stirring.

  • Heating: Heat the mixture to 60-70°C in a water bath.

  • Chloroform Addition: Add chloroform (e.g., 3-4 equivalents) dropwise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is often exothermic, so be prepared to remove the external heating.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol and excess chloroform by rotary evaporation.

  • Acidification: Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Protocol 2: Formylation of 8-Hydroxy-2-methylquinoline via Selenium Dioxide Oxidation[12]
  • Reaction Setup: In a round-bottom flask, prepare a mixture of 8-hydroxy-2-methylquinoline (1.0 equivalent), selenium dioxide (1.2 equivalents), dioxane, and a small amount of water.

  • Heating: Heat the mixture under reflux for 24 hours.

  • Work-up: After completion, cool the reaction mixture and concentrate it under vacuum.

  • Purification: Purify the residue by column chromatography on silica gel using 5% ethyl acetate in hexane as the eluent to obtain 8-hydroxy-2-quinolinecarbaldehyde.

Visual Guides

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Formylation of Quinoline CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion Base1 Base (OH⁻) Base1->CHCl3 Deprotonation Dichlorocarbene :CCl₂ (Electrophile) Carbanion->Dichlorocarbene α-elimination Intermediate Dichloromethyl Quinoline Adduct Dichlorocarbene->Intermediate Hydroxyquinoline Hydroxyquinoline Quinolinoxide Quinolinoxide Anion (Nucleophile) Hydroxyquinoline->Quinolinoxide Base2 Base (OH⁻) Base2->Hydroxyquinoline Deprotonation Quinolinoxide->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H₂O, OH⁻) Intermediate->Hydrolysis Product Formylated Quinoline Hydrolysis->Product

Caption: Mechanism of the Reimer-Tiemann formylation of a hydroxyquinoline.

Troubleshooting_Workflow Start Reimer-Tiemann Reaction on Quinoline CheckYield Low Yield or No Product? Start->CheckYield CheckByproducts Significant Byproducts? CheckYield->CheckByproducts No OptimizeConditions Optimize Reaction Conditions: - Increase Stirring - Add Phase-Transfer Catalyst - Control Temperature (60-70°C) CheckYield->OptimizeConditions Yes ModifyStoichiometry Adjust Stoichiometry: - Control Chloroform Ratio - Lower Temperature CheckByproducts->ModifyStoichiometry Yes Successful Successful Formylation CheckByproducts->Successful No OptimizeConditions->CheckByproducts ConsiderAlternatives Consider Alternative Methods: - Duff Reaction - Vilsmeier-Haack - SeO₂ Oxidation OptimizeConditions->ConsiderAlternatives Still Low Yield ModifyStoichiometry->ConsiderAlternatives Still Byproducts ModifyStoichiometry->Successful

References

Technical Support Center: Purification of Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Quinoline-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities and the scale of the purification.

Q2: My this compound appears as a yellow to brown solid. Is this normal?

A2: Yes, this compound is typically a yellow to brown solid.[1] Significant darkening may indicate the presence of impurities or degradation, warranting purification.

Q3: What are the key stability concerns and proper storage conditions for this compound?

A3: this compound is sensitive to air and may be susceptible to oxidation, especially in the presence of light.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[4]

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include unreacted starting materials from the synthesis (e.g., N-arylacetamides if using the Vilsmeier-Haack reaction), byproducts from side reactions like self-condensation, and products of oxidation of the aldehyde group. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue 1: My compound is streaking or "tailing" on the TLC plate and the column.

  • Question: I'm running a silica gel column, but my compound is streaking badly, leading to poor separation and broad fractions. What's causing this and how can I fix it?

  • Answer: This is a very common issue when purifying basic compounds like quinolines on standard silica gel, which is slightly acidic.[4] The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silica, causing the streaking. To resolve this, you should deactivate the silica gel by adding a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃), to your eluent system.[4][5] This will neutralize the acidic sites on the silica and allow for sharp, well-defined bands.

Issue 2: I have low recovery of my compound from the column.

  • Question: After running my column, the total amount of recovered this compound is much lower than what I loaded. Where did my compound go?

  • Answer: Low recovery can be due to irreversible adsorption of the compound onto the acidic silica gel or decomposition during the purification process.[2] To mitigate this, in addition to deactivating the silica with triethylamine, you can also consider using a less acidic stationary phase like alumina (neutral or basic).[2] Employing flash chromatography with positive air pressure can also minimize the contact time between the compound and the stationary phase, reducing the chances of degradation.[2]

Issue 3: My compound is not eluting from the column or is moving too quickly with the solvent front.

  • Question: I'm having trouble getting my compound to move down the column at an appropriate rate. It either stays at the top or comes out immediately. How do I choose the right solvent system?

  • Answer: The polarity of your eluent is critical. You can determine the optimal solvent system by first running a series of tests on a TLC plate.[5]

    • If the compound does not move from the baseline (Rf ≈ 0): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]

    • If the compound moves with the solvent front (Rf ≈ 1): Your eluent is too polar. Decrease the proportion of the polar solvent.[4]

    • A good starting point for many quinoline derivatives is a mixture of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%).[1][6] For more polar compounds, a system of methanol in dichloromethane may be effective.[1] An ideal Rf value for good separation on a column is typically in the range of 0.25-0.35.[5]

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Question: When I cool the solution, my compound separates as an oil, not as solid crystals. What should I do?

  • Answer: "Oiling out" typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is too concentrated.[7] To fix this, try using a lower-boiling point solvent or a solvent mixture. You can also try using a more dilute solution.

Issue 2: No crystals are forming, even after cooling the solution in an ice bath.

  • Question: I've dissolved my compound in the hot solvent and let it cool, but nothing is crystallizing.

  • Answer: This usually means the solution is not saturated, likely because too much solvent was used.[7] You can try a few things:

    • Evaporate some solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Issue 3: The purity of my compound has not improved significantly after recrystallization.

  • Question: I performed a recrystallization, but a TLC analysis shows that the purity is still low. Why didn't it work?

  • Answer: This can happen if the impurities have very similar solubility characteristics to your desired compound in the chosen solvent.[7] In this case, you should experiment with different solvents or try a two-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not). Also, ensure that the solution cools slowly, as rapid cooling can cause impurities to become trapped in the crystal lattice.[7]

Data Presentation

The following table summarizes typical purification outcomes for quinoline derivatives using different techniques. Note that specific results for this compound may vary based on the initial purity and experimental conditions.

Purification MethodCompound TypeInitial Purity (%)Final Purity (%)Typical Yield (%)Reference
Column Chromatography 8-Hydroxythis compoundNot specified>98 (by NMR)~67 (synthesis yield)[8]
Column Chromatography 2-Chloro-3-formylquinolinesCrudeNot specified60-80[9]
Heating and Stirring Quinoline Carboxylic Acid Derivative88.37>93Not specified[5]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it with various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70 v/v).

    • To prevent tailing, add 0.5-1% triethylamine to the chosen eluent.[4]

    • The ideal eluent system should provide an Rf value of approximately 0.25-0.35 for the this compound spot.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Start with the least polar solvent mixture determined from the TLC analysis. If a gradient elution is needed, gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid (10-20 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the tubes with the undissolved solids. The ideal solvent will dissolve the compound completely when hot.

    • Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of well-formed crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of the solvent.

Visualizations

Purification_Workflow start Crude this compound tlc TLC Analysis for Purity Check & Solvent System Selection start->tlc decision Purification Method? tlc->decision column Column Chromatography decision->column Complex Mixture recrystallization Recrystallization decision->recrystallization High Initial Purity column_protocol Follow Protocol 1: - Pack Column - Load Sample - Elute & Collect Fractions column->column_protocol recrystallization_protocol Follow Protocol 2: - Dissolve in Min. Hot Solvent - Cool Slowly - Filter Crystals recrystallization->recrystallization_protocol analysis TLC/NMR Analysis of Purified Product column_protocol->analysis recrystallization_protocol->analysis end Pure this compound analysis->end

Caption: General workflow for the purification of this compound.

Troubleshooting_Column start Issue with Column Chromatography issue What is the problem? start->issue streaking Streaking / Tailing issue->streaking low_recovery Low Recovery issue->low_recovery no_elution No Elution / Too Fast issue->no_elution solution_streaking Solution: Add 0.5-1% Triethylamine to Eluent streaking->solution_streaking solution_recovery Solution: - Use Deactivated Silica (add NEt3) - Consider Alumina - Use Flash Chromatography low_recovery->solution_recovery solution_elution Solution: Optimize Eluent Polarity using TLC (aim for Rf 0.25-0.35) no_elution->solution_elution

Caption: Troubleshooting guide for column chromatography issues.

References

Common side reactions in the synthesis of quinoline aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is producing a low yield of the desired quinoline aldehyde along with a significant amount of polymeric tar. What is causing this and how can I prevent it?

A1: This is a very common issue. The primary cause is the polymerization of the α,β-unsaturated aldehyde or ketone intermediate, which is exacerbated by the strong acidic conditions and high temperatures often used in this reaction.[1]

Troubleshooting Steps:

  • Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) can help control the notoriously exothermic nature of the reaction, reducing charring and tar formation.[1]

  • Optimize Reactant Addition: Instead of combining all reactants at once, try a slow, controlled addition of the carbonyl compound to the acidic aniline mixture. This keeps the concentration of the polymerizable intermediate low at any given time.[1]

  • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its self-condensation and polymerization in the acidic aqueous phase, leading to higher yields of the desired quinoline product.[1]

  • Control Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled with efficient cooling.[1]

Q2: I am attempting to synthesize a 2-chloro-3-formylquinoline using the Vilsmeier-Haack reaction, but the yield is poor. How can I optimize this process?

A2: The Vilsmeier-Haack reaction is a powerful tool for formylating activated aromatic systems, but its efficiency in quinoline synthesis from N-arylacetamides can be highly dependent on substrate electronics and reaction conditions.

Troubleshooting Steps:

  • Substrate Electronics: The Vilsmeier cyclization is facilitated by electron-donating groups on the N-arylacetamide.[2] Yields are generally better with these substrates. Conversely, strong electron-withdrawing groups can hinder the reaction.

  • Reagent Stoichiometry: The molar proportion of the Vilsmeier reagent (generated from POCl₃ and DMF) is critical. The reaction conditions should be optimized by varying the molar equivalents of POCl₃, typically ranging from 3 to 15 moles per mole of substrate.

  • Temperature Control: The initial addition of POCl₃ to the substrate in DMF should be performed at low temperatures (0-5°C).[3] The reaction mixture is then typically heated to around 80-90°C for several hours to drive the cyclization.[3] The duration of heating can also be a key parameter to optimize, with some substrates requiring longer reaction times.[3]

A general experimental protocol for this synthesis is provided below.

General Protocol for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines:

  • Preparation: In a fume hood, dissolve the substituted acetanilide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents) in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Reagent Addition: Cool the mixture to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the stirred mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it for the required time (typically 4-10 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia). The product may precipitate and can be collected by filtration.[1]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

Q3: During the oxidation of a 2-methylquinoline to quinaldic aldehyde (quinoline-2-carbaldehyde), I'm observing over-oxidation to the carboxylic acid and low yields. What is the best approach for this selective oxidation?

A3: Selectively oxidizing the methyl group at the C2 position without affecting the quinoline ring or over-oxidizing to the carboxylic acid is a common challenge. Standard strong oxidants like hot, concentrated potassium permanganate (KMnO₄) will often oxidize the methyl group completely to a carboxylic acid and can even degrade the heterocyclic ring.[4]

Recommended Method: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide is the reagent of choice for this specific transformation, as it is highly effective for oxidizing active methyl and methylene groups adjacent to a carbonyl or aromatic system to the corresponding aldehyde or ketone.

Troubleshooting and Optimization:

  • Solvent Choice: The reaction is typically carried out in a high-boiling solvent like dioxane or a mixture of dioxane and water.

  • Temperature: The reaction usually requires heating under reflux for several hours. Careful temperature control is necessary to prevent side reactions.

  • Stoichiometry: Using a slight excess of SeO₂ (e.g., 1.1-1.2 equivalents) is common to ensure complete conversion of the starting material.

  • Work-up: After the reaction, the elemental selenium byproduct must be removed, typically by filtration of the hot reaction mixture.

General Protocol for SeO₂ Oxidation of 2-Methylquinoline:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents).

  • Solvent: Add a suitable solvent, such as aqueous dioxane.

  • Reaction: Heat the mixture to reflux and maintain for the required duration, monitoring by TLC until the starting material is consumed.

  • Filtration: While still hot, filter the reaction mixture to remove the black selenium precipitate.

  • Extraction: Cool the filtrate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography or recrystallization.

Q4: My Friedländer synthesis is resulting in a low yield of the desired quinoline aldehyde. What are the common pitfalls and how can I improve the outcome?

A4: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, can suffer from low yields due to several factors, including self-condensation of reactants and incomplete cyclization.[5][6]

Troubleshooting Steps:

  • Catalyst Choice: This reaction can be catalyzed by either acids or bases.[7] The optimal catalyst depends on the specific substrates. For base-catalyzed reactions, sodium or potassium hydroxide in an alcohol solvent is common.[8] For acid catalysis, options include p-toluenesulfonic acid, sulfuric acid, or Lewis acids.[5] Experimenting with different catalysts and optimizing their concentration can significantly improve yields.[5]

  • Preventing Self-Condensation: A major side reaction, especially under basic conditions, is the Aldol self-condensation of the ketone reactant.[5] To mitigate this, one strategy is to use an imine analog of the o-aminoaryl aldehyde/ketone starting material.[5]

  • Temperature and Reaction Time: The reaction often requires heating.[6] Insufficient temperature or reaction time may lead to incomplete reaction, while excessive heat can cause degradation and tar formation. The optimal temperature typically ranges from 150 to 220°C if no catalyst is used, but is lower with effective catalysis.[5] Monitor the reaction by TLC to determine the optimal endpoint.

Side Reaction Data Summary

Synthesis MethodCommon Side ReactionConditions Favoring Side ReactionMitigation StrategyProduct Yield Impact
Doebner-von Miller Polymerization of α,β-unsaturated carbonylHigh concentration of carbonyl, strong acid, high temp.Slow reactant addition, biphasic system, use of moderators (FeSO₄).[1]Can be severe; significant tar formation and low yield.[1]
Friedländer Synthesis Aldol self-condensation of ketoneStrong base catalysis (e.g., KOH, NaOH).[5]Use of an imine analog of the amino-aryl ketone, acid catalysis.[5]Moderate to severe reduction in yield.
Combes Synthesis Formation of regioisomersUse of unsymmetrical β-diketones.Steric hindrance on diketone, choice of acid catalyst (H₂SO₄ vs. PPA).[1]Yield of desired isomer is reduced.
Vilsmeier-Haack Incomplete CyclizationElectron-withdrawing groups on aniline precursor.Use substrates with electron-donating groups, optimize POCl₃ stoichiometry.Low to moderate yields.
Oxidation of Methylquinoline Over-oxidation to Carboxylic AcidUse of strong, non-selective oxidants (e.g., hot KMnO₄).[4]Use of selective oxidants like Selenium Dioxide (SeO₂).Drastically reduces yield of the desired aldehyde.

Visualized Workflows and Pathways

Troubleshooting_Workflow Start Low Yield or High Impurity in Quinoline Aldehyde Synthesis Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Verify_Reagents Verify Reagent Purity and Activity Review_Conditions->Verify_Reagents Conditions OK? Optimize_Catalyst Optimize Catalyst (Type and Loading) Review_Conditions->Optimize_Catalyst Investigate_Side_Reactions Investigate Dominant Side Reactions (e.g., Polymerization, Over-oxidation) Verify_Reagents->Investigate_Side_Reactions Reagents OK? Investigate_Side_Reactions->Optimize_Catalyst Side Reaction Identified Alternative_Route Consider Alternative Synthetic Route Investigate_Side_Reactions->Alternative_Route Side Reaction Unavoidable? Modify_Workup Modify Work-up & Purification Optimize_Catalyst->Modify_Workup Improved_Yield Improved Yield and Purity Modify_Workup->Improved_Yield

Caption: A general troubleshooting workflow for low yields.

Doebner_von_Miller_Side_Reaction cluster_reactants Reactants cluster_products Potential Products Aniline Aniline Intermediate Reactive Intermediate Aniline->Intermediate Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Desired Desired Quinoline Aldehyde Intermediate->Desired Cyclization (Desired Pathway) Side Polymeric Tar (Side Product) Intermediate->Side Self-Condensation (Side Reaction)

Caption: Competing pathways in the Doebner-von Miller synthesis.

Vilsmeier_Haack_Logic cluster_outputs Reaction Outcome Substrate Acetanilide Substituent Yield Product Yield Substrate->Yield Electron Donating Group (+) Electron Withdrawing Group (-) Reagent POCl₃ Stoichiometry Reagent->Yield Optimized Amount (+) Temp Reaction Temperature Temp->Yield Optimized Profile (+)

Caption: Influence of parameters on Vilsmeier-Haack reaction yield.

References

Troubleshooting low yield in Schiff base formation with Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address challenges, particularly low yields, encountered during the formation of Schiff bases with quinoline-5-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Q1: My Schiff base reaction with this compound is resulting in a very low yield. What are the common causes?

A1: Low yields in Schiff base formations are common and can typically be attributed to one or more of the following factors:

  • Reversible Reaction Equilibrium: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1][2] If water is not removed from the reaction medium, the equilibrium can shift back towards the starting materials, thus lowering the yield.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. An inappropriate solvent can hinder the solubility of reactants, while incorrect temperature can lead to slow reaction rates or decomposition.[3]

  • Reagent Purity: The purity of this compound, the primary amine, and the solvent is crucial. Impurities can introduce side reactions, and the presence of water in reagents or solvents can inhibit the reaction.

  • Steric and Electronic Effects: The bulky quinoline ring may introduce steric hindrance. Furthermore, the electronic properties of both the quinoline-aldehyde and the amine partner can significantly influence the reactivity of the carbonyl group and the nucleophilicity of the amine.

  • Side Reactions: Besides the main reaction, unwanted side products can form, consuming your starting materials. In some cases, the intermediate imine can be reduced to a secondary amine.[4]

Q2: How can I effectively remove water from the reaction to drive the equilibrium towards the product?

A2: Removing water is one of the most effective strategies to improve yield. The equilibrium can be forced toward the imine product by removing water as it is formed.[1] Common laboratory techniques include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a classic and highly effective method.[5]

  • Dehydrating Agents: Adding a drying agent directly to the reaction mixture can absorb the water produced. Anhydrous magnesium sulfate (MgSO₄) is a common choice.[1]

  • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for scavenging water from the reaction mixture, especially in solvents like ethanol where a Dean-Stark trap is not feasible.[5][6]

Q3: What is the optimal solvent for forming a Schiff base with this compound?

A3: The ideal solvent depends on the specific amine being used, but the goal is to dissolve the reactants while facilitating the reaction. Ethanol, methanol, and toluene are frequently used.

  • Alcohols (Ethanol/Methanol): These are common solvents as they readily dissolve many aldehydes and amines. Reactions are often run at reflux temperature.[7][8] Ethanol has been shown to yield the highest results in some Schiff base syntheses.[9][10]

  • Toluene: This is the solvent of choice when using a Dean-Stark apparatus for azeotropic water removal, which can significantly improve yields.

  • Other Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) have also been used.[11] The choice of solvent can significantly affect reaction efficiency.[6]

The following table summarizes the properties of common solvents.

SolventBoiling Point (°C)PolarityKey Advantage
Ethanol78Polar ProticGood solubility for many reactants.[7]
Methanol65Polar ProticSimilar to ethanol, lower boiling point.[12]
Toluene111NonpolarForms an azeotrope with water; ideal for Dean-Stark setup.[6]
Dichloromethane (DCM)40Polar AproticLow boiling point, easy to remove.
Dimethylformamide (DMF)153Polar AproticHigh boiling point, good for less reactive substrates.[11]

Q4: Should I use a catalyst? If so, which one is recommended?

A4: While some Schiff base reactions proceed without a catalyst, particularly with highly reactive starting materials, catalysis is often beneficial.

  • Acid Catalysis: The reaction is typically catalyzed by acid.[13] A catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5][14] Just a few drops are often sufficient.[6][12]

  • Base Catalysis: In some specific syntheses, a base like potassium hydroxide (KOH) may be used.[3]

  • Lewis Acids: Metal-based catalysts can also be employed to activate the carbonyl group.[5]

Be cautious, as adding too much strong acid can protonate the amine nucleophile, rendering it unreactive.[15]

Q5: I'm observing multiple spots on my TLC plate. What are the likely side products?

A5: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of side products. Common possibilities include:

  • Unreacted Starting Materials: The most common "impurities" are simply your unreacted this compound and primary amine.

  • Hydrolysis: The Schiff base product can be susceptible to hydrolysis, especially during aqueous workup, reverting to the aldehyde and amine.[16][17]

  • Intermediate Species: In some cases, the hemiaminal intermediate (formed after the amine attacks the aldehyde) may be present.

  • Secondary Amines: The imine product can sometimes be reduced to a secondary amine, which could appear as a separate spot.[4]

Q6: What is the best way to purify my quinoline-based Schiff base?

A6: Purification is essential to isolate your target compound. The most common and effective methods are:

  • Recrystallization: This is often the simplest and most efficient method for purifying solid Schiff bases. Ethanol is a frequently used solvent for recrystallization.[7] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.[7]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel or alumina is the preferred method.[7][18] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from starting materials and byproducts.[6]

Experimental Protocols

General Protocol for Schiff Base Formation

This protocol is a starting point and may require optimization for your specific amine.[6]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol. In a separate container, dissolve the primary amine (1.0-1.1 eq) in the same solvent.

  • Reaction Setup: Add the amine solution to the aldehyde solution while stirring. Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC. Reaction times can range from 2 to 24 hours.[6][8]

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.[8] If it does not precipitate, evaporate the solvent under reduced pressure using a rotary evaporator.[6][7]

  • Purification: Recrystallize the crude solid product from a suitable solvent like ethanol.[7] If further purification is needed, perform column chromatography.[6]

  • Characterization: Confirm the identity and purity of the final product using techniques such as FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Visualizations

The following diagrams illustrate key workflows and concepts in Schiff base synthesis.

G start Low Yield Observed check_reagents 1. Check Reagent Purity start->check_reagents optimize_cond 2. Optimize Conditions start->optimize_cond drive_eq 3. Drive Equilibrium start->drive_eq reagent_purity Purity of Aldehyde, Amine, and Solvent check_reagents->reagent_purity How? temp Adjust Temperature (Reflux is common) optimize_cond->temp solvent Change Solvent (Ethanol, Toluene) optimize_cond->solvent catalyst Add/Change Catalyst (e.g., Acetic Acid) optimize_cond->catalyst remove_water Remove Water Byproduct drive_eq->remove_water How? purify_reagents Purify/Dry Starting Materials & Solvents reagent_purity->purify_reagents Action dean_stark Use Dean-Stark Trap (with Toluene) remove_water->dean_stark Methods mol_sieves Add Molecular Sieves remove_water->mol_sieves Methods

Caption: Troubleshooting workflow for low yield in Schiff base formation.

G cluster_eq reactants Quinoline-CHO + R-NH₂ hemiaminal Hemiaminal Intermediate [Quinoline-CH(OH)-NHR] reactants->hemiaminal  Nucleophilic Attack   product Schiff Base (Imine) [Quinoline-CH=N-R] hemiaminal->product  Dehydration (-H₂O)   product->hemiaminal  Hydrolysis (+H₂O)   water + H₂O

Caption: Simplified reaction mechanism for Schiff base formation.

G Equilibrium Reaction Equilibrium (Product Favored) IncreaseTemp ↑ Temperature Rate ↑ Reaction Rate IncreaseTemp->Rate AddCatalyst Add Acid Catalyst AddCatalyst->Rate RemoveWater Remove H₂O Yield ↑ Product Yield RemoveWater->Yield Shifts Equilibrium (Le Chatelier's Principle) Rate->Equilibrium Reaches faster Yield->Equilibrium Is a result of

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Optimizing K-Selectride Mediated Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Knoevenagel condensation experiments. Our goal is to facilitate the seamless optimization of your catalytic processes.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common challenges in optimizing catalyst selection for Knoevenagel condensation.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no product yield is a common issue that can stem from several factors, from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst is critical. Weak bases like piperidine or pyridine are commonly used, but their effectiveness is substrate-dependent.[1] Strong bases can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone.

    • Solution: Screen a variety of catalysts, including different amines (primary, secondary, tertiary), ammonium salts, or Lewis acids. For a greener approach, consider solid catalysts like functionalized zeolites or metal oxides, which can also simplify purification.[2] Ensure your catalyst is fresh and has not degraded.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. The reactants may not be fully soluble in the chosen solvent, or the temperature may be too low to overcome the activation energy.

    • Solution: Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.[3] Ensure your reactants are soluble in the chosen solvent. Protic solvents like ethanol or even water can be effective, as can aprotic polar solvents.[4] In some cases, solvent-free conditions may be optimal.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Equilibrium Issues: The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium back toward the reactants, thereby lowering the yield.

    • Solution: Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly in non-polar solvents like toluene, or by adding molecular sieves to the reaction mixture.

  • Inactive Methylene Compound: The acidity of the active methylene compound is a key factor. If the pKa is too high, deprotonation by a weak base catalyst will be inefficient.

    • Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired product?

A: The formation of side products often points to issues with the catalyst choice or reaction stoichiometry.

  • Self-Condensation of the Carbonyl Compound: This is a common side reaction when using a base that is too strong.

    • Solution: Switch to a weaker base catalyst, such as an ammonium salt (e.g., ammonium acetate) or a milder amine.

  • Michael Addition: The Knoevenagel product can sometimes react with a second molecule of the active methylene compound.

    • Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the carbonyl compound to the active methylene compound is generally recommended.

  • Formation of Bis-Adducts: This is particularly prevalent when using formaldehyde.

    • Solution: Precise control over the stoichiometry of the reactants is crucial to minimize the formation of double adducts.

Issue 3: Difficulty in Catalyst Separation and Recycling

Q: I am having trouble separating my catalyst from the reaction mixture, which affects product purity and prevents catalyst reuse.

A: This is a frequent challenge with homogeneous catalysts.

  • Homogeneous Catalyst: Catalysts like piperidine or pyridine are soluble in the reaction mixture and can be difficult to remove completely.

    • Solution: Consider switching to a heterogeneous catalyst. Solid-supported catalysts, such as those based on zeolites, mesoporous silica, or metal oxides, can be easily removed by filtration.[5]

  • Catalyst Leaching: The active species of a heterogeneous catalyst can sometimes leach into the reaction mixture, contaminating the product and reducing the catalyst's reusability.

    • Solution: To test for leaching, perform a hot filtration test where the catalyst is removed at the reaction temperature, and the filtrate is allowed to react further. If the reaction continues, leaching is occurring. Analyze the catalyst before and after the reaction to check for structural changes.

  • Catalyst Fouling: The surface of the catalyst can become blocked by reactants, products, or byproducts, leading to deactivation.

    • Solution: Optimize the washing procedure after the reaction to ensure all adsorbed species are removed. Use a solvent that effectively dissolves the product and byproducts but not the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the "best" catalyst for Knoevenagel condensation?

A1: There is no single "best" catalyst as the optimal choice is highly dependent on the specific substrates (aldehyde/ketone and active methylene compound) and the desired reaction conditions (solvent, temperature). For initial explorations, weak bases like piperidine, pyridine, or ammonium acetate are common starting points. However, for process optimization and green chemistry considerations, heterogeneous catalysts such as functionalized silicas, zeolites, or metal oxides are often preferred due to their ease of separation and potential for recycling.[2][5]

Q2: How can I drive the Knoevenagel condensation to completion?

A2: To drive the reaction to completion, it is often necessary to remove the water byproduct. This can be accomplished using a Dean-Stark apparatus for azeotropic removal or by adding a drying agent like molecular sieves to the reaction mixture. Optimizing the catalyst, temperature, and reaction time will also contribute to achieving a higher conversion.

Q3: Is it possible to run the Knoevenagel condensation without a solvent?

A3: Yes, solvent-free Knoevenagel condensations are possible and are an excellent green chemistry approach.[4] This can often be achieved by grinding the reactants together, sometimes with a solid catalyst, at room temperature or with gentle heating.[6]

Q4: How many times can a heterogeneous catalyst be reused?

A4: The reusability of a heterogeneous catalyst varies greatly depending on the specific catalyst, the reaction conditions, and the work-up procedure. Many modern solid catalysts are designed for multiple reuses, often ranging from 5 to 10 cycles with minimal loss of activity.[5] It is essential to perform reusability tests for your specific system to determine its practical lifespan.

Data Presentation

Table 1: Comparison of Various Catalysts for the Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolRoom Temp.2~95[1]
Ammonium AcetateTolueneReflux485[7]
ZnO NanoparticlesEthanolReflux0.598[8]
CaO-MgOWaterRoom Temp.196[2]
g-C3N4TolueneRoom Temp.0.5>95[9]
None (Grinding)Solvent-freeRoom Temp.0.192[6]
SeO2/ZrO2WaterRoom Temp.0.596[10]

Table 2: Catalyst Reusability in the Knoevenagel Condensation

CatalystReaction CycleYield (%)Reference
ZnO Nanoparticles198[8]
297[8]
395[8]
494[8]
Cu-Mg-Al LDH1>95[11]
2>94[11]
3>92[11]
4>91[11]
5>90[11]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Homogeneous Base Catalyst (Piperidine)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Procedure for Knoevenagel Condensation using a Heterogeneous Catalyst and Catalyst Recycling

  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), the heterogeneous catalyst (e.g., 5 mol% ZnO nanoparticles), and the solvent (e.g., ethanol, 10 mL).[8]

  • Reaction: Stir the suspension at the desired temperature (e.g., reflux).

  • Monitoring: Monitor the reaction by TLC.

  • Catalyst Recovery: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration or centrifugation.

  • Catalyst Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed product and unreacted starting materials.

  • Catalyst Drying: Dry the catalyst in an oven at a suitable temperature (e.g., 60-100 °C) before reusing it in subsequent reactions.

  • Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization.

Visualizations

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone Iminium Iminium Ion (Amine Catalyst) Aldehyde->Iminium with Amine Catalyst AldolAdduct Aldol Adduct Aldehyde->AldolAdduct ActiveMethylene Active Methylene Compound Carbanion Carbanion/ Enolate ActiveMethylene->Carbanion Deprotonation Base Base Catalyst Base->Carbanion Base->Iminium Carbanion->AldolAdduct Nucleophilic Attack Iminium->AldolAdduct Product α,β-Unsaturated Product AldolAdduct->Product Dehydration Water Water AldolAdduct->Water

Caption: Knoevenagel condensation reaction mechanism pathways.

Experimental_Workflow A 1. Mix Aldehyde/Ketone, Active Methylene Compound, and Solvent B 2. Add Catalyst A->B C 3. Heat/Stir at Optimal Temperature B->C D 4. Monitor Reaction by TLC C->D E 5. Reaction Work-up (e.g., Quench, Cool) D->E F 6. Isolate Crude Product (Filtration/Evaporation) E->F G 7. Purify Product (Recrystallization/ Chromatography) F->G H 8. Characterize Final Product G->H

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Workflow Start Low Product Yield? Catalyst Optimize Catalyst: - Screen different types - Check catalyst activity Start->Catalyst Yes SideProducts Side Products Formed? Start->SideProducts No Conditions Optimize Conditions: - Adjust temperature - Change solvent - Vary reaction time Catalyst->Conditions Equilibrium Address Equilibrium: - Remove water (Dean-Stark) - Add molecular sieves Conditions->Equilibrium Equilibrium->SideProducts WeakerBase Use Weaker Base SideProducts->WeakerBase Yes (Self-condensation) Stoichiometry Adjust Stoichiometry (1:1 ratio) SideProducts->Stoichiometry Yes (Michael Addition) End Successful Optimization SideProducts->End No WeakerBase->End Stoichiometry->End

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

References

Overcoming solubility issues of Quinoline-5-carbaldehyde in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Solubility Issues in Reactions

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility challenges encountered when working with Quinoline-5-carbaldehyde.

Introduction

This compound is a versatile building block used in the synthesis of various pharmaceutical compounds and for chemical research.[1] It is a yellow to brown solid, but its utility can be hampered by its limited solubility in common solvents.[1][2] This technical guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully incorporate this reagent into your experimental workflows.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely published. However, based on its physical properties and solvents used in published synthetic methodologies, a qualitative profile can be inferred.

Solvent CategorySolvent ExampleInferred SolubilityRationale/Notes
Aqueous WaterSparingly/Slightly SolubleRepeatedly described as slightly or sparingly soluble in water in safety and supplier data sheets.[1][2][3][4][5]
Polar Aprotic Dimethylformamide (DMF)SolubleUsed as a solvent in Vilsmeier-Haack synthesis protocols involving quinoline derivatives.[6][7]
Tetrahydrofuran (THF)SolubleUsed as a solvent in reactions for synthesizing quinoline derivatives.[8]
AcetoneModerately SolubleUsed as a solvent in reactions for synthesizing quinoline derivatives.[8]
AcetonitrileModerately SolubleRecommended as a possible water-miscible solvent for bisulfite workups of aldehydes.[7]
Polar Protic EthanolModerately SolubleUsed as a solvent in Reimer-Tiemann reactions to synthesize hydroxyquinoline carbaldehydes.[9]
MethanolModerately SolubleUsed as an eluent component in column chromatography and in bisulfite extraction protocols.[9][10]
Chlorinated Dichloromethane (DCM)SolubleUsed as an extraction solvent and in purification by column chromatography.[9]
ChloroformSolubleEmployed as a reactant and solvent in Reimer-Tiemann and Vilsmeier-Haack syntheses.[6][9]
Non-Polar TolueneLikely SolubleStructurally related quinoline carbaldehydes are reported to be soluble in Toluene.[11]
HexanesPoorly SolubleOften used as an anti-solvent or in combination with a more polar solvent for purification.[10]

Troubleshooting Guide: Solubility Issues

Here are answers to common problems encountered during the dissolution of this compound.

Q1: My this compound is not dissolving in the selected reaction solvent. What are the first steps I should take?

A1:

  • Confirm Solvent Choice: Ensure you are using a solvent in which this compound has demonstrated at least moderate solubility, such as DMF, THF, or Dichloromethane.

  • Apply Gentle Heat: Carefully warm the mixture. Since the melting point of this compound is 95-96°C, heating to a range of 40-60°C is generally safe and can significantly improve the rate of dissolution.[2][5]

  • Increase Agitation: Ensure the mixture is being stirred vigorously. Sonication in an ultrasonic bath can also be effective for breaking up solid particles and enhancing dissolution.

  • Consider a Co-solvent: If the compound remains insoluble, the addition of a small amount of a co-solvent in which the aldehyde is highly soluble (e.g., adding 5-10% DMF to a THF solution) can resolve the issue without drastically changing the reaction medium.[12]

Q2: The reaction requires an aqueous medium, but this compound has very low water solubility. How can I proceed?

A2: This is a common challenge. Consider these approaches:

  • pH Adjustment: The predicted pKa of this compound is approximately 3.94.[1] Adjusting the pH of the aqueous medium to be below this value (e.g., using a dilute acidic solution) will protonate the quinoline nitrogen. The resulting cationic salt will have significantly higher aqueous solubility.

  • Use of Co-solvents: Adding a water-miscible organic solvent like ethanol, methanol, or THF can increase the solubility of the aldehyde in the mixed-solvent system.[12]

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to shuttle the reactant between the two phases, allowing the reaction to proceed without requiring full dissolution in either phase.

Q3: After my reaction, the product is soluble in the organic layer, but unreacted this compound is difficult to remove during workup due to poor solubility. What purification strategy can be used?

A3: You can use a bisulfite extraction, a classic technique for separating aldehydes.[7][10]

  • Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[7]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.

  • Add an immiscible organic solvent (like ethyl acetate) and water to the mixture and perform a liquid-liquid extraction. The water-soluble adduct will move to the aqueous layer, while your desired non-aldehyde product remains in the organic layer.[7]

  • If you need to recover the unreacted aldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted back into an organic solvent.[7][10]

Q4: Are there any advanced or alternative methods to bypass solubility issues entirely?

A4: Yes, several modern techniques can be employed:

  • Solid Dispersions: For applications like formulation, creating a solid dispersion of the aldehyde in a hydrophilic polymer carrier (like HP-β-CD or PVP) can enhance its aqueous solubility and dissolution rate.[13]

  • Mechanochemistry: Using a ball mill for the reaction can often proceed under solvent-free or minimal-solvent conditions. Mechanical force, rather than dissolution, brings the reactants into contact, completely bypassing solubility constraints.[14]

Frequently Asked Questions (FAQs)

Q: What is the general solubility summary for this compound? A: It is a solid compound that is sparingly soluble in water but shows good to moderate solubility in polar aprotic and chlorinated organic solvents like DMF, THF, and DCM.[1][3][5][9]

Q: How should this compound be stored to prevent degradation? A: It is air-sensitive.[4][5] It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C.[5]

Q: What safety precautions are necessary when handling this compound? A: this compound may cause skin, eye, and respiratory irritation.[1][2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Q: Besides solubility, what are other key chemical incompatibilities? A: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] These should be avoided as reaction partners or contaminants unless they are a required part of the reaction mechanism under controlled conditions.

Experimental Protocols

Protocol 1: Dissolution Using a Co-Solvent System

This protocol describes how to dissolve this compound for a reaction where it has poor solubility in the primary solvent.

  • Initial Setup: In a clean, dry flask under an inert atmosphere, add the required mass of this compound.

  • Primary Solvent Addition: Add approximately 80% of the total required volume of your primary reaction solvent (e.g., Tetrahydrofuran).

  • Stirring and Observation: Begin vigorous stirring. Observe if the solid dissolves completely.

  • Co-solvent Addition: If the solid persists, add a co-solvent in which the aldehyde is highly soluble (e.g., Dimethylformamide) dropwise while stirring. Add just enough to achieve complete dissolution (typically 5-15% of the total solvent volume).

  • Final Volume Adjustment: Once dissolved, add the remaining primary solvent to reach the final desired concentration.

  • Proceed with Reaction: The homogenous solution is now ready for the addition of other reagents.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is for removing unreacted this compound from a reaction mixture.

  • Solvent Removal: After the reaction is complete, remove the bulk reaction solvent under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the crude residue in a water-miscible organic solvent such as methanol or THF (e.g., 5-10 mL).[7]

  • Bisulfite Addition: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the funnel to dilute the layers. Shake and allow the layers to separate.

  • Layer Separation: Drain the aqueous layer, which now contains the aldehyde as its water-soluble bisulfite adduct. The organic layer contains the non-aldehyde components.[7]

  • Washing: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to isolate the purified product.[16]

Visualizations

G cluster_0 Troubleshooting Workflow start This compound does not dissolve solvent Step 1: Confirm Solvent Choice (e.g., DMF, THF, DCM) start->solvent heat Step 2: Apply Gentle Heat (40-60°C) & Agitation solvent->heat Insoluble cosolvent Step 3: Add Co-solvent (e.g., 5-10% DMF) heat->cosolvent Still Insoluble success Dissolution Achieved cosolvent->success Soluble fail Consider Alternative Methods (pH adjust, Mechanochemistry) cosolvent->fail Still Insoluble

Caption: A workflow for troubleshooting solubility issues.

G cluster_factors Influencing Factors cluster_additives Additive Types center Solubility of This compound solvent Solvent Properties (Polarity, H-bonding) center->solvent temp Temperature center->temp ph System pH (pKa ≈ 3.94) center->ph additives Additives center->additives cosolvent Co-solvents additives->cosolvent surfactant Surfactants additives->surfactant complex Complexing Agents (e.g., Cyclodextrins) additives->complex

Caption: Key factors that influence solubility.

References

Preventing decomposition of Quinoline-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline-5-carbaldehyde

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent decomposition during storage and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: this compound is susceptible to degradation from several factors. The most common cause is oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH), forming Quinoline-5-carboxylic acid.[1][2][3] This process is often accelerated by exposure to air (oxygen), light, and moisture.[4][5][6] The quinoline ring itself can also be sensitive to light, leading to discoloration.[4][5]

Q2: My solid this compound has turned from a white/pale yellow to a brown color. What does this indicate?

A2: A color change, particularly darkening or turning brown, is a common sign of degradation for quinoline-based compounds, often resulting from exposure to light or air.[4][5] While this indicates that some level of decomposition has occurred, it does not quantify the loss of purity. To determine if the material is still suitable for your experiment, a purity analysis is strongly recommended.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: To minimize degradation, proper storage is critical. Based on supplier recommendations and chemical principles, the ideal conditions are to store the compound in a tightly sealed container, under an inert atmosphere (such as Argon or Nitrogen), protected from light, and at refrigerated temperatures.[7]

Troubleshooting Guide

This guide will help you diagnose potential issues with your stored this compound.

Visual Inspection Workflow

The following diagram outlines a logical workflow for assessing the quality of your stored reagent.

G cluster_0 Troubleshooting Stored this compound Observe Observe Sample (Color, Consistency) NoChange No Significant Change Observe->NoChange No Issue Observed Change Discoloration or Change in Appearance Observe->Change Issue Observed CheckPurity Perform Purity Check (e.g., TLC, HPLC, qNMR) Compare Compare to Reference Standard or Initial Analysis Data CheckPurity->Compare Good Material is Suitable for Use (Proceed with Experiment) Compare->Good Purity is Acceptable Bad Significant Degradation Detected (Discard or Purify Material) Compare->Bad Purity is Not Acceptable NoChange->Good Change->CheckPurity

Caption: Troubleshooting workflow for assessing sample quality.

Potential Decomposition Pathway

The primary chemical degradation pathway for this compound is oxidation.

G Q5C This compound (Starting Material) Degradant Quinoline-5-carboxylic acid (Primary Degradant) Q5C->Degradant Oxidation Conditions Air (O2) Light Moisture Conditions->Q5C

Caption: Primary oxidative decomposition pathway.

Data Presentation

Table 1: Recommended Storage Conditions Summary

This table summarizes storage condition recommendations from various chemical suppliers.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C or -20°CSlows the rate of chemical reactions, including oxidation and other side reactions.[8][9]
Atmosphere Store under an inert atmosphere (e.g., Argon)Prevents oxidation by displacing atmospheric oxygen.
Light Exposure Protect from light (use amber or opaque vials)Quinoline compounds can be light-sensitive, leading to discoloration and degradation.[4][5]
Container Keep container tightly closedPrevents exposure to atmospheric moisture and oxygen.[10]

Experimental Protocols

Protocol 1: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)

This method allows for a rapid, qualitative assessment of purity by comparing your sample to a reference and visualizing the primary degradation product, Quinoline-5-carboxylic acid.

Objective: To visually detect the presence of the more polar Quinoline-5-carboxylic acid impurity.

Materials:

  • TLC Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): 95:5 Dichloromethane (DCM) : Methanol (MeOH). Note: The optimal ratio may require slight adjustment.

  • Sample Solution: Dissolve a small amount (~1 mg) of your stored this compound in a minimal amount of DCM or Ethyl Acetate (~0.5 mL).

  • Reference Solution (Optional but Recommended): Prepare a similar solution using a new or unopened batch of this compound.

  • TLC Tank/Chamber

  • UV Lamp (254 nm)

  • Capillary Spotters

Methodology:

  • Prepare the TLC Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.

  • Spot the Plate: Using a capillary spotter, carefully apply a small spot of your sample solution onto the baseline of the TLC plate. If using a reference, spot it alongside the sample, leaving adequate space between them.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Results:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • This compound: Should appear as a major, less polar spot with a higher Rf value.

    • Quinoline-5-carboxylic acid: If present, this impurity will appear as a distinct, more polar spot (closer to the baseline) with a lower Rf value.

    • Significant Degradation: The presence of a prominent spot at the baseline or a strong secondary spot indicates significant degradation. Compare the intensity of the impurity spot in your sample to that of the reference standard to gauge the extent of decomposition.

References

Technical Support Center: Scaling Up the Synthesis of Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable methods for the synthesis of this compound?

A1: For large-scale synthesis, the most commonly employed methods are the Vilsmeier-Haack formylation of quinoline and the oxidation of 5-methylquinoline. Another potential route is the Grignard reaction with 5-bromoquinoline. Each method has its own set of advantages and challenges in a scaled-up environment.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction is exothermic and uses hazardous reagents like phosphorus oxychloride (POCl₃), which reacts violently with water.[1] On a large scale, thermal runaway is a significant concern.[2] Proper temperature control, slow and controlled addition of reagents, and adequate ventilation are critical. The Vilsmeier reagent itself is moisture-sensitive and can decompose, so anhydrous conditions are essential.[1]

Q3: How can I improve the regioselectivity of the formylation to favor the 5-position?

A3: Regioselectivity in the formylation of quinoline is influenced by both electronic effects and reaction conditions.[3] While the 5- and 8-positions are generally favored, achieving high selectivity for the 5-position can be challenging. The choice of solvent and temperature can influence the isomeric ratio. In some cases, using a directing group may be necessary to achieve the desired regioselectivity.[4]

Q4: What are common impurities encountered in the synthesis of this compound and how can they be removed?

A4: Common impurities include unreacted starting materials, other regioisomers (e.g., quinoline-8-carbaldehyde), and byproducts from side reactions. Purification can be achieved through recrystallization or column chromatography. For large-scale purification, crystallization is often the more practical method.[2] A common technique involves dissolving the crude product in a suitable solvent when hot and allowing it to slowly cool to form crystals, leaving impurities in the mother liquor.[5]

Troubleshooting Guides

Vilsmeier-Haack Formylation
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (quinoline, DMF, POCl₃).1. Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature.[1] 3. Use freshly distilled POCl₃ and high-purity, dry DMF.
Formation of a Dark, Tarry Residue 1. Reaction overheating leading to polymerization and decomposition. 2. Presence of impurities in the starting materials.1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and its addition to quinoline. Use an ice bath or a chiller.[1] 2. Ensure high purity of all reagents and solvents.
Multiple Products Observed on TLC 1. Formation of regioisomers (e.g., quinoline-8-carbaldehyde). 2. Di-formylation or other side reactions.1. Optimize reaction conditions (temperature, solvent) to favor the 5-isomer.[3] 2. Use a controlled stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1]
Product Decomposition During Work-up The product may be sensitive to the work-up conditions.Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.[6]
Oxidation of 5-Methylquinoline
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Oxidation 1. Insufficient amount of oxidizing agent. 2. Inadequate reaction time or temperature.1. Ensure the correct stoichiometry of the oxidizing agent is used. 2. Monitor the reaction by TLC and adjust the reaction time and temperature as needed.
Over-oxidation to Carboxylic Acid 1. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). 2. The oxidizing agent is too strong.1. Carefully control the reaction temperature and time. 2. Consider using a milder oxidizing agent.
Difficult Product Isolation The product may be soluble in the reaction mixture.After the reaction, adjust the pH to precipitate the product or use an appropriate extraction solvent.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for this compound

Synthetic Route Key Reactants Typical Yield (%) Advantages Challenges & Considerations for Scale-Up
Vilsmeier-Haack Formylation Quinoline, DMF, POCl₃60-80%[7]High yields, readily available starting materials.[8]Highly exothermic, requires strict moisture and temperature control, hazardous reagents.[1][2]
Oxidation of 5-Methylquinoline 5-Methylquinoline, Oxidizing Agent (e.g., SeO₂)ModerateDirect conversion.Use of toxic oxidizing agents, potential for over-oxidation, requires careful control of reaction conditions.
Grignard Reaction 5-Bromoquinoline, Mg, Formylating Agent (e.g., DMF)VariableGood for introducing the formyl group regioselectively.Requires strictly anhydrous conditions, Grignard reagent is highly reactive and moisture-sensitive.[9]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Quinoline (Lab Scale)

This protocol is a general procedure and may require optimization for large-scale synthesis.

Materials:

  • Quinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

  • Dissolve quinoline in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow Vilsmeier-Haack Synthesis of this compound reagents Quinoline, DMF, POCl3 reaction_vessel Reaction Vessel (Anhydrous, 0°C to Reflux) reagents->reaction_vessel 1. Vilsmeier Reagent Formation 2. Addition of Quinoline workup Aqueous Work-up (Ice, NaHCO3) reaction_vessel->workup Quenching extraction Solvent Extraction (DCM) workup->extraction Isolation purification Purification (Crystallization/Chromatography) extraction->purification Crude Product product This compound purification->product Pure Product

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Troubleshooting_Tree Troubleshooting Vilsmeier-Haack Synthesis start Low Yield or No Product check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Optimize Temperature & Reaction Time reagents_ok->optimize_temp Yes improve_reagents Use Fresh, High-Purity Reagents Ensure Anhydrous Setup reagents_ok->improve_reagents No temp_ok Still Low Yield? optimize_temp->temp_ok side_reactions Investigate Side Reactions (e.g., Isomer Formation) temp_ok->side_reactions Yes success Problem Resolved temp_ok->success No side_reactions->success improve_reagents->success

Caption: Troubleshooting decision tree for Vilsmeier-Haack synthesis.

References

Validation & Comparative

A Comparative Analysis of Aromatic Formylation Reactions: Vilsmeier-Haack, Reimer-Tiemann, and Duff Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of aromatic aldehydes, the selection of an appropriate formylation method is a critical decision that influences yield, regioselectivity, and substrate scope. This guide provides an objective comparison of three classical named reactions for aromatic formylation: the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. This analysis is supported by experimental data to inform the strategic choice of synthetic route.

Performance Comparison

The efficiency of these formylation methods is highly dependent on the electronic nature of the aromatic substrate. The following table summarizes typical yields for the formylation of phenolic compounds, which are common substrates for all three reactions.

ReactionSubstrateReagentsConditionsProduct(s)Yield (%)
Vilsmeier-Haack PhenolPOCl₃, DMF-ortho/para-HydroxybenzaldehydeLow to moderate
AnisolePOCl₃, DMF100°C, 2.5hp-Anisaldehyde95+
Reimer-Tiemann PhenolCHCl₃, NaOH60°C, 3hortho/para-Hydroxybenzaldehyde (o/p ratio ~2.2:1)30-50[1]
Duff PhenolHexamethylenetetramine, glycerol, boric acid150-160°C, 2-3hortho-Hydroxybenzaldehyde15-20
3,5-Di-tert-butylphenolHexamethylenetetramine, glycerol, boric acid150-160°C3,5-Di-tert-butyl-2-hydroxybenzaldehyde41
p-EthylphenolHexamethylenetetramine, glycerol, boric acid150-165°C, 20 min2-Hydroxy-5-ethylbenzaldehyde18[2]

Reaction Mechanisms and Selectivity

The choice of formylation reaction is often dictated by the desired regioselectivity and the stability of the substrate under the reaction conditions.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[3][4] It is particularly effective for electron-rich aromatic and heteroaromatic compounds.[5] The formylation generally occurs at the para position unless it is blocked, in which case ortho substitution is observed.[6] The Vilsmeier reagent is a weaker electrophile than those in other electrophilic aromatic substitutions, thus requiring activated substrates.[7]

Reimer-Tiemann Reaction: This method is specific for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) in a strong basic medium.[8][9] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[8] The reaction proceeds through a dichloromethyl-substituted phenoxide intermediate which is subsequently hydrolyzed.[8] A key advantage of the Reimer-Tiemann reaction is that it does not require acidic or anhydrous conditions.[10]

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[8][11] It is primarily used for the ortho-formylation of highly activated substrates like phenols.[8][12] The reaction mechanism involves the electrophilic attack of an iminium ion derived from HMTA.[12] A significant drawback of the Duff reaction is its often low to moderate yields.[8][12]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for each formylation reaction.

Vilsmeier-Haack Reaction Protocol

This procedure describes the formylation of an electron-rich aromatic substrate.[6]

  • Reagent Preparation: In a suitable reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.

  • Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.

  • Reaction: Add the aromatic substrate to the pre-formed Vilsmeier reagent. The reaction mixture is then heated to the desired temperature for a specified period (e.g., 6.5 hours at room temperature).

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice. A solution of sodium acetate in water is added at 0 °C and stirred.

  • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., Et₂O).

  • The organic layer is washed with brine and dried over Na₂SO₄.

  • Purification: After filtration, the filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the aldehyde. A reported yield for this general procedure is 77%.[6]

Reimer-Tiemann Reaction Protocol

This procedure describes the ortho-formylation of phenol.[13]

  • Reaction Setup: Phenol is typically dissolved in a 10-40% aqueous solution of an alkali hydroxide (e.g., NaOH).

  • Excess chloroform is added to the solution.

  • The resulting biphasic solution should be vigorously stirred at around 60°C for about three hours.

  • Workup: After the reaction, the mixture is cooled, and the excess chloroform is removed.

  • The solution is then acidified to precipitate the product.

  • Purification: The crude product can be purified by steam distillation or column chromatography.

Duff Reaction Protocol

This procedure highlights the classical Duff reaction for the formylation of phenols.[2]

  • Reagent Preparation: A mixture of glycerol and boric acid is heated with stirring.

  • An intimate mixture of the phenol and hexamethylenetetramine is prepared by grinding them together.

  • Reaction: The phenol-hexamethylenetetramine mixture is then added with vigorous stirring to the glycerol-boric acid solution previously cooled to 150°C. The reactants are stirred for 20 minutes, maintaining the temperature between 150 and 165°C.

  • Workup: The reaction mixture is allowed to cool and is then acidified with a mixture of concentrated sulfuric acid and water.

  • The product is then isolated by steam distillation.

Signaling Pathways and Experimental Workflows

The logical flow of each reaction mechanism can be visualized to better understand the transformation from reactants to products.

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde H₂O Workup

Caption: Vilsmeier-Haack reaction workflow.

Reimer_Tiemann_Reaction cluster_carbene_formation Carbene Formation cluster_phenoxide_formation Phenoxide Formation cluster_formylation_hydrolysis Formylation and Hydrolysis Chloroform Chloroform Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene + Base Base Strong Base (e.g., NaOH) Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl₂ Aldehyde ortho-Hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Reimer-Tiemann reaction workflow.

Duff_Reaction cluster_iminium_formation Iminium Ion Formation cluster_formylation Formylation cluster_redox_hydrolysis Redox and Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Iminium Ion HMTA->Iminium_Ion + Acid Acid Acid (e.g., Acetic Acid) Phenol Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate + Iminium Ion Aldehyde ortho-Hydroxybenzaldehyde Intermediate->Aldehyde Intramolecular Redox + Hydrolysis

Caption: Duff reaction workflow.

References

A Comparative Guide to the Reactivity of Quinoline-5-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of quinoline-5-carbaldehyde and its corresponding isomers. The position of the carbaldehyde group on the quinoline ring system significantly influences the electrophilicity of the carbonyl carbon, thereby affecting its reactivity towards nucleophiles. This document summarizes key spectroscopic data to infer reactivity trends and provides detailed experimental protocols for representative reactions.

Understanding Reactivity in Quinoline Carbaldehydes

The reactivity of the aldehyde functional group in quinoline carbaldehydes is primarily dictated by the electronic effects exerted by the quinoline ring. The nitrogen atom in the quinoline system is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde. However, the extent of this activation varies depending on the position of the aldehyde group.

Positions 2 and 4 are particularly activated due to the direct conjugation with the electron-withdrawing nitrogen atom. Conversely, the reactivity at other positions is influenced by a more complex interplay of inductive and resonance effects.

Spectroscopic Data Comparison

Spectroscopic data, particularly NMR and IR spectroscopy, can provide insights into the electronic environment of the carbonyl group and thus its reactivity. A lower electron density around the carbonyl carbon, which translates to a higher chemical shift (δ) for the carbonyl carbon in ¹³C NMR and the aldehydic proton in ¹H NMR, generally suggests a higher electrophilicity and thus greater reactivity. Similarly, a higher stretching frequency (ν) of the C=O bond in IR spectroscopy indicates a stronger bond and higher electrophilicity.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the Aldehydic Proton of Quinoline Carbaldehyde Isomers

IsomerAldehydic Proton (δ, ppm)Solvent
Quinoline-2-carbaldehyde~10.2CDCl₃
Quinoline-3-carbaldehyde10.22[1]CDCl₃
Quinoline-4-carbaldehyde~10.3CDCl₃
This compound10.16[2]CDCl₃
Quinoline-6-carbaldehyde~10.1CDCl₃
Quinoline-7-carbaldehyde~10.1CDCl₃
Quinoline-8-carbaldehyde9.40[3]CDCl₃

Note: Data for some isomers is estimated based on typical values for aromatic aldehydes and the electronic effects of the quinoline ring.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Carbonyl Carbon of Quinoline Carbaldehyde Isomers

IsomerCarbonyl Carbon (δ, ppm)Solvent
Quinoline-2-carbaldehyde~193CDCl₃
Quinoline-3-carbaldehyde190.8[1]CDCl₃
Quinoline-4-carbaldehyde~192CDCl₃
This compound193.1[2]DMSO-d₆
Quinoline-6-carbaldehyde~191CDCl₃
Quinoline-7-carbaldehyde~192CDCl₃
Quinoline-8-carbaldehyde~190CDCl₃

Note: Data for some isomers is estimated based on available literature and substituent effects.

Table 3: IR Stretching Frequencies (ν, cm⁻¹) for the Carbonyl Group of Quinoline Carbaldehyde Isomers

IsomerC=O Stretching Frequency (ν, cm⁻¹)
Quinoline-2-carbaldehyde~1700
Quinoline-3-carbaldehyde~1695
Quinoline-4-carbaldehyde1688[4]
This compound~1690
Quinoline-6-carbaldehyde~1690
Quinoline-7-carbaldehyde~1690
Quinoline-8-carbaldehyde~1685

Note: Data is based on typical ranges for aromatic aldehydes and may vary slightly based on the physical state of the sample.

Based on the available spectroscopic data and general chemical principles, a predicted reactivity order can be proposed. The downfield chemical shifts of the aldehydic proton and carbonyl carbon for the 2- and 4-isomers suggest a higher electrophilicity and thus greater reactivity compared to the other isomers. The 8-isomer, with its upfield shifted aldehydic proton, is predicted to be the least reactive, which may be attributed to steric hindrance and potential intramolecular interactions.

Logical Relationship of Reactivity

cluster_reactivity Predicted Reactivity Trend cluster_isomers Quinoline Carbaldehyde Isomers High Reactivity High Reactivity 2-CHO 2-CHO High Reactivity->2-CHO 4-CHO 4-CHO High Reactivity->4-CHO Moderate Reactivity Moderate Reactivity 3-CHO 3-CHO Moderate Reactivity->3-CHO 5-CHO 5-CHO Moderate Reactivity->5-CHO 6-CHO 6-CHO Moderate Reactivity->6-CHO 7-CHO 7-CHO Moderate Reactivity->7-CHO Low Reactivity Low Reactivity 8-CHO 8-CHO Low Reactivity->8-CHO

Predicted reactivity of quinoline carbaldehyde isomers.

Experimental Protocols

The following are representative protocols for common reactions used to assess the reactivity of aromatic aldehydes. These can be adapted for a comparative study of quinoline carbaldehyde isomers.

Protocol 1: Wittig Reaction

This protocol describes the reaction of a quinoline carbaldehyde isomer with a stabilized ylide to form a quinoline-substituted alkene. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the yield of the product can be used as a measure of the aldehyde's reactivity.

Materials:

  • Quinoline carbaldehyde isomer (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline carbaldehyde isomer in anhydrous toluene.

  • Add (carbethoxymethylene)triphenylphosphorane to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the yield.

Start Start Dissolve Aldehyde Dissolve Aldehyde Start->Dissolve Aldehyde Add Ylide Add Ylide Dissolve Aldehyde->Add Ylide Reflux Reflux Add Ylide->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Monitor by TLC->Reflux Incomplete Work-up Work-up Monitor by TLC->Work-up Complete Purification Purification Work-up->Purification End End Purification->End

Workflow for the Wittig reaction.
Protocol 2: Aldol Condensation

This protocol describes the base-catalyzed aldol condensation of a quinoline carbaldehyde isomer with acetone. The rate of consumption of the aldehyde can be monitored to compare the reactivity of the different isomers.

Materials:

  • Quinoline carbaldehyde isomer (1.0 eq)

  • Acetone (in excess)

  • Sodium hydroxide (catalyst)

  • Ethanol and water (solvent)

  • Standard laboratory glassware

  • UV-Vis spectrophotometer or HPLC for monitoring reaction kinetics

Procedure:

  • Dissolve the quinoline carbaldehyde isomer in a mixture of ethanol and water in a reaction vessel.

  • Add a large excess of acetone.

  • Initiate the reaction by adding a catalytic amount of aqueous sodium hydroxide.

  • Maintain the reaction at a constant temperature.

  • At regular intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., with a dilute acid), and analyze the concentration of the remaining aldehyde using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the aldehyde versus time to determine the reaction rate.

Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Initiate with Base Initiate with Base Prepare Reaction Mixture->Initiate with Base Monitor Kinetics Monitor Kinetics Initiate with Base->Monitor Kinetics Take aliquots over time Data Analysis Data Analysis Monitor Kinetics->Data Analysis End End Data Analysis->End

Workflow for kinetic analysis of aldol condensation.

Conclusion

References

A Comparative Analysis of the Biological Activities of Quinoline-5-carbaldehyde and 8-hydroxyquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoline Scaffolds

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoline scaffold is a key structural component in numerous natural alkaloids and synthetic drugs, exhibiting properties that include antimicrobial, anticancer, anti-inflammatory, and antimalarial effects.[1][2] The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituent groups on the quinoline ring. This guide specifically examines the impact of a hydroxyl group at the C-8 position by comparing Quinoline-5-carbaldehyde with 8-hydroxythis compound.

Comparative Biological Activity

While a head-to-head comparison is not available, the literature suggests that the presence of the 8-hydroxyl group in 8-hydroxythis compound likely imparts distinct and often more potent biological activities compared to this compound. This is largely attributed to the metal-chelating properties of the 8-hydroxyquinoline scaffold.[3][4]

8-hydroxythis compound: A Profile of Enhanced Activity

Derivatives of 8-hydroxyquinoline are well-documented for their significant biological activities, which are often linked to their ability to chelate metal ions that are crucial for the survival and proliferation of pathogens and cancer cells.[3][4]

  • Antimicrobial Activity: 8-hydroxyquinoline and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[4][5] This activity is primarily due to their ability to sequester essential metal ions, thereby disrupting microbial enzyme function.[4]

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of 8-hydroxyquinoline derivatives.[6][7] Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis, and disruption of key cellular signaling pathways.[8] The chelation of intracellular metal ions can lead to the generation of reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.[8]

This compound: A Baseline for Quinoline Bioactivity

Information specifically detailing the biological activities of this compound is less abundant in the scientific literature. However, based on the general activity of the quinoline core, it is expected to possess some level of antimicrobial and potential anticancer properties, though likely less pronounced than its 8-hydroxy counterpart. Quinoline derivatives, in general, have been shown to exert their effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.[7]

Quantitative Data Summary

CompoundBiological ActivityEndpointOrganism/Cell LineHypothetical Value
This compound AntimicrobialMIC (µg/mL)Staphylococcus aureus>128
AnticancerIC50 (µM)MCF-7 (Breast Cancer)>100
8-hydroxythis compound AntimicrobialMIC (µg/mL)Staphylococcus aureus16 - 64
AnticancerIC50 (µM)MCF-7 (Breast Cancer)10 - 50

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are standard protocols for determining antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

  • Preparation of Microtiter Plates: Aseptically prepare serial two-fold dilutions of the test compounds (this compound and 8-hydroxythis compound) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive control wells (broth with bacteria, no compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for 8-hydroxyquinoline-induced apoptosis and a general experimental workflow for comparing the biological activities of the two compounds.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Data Analysis Q5C Quinoline-5- carbaldehyde Antimicrobial Antimicrobial Assay (Broth Microdilution) Q5C->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Q5C->Anticancer 8HQ5C 8-hydroxyquinoline- 5-carbaldehyde 8HQ5C->Antimicrobial 8HQ5C->Anticancer MIC MIC Determination Antimicrobial->MIC IC50 IC50 Calculation Anticancer->IC50 Comparison Comparative Analysis MIC->Comparison IC50->Comparison

Caption: Experimental workflow for comparative bioactivity assessment.

apoptosis_pathway 8HQ 8-hydroxyquinoline -5-carbaldehyde Chelation Metal Ion Chelation (e.g., Cu2+, Fe2+) 8HQ->Chelation ROS Increased ROS Production Chelation->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic signaling pathway for 8-hydroxyquinolines.

Conclusion

References

A Comparative Spectroscopic Guide to Quinoline-5-carbaldehyde Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline-5-carbaldehyde and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their efficacy is often linked to their specific structural and electronic properties, which can be meticulously investigated through various spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic characteristics of selected this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in their synthesis and characterization efforts.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for a series of this compound derivatives, offering a clear comparison of their electronic and structural features.

Table 1: ¹H-NMR Spectroscopic Data (δ, ppm) for Key Protons in this compound Derivatives

CompoundH-C=OH-4H-8H-7H-6H-2Reference
8-hydroxythis compound10.168.89-8.027.699.71[4]
7-bromo-8-hydroxy-2-methylthis compound~10.1-----[5]
8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde10.1 (C5-CHO)-----[5]
6-(dimethylamino)this compound------[5]

Note: Dashes indicate data not specified in the cited sources.

Table 2: ¹³C-NMR Spectroscopic Data (δ, ppm) for the Carbonyl Carbon in this compound Derivatives

CompoundC=OReference
8-hydroxythis compound193.1[4]
General Quinoline-5-carbaldehydes~192[5]

Table 3: UV-Visible and Fluorescence Spectroscopic Data for Quinoline Derivatives

Compound/Derivative ClassAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
Quinoline-fused dihydro/spiro-quinazolinones (General)250-280 (π-π), 330-380 (n-π)367-38010,212 - 21,3200.1063 - 0.8019[6]
6-Amido-2-methylquinoline derivatives~373-5,168 - 10,411-[7]

Note: Data for specific this compound derivatives' fluorescence is limited in the provided search results; the table presents data for structurally related quinoline compounds to provide context on their photophysical properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis and spectroscopic characterization of this compound derivatives based on established literature.

Synthesis of Quinoline-5-carbaldehydes via Vilsmeier-Haack Reaction

This protocol is a general procedure for the formylation of quinoline derivatives at the C5 position.[5]

  • Preparation of the Vilsmeier Reagent: To a solution of dry chloroform (6.5 mL) and dry N,N-dimethylformamide (DMF, 0.8 mL, 32.0 mmol), add phosphorus oxychloride (POCl₃, 3.2 mL, 4.0 mmol) at 0 °C. Stir the mixture for one hour.

  • Formylation Reaction: Add the respective quinoline precursor (8.0 mmol) to the Vilsmeier reagent.

  • Reaction Execution: Gently reflux the resulting reaction mixture for 16 hours.

  • Work-up: Quench the reaction by adding crushed ice. Neutralize the mixture to a pH of 6-7 with a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Separate the organic and aqueous layers. The product can be further purified using standard techniques like column chromatography.

Synthesis of 7-Bromo-8-hydroxy-2-methylthis compound via Carbene Insertion

This method is a variation of the Reimer-Tiemann reaction.[5]

  • Reaction Setup: Dissolve 7-bromo-8-hydroxy-2-methylquinoline (5.6 g, 18.0 mmol) in ethanol (20 mL). Add a solution of potassium hydroxide (40.0 g, 714.3 mmol) in water (15 mL).

  • Reaction Conditions: Irradiate the solution with a 75 W lamp and stir under reflux.

  • Addition of Chloroform: Slowly add chloroform (30 mL, 372.0 mmol) dropwise over one hour.

  • Reflux: Continue to reflux the resulting red mixture for an additional 16 hours.

  • Acidification and Isolation: Cool the mixture to room temperature. Acidify the suspension with a 1% aqueous solution of hydrochloric acid to a pH of approximately 6-7 to precipitate the product.

Spectroscopic Characterization

The following are general procedures for acquiring spectroscopic data for the synthesized derivatives.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4][8]

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample can be introduced via a direct insertion probe or through a gas chromatograph.[8]

  • FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.[8]

  • UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. The compounds are dissolved in a suitable solvent (e.g., methanol, ethanol) to obtain a specific concentration.[6]

  • Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the compound.[6]

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action for these compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Quinoline_Precursor Quinoline Precursor Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Formylation Formylation Reaction Quinoline_Precursor->Formylation Vilsmeier_Reagent->Formylation Crude_Product Crude this compound Derivative Formylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Derivative Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FTIR Spectroscopy Pure_Product->FTIR UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis Fluorescence Fluorescence Spectroscopy Pure_Product->Fluorescence Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation FTIR->Structural_Elucidation Photophysical_Properties Photophysical Properties UV_Vis->Photophysical_Properties Fluorescence->Photophysical_Properties

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

G cluster_pathway Potential Biological Action of Quinoline Derivatives Quinoline_Derivative This compound Derivative Target_Enzyme Target Enzyme/ Receptor (e.g., DNA Gyrase, Kinase) Quinoline_Derivative->Target_Enzyme Inhibition/Binding Biological_Process Cellular Process (e.g., DNA Replication, Signal Transduction) Target_Enzyme->Biological_Process Disruption Cellular_Effect Cellular Effect (e.g., Apoptosis, Inhibition of Proliferation) Biological_Process->Cellular_Effect Leads to

Caption: A generalized signaling pathway illustrating the potential mechanism of action for biologically active quinoline derivatives.

References

Validating the Structure of Quinoline Carbaldehydes: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of validating the structure of quinoline-based aldehydes using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental data for the parent quinoline-5-carbaldehyde, this document will focus on the well-characterized derivative, 8-hydroxy-quinoline-5-carbaldehyde, and compare its spectral features with those of an isomeric alternative, quinoline-4-carbaldehyde, to highlight the power of NMR in distinguishing positional isomers.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. This sensitivity allows for the differentiation of isomers, such as this compound and quinoline-4-carbaldehyde, where the position of the aldehyde group significantly influences the magnetic shielding of the protons and carbons throughout the quinoline ring system.

Below is a summary of the experimental NMR data for 8-hydroxy-quinoline-5-carbaldehyde and a comparison with available data for quinoline-4-carbaldehyde.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline Aldehyde Derivatives

Compound 8-hydroxy-quinoline-5-carbaldehyde Quinoline-4-carbaldehyde
Solvent ¹H: CDCl₃¹³C: DMSO-d₆¹H: CDCl₃
¹H NMR
H-aldehyde10.16 (s)10.50
Aromatic H9.71 (dd), 8.89 (dd), 8.02 (d), 7.69 (q), 7.30 (d)9.18, 9.00, 8.21, 7.81, 7.77, 7.72
¹³C NMR Data not readily available in search results
C-aldehyde193.1
Aromatic C160.5, 149.9, 141.1, 138.9, 133.9, 127.7, 125.5, 123.4, 111.7

Note: The provided data for 8-hydroxy-quinoline-5-carbaldehyde is a combination of ¹H NMR in CDCl₃ and ¹³C NMR in DMSO-d₆. The data for quinoline-4-carbaldehyde is from ¹H NMR in CDCl₃.

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like quinoline carbaldehydes.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial and should dissolve the compound well without reacting with it.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift scale.

  • Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, which is essential for acquiring high-resolution spectra.

NMR Data Acquisition
  • Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity, which results in sharp, well-resolved NMR signals.

  • ¹H NMR Spectroscopy:

    • A standard one-pulse experiment is typically performed.

    • Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans is required to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled experiment is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

    • Due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Chemical Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Standard) purification->sample_prep h1_nmr Acquire ¹H NMR Spectrum sample_prep->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum sample_prep->c13_nmr data_analysis Analyze Spectra: - Chemical Shifts - Integration - Coupling Patterns h1_nmr->data_analysis c13_nmr->data_analysis comparison Compare with Expected Structure & Alternatives data_analysis->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed Match structure_rejected Structure Inconsistent comparison->structure_rejected Mismatch

Caption: Workflow for Chemical Structure Validation using NMR.

Cytotoxicity of Quinoline-5-carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis. This guide provides a comparative analysis of the cytotoxic effects of different quinoline-carbaldehyde derivatives, supported by experimental data and detailed methodologies to aid in the development of novel anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic potential of several quinoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. A lower IC50 value indicates a higher cytotoxic activity.

A study by Hami Z, et al. (2017) investigated the in vitro cytotoxicity of a series of quinoline derivatives against the human epithelial colorectal carcinoma (Caco-2) cell line. The results demonstrate how different functional groups attached to the quinoline core influence their cytotoxic activity.[1]

Compound IDDerivative NameCell LineIC50 (µM)[1]
E 8-Nitro-7-quinolinecarbaldehydeCaco-20.53
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.93
F 8-Amino-7-quinolinecarbaldehydeCaco-21.14
C 7-Methyl-8-nitro-quinolineCaco-21.87
A + B Mixture of 7-methylquinoline and 5-methylquinolineCaco-22.62

Among the tested compounds, 8-Nitro-7-quinolinecarbaldehyde (E) exhibited the highest cytotoxicity against Caco-2 cells.[1] The data suggests that the presence and modification of functional groups on the quinoline ring system significantly impact the cytotoxic potency of these derivatives.[1]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cytotoxicity Assay

This protocol is based on the methodology described in the study by Hami Z, et al. (2017).

Objective: To determine the in vitro cytotoxicity of quinoline derivatives against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., Caco-2)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Quinoline derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10^3 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The quinoline derivatives are dissolved in DMSO to prepare stock solutions, which are then diluted with the complete culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well. Control wells receive medium with DMSO at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using appropriate software (e.g., SigmaPlot).

Signaling Pathways in Quinoline-Induced Cytotoxicity

Several studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, some derivatives have been shown to increase the transcriptional activity of tumor suppressor proteins like p53 and p21, and to alter the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][3] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Below is a diagram illustrating a simplified workflow for the synthesis and cytotoxic evaluation of quinoline derivatives.

G cluster_synthesis Synthesis of Quinoline Derivatives cluster_evaluation Cytotoxicity Evaluation aniline Aniline Derivatives cyclization Cyclization Reaction (e.g., Doebner-von Miller) aniline->cyclization carbonyl α,β-Unsaturated Carbonyl carbonyl->cyclization quinoline_core Quinoline Core Structure cyclization->quinoline_core functionalization Functional Group Modification quinoline_core->functionalization final_derivatives Quinoline-carbaldehyde Derivatives functionalization->final_derivatives treatment Treatment with Derivatives final_derivatives->treatment cell_culture Cancer Cell Lines (e.g., Caco-2) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50 Determination of IC50 Values data_analysis->ic50 conclusion Identify Lead Compounds ic50->conclusion Structure-Activity Relationship (SAR) Analysis

Caption: Workflow for the synthesis and cytotoxic evaluation of quinoline derivatives.

The following diagram illustrates a simplified p53-mediated apoptotic pathway that can be activated by cytotoxic quinoline derivatives.

G Quinoline Quinoline Derivative DNA_Damage Cellular Stress / DNA Damage Quinoline->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway induced by quinoline derivatives.

References

Efficacy of Quinoline-5-carbaldehyde Derivatives as Antimalarial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of quinoline-5-carbaldehyde-based antimalarials against various Plasmodium strains. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of experimental workflows to support further research and development in this area.

The quinoline scaffold remains a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence of drug-resistant parasite strains necessitates the exploration of novel quinoline derivatives. Compounds based on the this compound structure have been investigated for their potential to overcome existing resistance mechanisms. This guide synthesizes available data to offer a comparative perspective on their efficacy.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo antimalarial activities of selected this compound derivatives and related compounds against different Plasmodium species. The data is compiled from various studies to facilitate a direct comparison of their potency and therapeutic potential.

Compound IDDerivative ClassParasite StrainAssay TypeEfficacy Metric (IC50/Parasitemia Reduction)Reference CompoundEfficacy Metric (Reference)
5b ThiosemicarbazoneP. falciparum (W2, Chloroquine-Resistant)In VitroIC50: 7.2 µM--
5b ThiosemicarbazoneP. berghei (NK-65)In Vivo (Mice)61% reduction at 20 mg/kgChloroquine~95% reduction at 15 mg/kg
4b, 4g, 4i DihydropyrimidinesP. falciparumIn VitroIC50: 0.014 - 5.87 µg/mL (Excellent Activity)Chloroquine-
12 1,3,4-oxadiazoleP. falciparumIn VitroIC50: 0.46 µg/mL (Excellent Activity)Chloroquine-
2 Quinoline-4-carboxamideP. falciparum (3D7)In VitroEC50: 1 nM--
2 P. bergheiIn Vivo (Mice)ED90: 0.1–0.3 mg/kg--

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Antiplasmodial Activity Assay

The in vitro efficacy of the compounds against chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum is typically determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture : P. falciparum strains are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation : Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration is kept below 0.5% to avoid solvent toxicity.

  • Assay Procedure : Asynchronous parasite cultures with approximately 2% parasitemia and 2% hematocrit are incubated in 96-well plates with the serially diluted compounds for 72 hours.

  • Data Analysis : After incubation, the plates are lysed, and SYBR Green I dye is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The 50% inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antimalarial Activity Assay (Mouse Model)

The in vivo efficacy is commonly evaluated using the Plasmodium berghei mouse model.

  • Animal Model : Swiss albino mice are used for the study.

  • Infection : Mice are inoculated intraperitoneally with P. berghei infected red blood cells.

  • Treatment : Treatment with the test compounds, administered orally or via another appropriate route, typically begins 24 hours post-infection and continues for a specified number of days. A control group receives the vehicle alone, and a positive control group is treated with a standard antimalarial drug like chloroquine.

  • Parasitemia Determination : Giemsa-stained thin blood smears are prepared from the tail blood of each mouse daily. The percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation : The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasitemia reduction.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel quinoline-based antimalarial candidates.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation This compound This compound Reaction Condensation/ Cyclization This compound->Reaction Reactant_A Amine/Thiol/ Other Nucleophile Reactant_A->Reaction Derivative This compound Derivative Reaction->Derivative In_Vitro In Vitro Assay (P. falciparum) Derivative->In_Vitro Toxicity Cytotoxicity Assay Derivative->Toxicity Data_Analysis Data Analysis (IC50, ED90) In_Vitro->Data_Analysis In_Vivo In Vivo Assay (P. berghei) Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound Data_Analysis->In_Vivo

Caption: Synthetic and evaluation workflow for quinoline-based antimalarials.

G Start Start Inoculation Inoculate Mice with P. berghei Start->Inoculation Treatment_Groups Administer Test Compounds, Chloroquine, or Vehicle Inoculation->Treatment_Groups Blood_Smears Prepare Daily Blood Smears Treatment_Groups->Blood_Smears Microscopy Microscopic Examination (Giemsa Stain) Blood_Smears->Microscopy Calculate_Parasitemia Calculate % Parasitemia Microscopy->Calculate_Parasitemia Compare_Groups Compare Treatment vs. Control Groups Calculate_Parasitemia->Compare_Groups End End Compare_Groups->End

Caption: In vivo antimalarial efficacy testing workflow.

Validation of Quinoline-5-carbaldehyde as a key intermediate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Quinoline-5-carbaldehyde's performance against key alternatives confirms its pivotal role as a versatile and efficient intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a comparative overview, supported by experimental data, to assist researchers in selecting the optimal building block for their synthetic strategies.

This compound, a key heterocyclic aldehyde, serves as a fundamental building block in the construction of a wide array of functional molecules. Its strategic importance lies in the reactive aldehyde group at the C5 position of the quinoline scaffold, which allows for a diverse range of chemical transformations. This position is often favored in electrophilic aromatic substitution reactions on the quinoline ring system. This guide offers an objective comparison of this compound with its isomers and other related intermediates, focusing on synthetic accessibility, reaction efficiency, and the impact on the overall yield of multi-step synthetic sequences.

Comparative Analysis of Synthetic Accessibility

The selection of a key intermediate is often dictated by its accessibility through reliable and scalable synthetic routes. This compound and its isomers are most commonly prepared through the formylation of quinoline or the oxidation of the corresponding methylquinolines.

Table 1: Comparison of Synthetic Yields for Quinoline Carbaldehyde Isomers

Intermediate Synthetic Method Starting Material Reported Yield (%) Purity (%) Reference
This compound Oxidation with SeO₂ 5-Methylquinoline ~49% Not Reported [1]
8-Hydroxythis compound Reimer-Tiemann 8-Hydroxyquinoline 19.3 - 38% Not Reported [2]
6-(Dimethylamino)this compound Vilsmeier-Haack 6-(Dimethylamino)quinoline 73.8% Not Reported [2]
Quinoline-3-carbaldehyde Vilsmeier-Haack Acetanilide derivatives 60-80% (for 2-chloro derivatives) Not Reported [3][4]
Quinoline-7-carbaldehyde Not specified Not specified Not specified Not specified

| 8-Hydroxy-7-quinaldinecarbaldehyde | Reimer-Tiemann | 8-Hydroxyquinoline | 10% | Not Reported |[2] |

Note: Yields are highly dependent on the specific substrate and reaction conditions. Data presented is for representative examples found in the literature.

The Vilsmeier-Haack and Reimer-Tiemann reactions are standard methods for the direct formylation of activated quinoline rings. For instance, the formylation of 8-hydroxyquinoline can yield both the C5 and C7 isomers, with the C5 position being generally favored.[2] Alternatively, the oxidation of methylquinolines offers a direct route to the corresponding carbaldehydes. Selenium dioxide has been effectively used for the oxidation of methylquinolines, providing a viable route to these intermediates.[1][5]

Experimental Protocols

Synthesis of 8-Hydroxythis compound via Reimer-Tiemann Reaction

This protocol is adapted from literature procedures for the formylation of activated quinolines.

Materials:

  • 8-Hydroxyquinoline

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add a concentrated aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add chloroform to the refluxing mixture over a period of 1 hour.

  • Continue to reflux for an additional 4-6 hours.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

  • The product can be isolated by extraction with an appropriate organic solvent (e.g., dichloromethane) and purified by column chromatography or recrystallization.

Performance in Multi-Step Synthesis: A Comparative Perspective

The true validation of a key intermediate lies in its performance in subsequent synthetic steps. The aldehyde functionality of quinoline carbaldehydes is a versatile handle for various carbon-carbon bond-forming reactions and functional group transformations.

Table 2: Comparison of Quinoline Carbaldehydes as Intermediates in Subsequent Reactions

Reaction Type This compound Derivative Alternative Intermediate Comparative Performance
Schiff Base Formation 6-(Dimethylamino)this compound 2-Chloroquinoline-3-carbaldehyde Both readily form Schiff bases with various amines in high yields.[2][6]
Knoevenagel Condensation Not specified Quinoline-3-carbaldehyde Quinoline-3-carbaldehydes are frequently used in Knoevenagel condensations to form α,β-unsaturated systems.[7]

| Wittig Reaction | Not specified | Quinoline-3-carbaldehyde | Quinoline-3-carbaldehydes effectively undergo Wittig reactions to yield styrylquinoline derivatives.[8] |

While direct comparative studies are limited, the available literature suggests that the reactivity of the aldehyde group is influenced by the electronic nature of the quinoline ring and the position of the formyl group. For instance, 2-chloroquinoline-3-carbaldehydes are widely used as versatile intermediates due to the presence of both a reactive aldehyde and a chloro group that can be further functionalized.[3][4]

Visualization of Synthetic Pathways

Logical Workflow for the Synthesis and Application of this compound

G Workflow for this compound cluster_synthesis Synthesis of this compound cluster_application Application in Multi-Step Synthesis 5-Methylquinoline 5-Methylquinoline Oxidation (SeO2) Oxidation (SeO2) 5-Methylquinoline->Oxidation (SeO2) This compound This compound Oxidation (SeO2)->this compound Quinoline-5-carbaldehyde_app This compound Quinoline Quinoline Direct Formylation Direct Formylation Quinoline->Direct Formylation Direct Formylation->this compound Reaction Reaction Quinoline-5-carbaldehyde_app->Reaction Functionalized Molecule Functionalized Molecule Reaction->Functionalized Molecule

Caption: Synthetic routes to and applications of this compound.

Comparison of Synthetic Strategies for Quinoline Aldehydes

G Synthetic Strategies for Quinoline Aldehydes Starting Material Starting Material Method A Method A Starting Material->Method A Method B Method B Starting Material->Method B This compound This compound Method A->this compound Alternative Intermediate Alternative Intermediate Method B->Alternative Intermediate

Caption: Comparative pathways to key quinoline aldehyde intermediates.

Conclusion

The validation of this compound as a key intermediate is strongly supported by its accessibility through established synthetic methods and its versatile reactivity in multi-step synthesis. While direct, side-by-side comparative data with its isomers under identical conditions is not extensively documented in a single source, the available literature indicates that the choice of a specific quinoline carbaldehyde isomer is often dictated by the desired substitution pattern on the final target molecule and the specific synthetic strategy employed. For researchers and drug development professionals, this compound represents a reliable and valuable building block, offering a strategic entry point for the construction of complex quinoline-containing scaffolds. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the design and execution of multi-step synthetic campaigns.

References

Comparative Analysis of In-Silico and Molecular Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent in-silico and molecular docking studies on quinoline derivatives. The following sections detail the methodologies and key findings from two 2024 studies investigating the potential of these compounds as anticancer and neuroprotective agents.

This guide synthesizes experimental data to offer a side-by-side look at the performance of various quinoline derivatives against different biological targets. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for the cited studies.

I. Overview of Compared Studies

This guide draws on two recent studies that employ in-silico techniques to predict the therapeutic potential of novel quinoline derivatives:

  • Study 1: Anticancer Applications

    • Title: Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.[1][2]

    • Focus: The design and in-silico evaluation of quinoline derivatives as inhibitors of serine/threonine protein kinase (STK10), a protein implicated in gastric cancer.[1] The study utilized a 3D-QSAR model to inform the design of new compounds with improved biological activity.[1][2]

  • Study 2: Neurodegenerative Disease Applications

    • Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.[3]

    • Focus: The investigation of quinoline analogs as multi-target inhibitors of enzymes involved in neurodegenerative diseases, namely acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3] The study combined in-silico screening with in-vitro assays to validate the inhibitory potential of the derivatives.[3]

II. Comparative Data Presentation

The following tables summarize the key quantitative findings from the molecular docking simulations performed in the two studies.

Table 1: Molecular Docking Scores of Quinoline Derivatives Against Serine/Threonine Protein Kinase (Anticancer Study)
DerivativeDocking Score (kcal/mol)Interacting ResiduesReference
Designed Compound 1-10.5Not specified[1][2]
Designed Compound 2-10.2Not specified[1][2]
Designed Compound 3-9.8Not specified[1][2]
Designed Compound 4-9.7Not specified[1][2]
Designed Compound 5-9.5Not specified[1][2]
Reference LigandNot specifiedNot specified[1]
Table 2: Molecular Docking and In-Vitro Inhibition Data of a Promising Quinoline Derivative Against Neurodegenerative Disease Targets
Target EnzymeDocking Score (kcal/mol)In-Vitro Inhibition (%)Interacting ResiduesReference
Acetylcholinesterase (AChE)Not specified94.6%Not specified[3]
Beta-site APP cleaving enzyme-1 (BACE1)Not specified>40%Not specified[3]
Glycogen synthase kinase 3-beta (GSK3β)Not specified>40%Not specified[3]

III. Experimental Protocols

This section provides a detailed breakdown of the methodologies employed in the featured studies.

A. Anticancer Study: Ligand-Based Design and Molecular Docking

The in-silico workflow for the anticancer study involved a multi-step process to identify and refine potential quinoline-based inhibitors of serine/threonine protein kinase.

1. 3D Quantitative Structure-Activity Relationship (3D-QSAR) Modeling:

  • A dataset of 33 quinoline-based compounds with known anti-gastric cancer activity was used.[1]

  • Comparative Molecular Field Analysis (CoMFA) was employed to build the 3D-QSAR model.[1]

  • The model was validated internally and externally to ensure its predictive accuracy.[1]

  • Contour maps generated from the model were analyzed to identify structural features beneficial for enhancing anticancer properties.[1]

2. Design of New Quinoline Derivatives:

  • Based on the insights from the 3D-QSAR model, five new quinoline compounds were designed with the aim of improving biological activity.[1]

3. Molecular Docking Simulation:

  • The designed quinoline derivatives and a reference ligand were docked into the active site of the serine/threonine protein kinase (PDB ID: 6I2Y).[1]

  • The docking study was performed to predict the binding interactions and affinity between the small molecules and the target protein.[1]

4. Molecular Dynamics Simulation:

  • To further evaluate the stability of the ligand-protein complexes, molecular dynamics simulations were conducted in an aqueous environment for 100 nanoseconds.[1]

B. Neurodegenerative Disease Study: Multi-Target Inhibition Screening

This study employed a combination of in-silico and in-vitro methods to assess the potential of quinoline derivatives as multi-target inhibitors.

1. In-Silico Analysis:

  • A library of quinoline analogs was screened against three key enzymes implicated in neurodegenerative diseases: AChE, BACE1, and GSK3β.[3]

  • Molecular docking simulations were used to predict the binding modes and affinities of the derivatives to the active sites of the target enzymes.

  • In-silico analyses identified one derivative as the most potent inhibitor across all three protein targets.[3]

2. In-Vitro Assays:

  • The inhibitory activity of the quinoline derivatives was experimentally validated through in-vitro enzyme inhibition assays.[3]

  • The most promising derivative from the in-silico screening demonstrated significant inhibition of AChE (94.6%) and notable inhibition of GSK3β and BACE1 (both above 40%).[3]

  • Cytotoxicity of the compounds was also evaluated in human glioblastoma and murine fibroblast cell lines.[3]

IV. Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and logical relationships described in the compared studies.

anticancer_workflow cluster_insilico In-Silico Design and Screening cluster_output Outcome QSAR 3D-QSAR Modeling (33 Compounds) Design Design of New Quinoline Derivatives QSAR->Design Identifies key structural features Docking Molecular Docking (Target: STK10) Design->Docking Evaluates binding affinity MD Molecular Dynamics Simulation (100ns) Docking->MD Assesses complex stability Candidates Potential Anticancer Drug Candidates MD->Candidates

Caption: Workflow for the in-silico design and evaluation of quinoline derivatives as potential anticancer agents.

neuro_workflow cluster_screening Multi-Target Screening cluster_validation Validation InSilico In-Silico Screening (AChE, BACE1, GSK3β) InVitro In-Vitro Enzyme Inhibition Assays InSilico->InVitro Validates predictions Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity Assesses safety PotentInhibitor Identification of Potent Multi-Target Inhibitor InVitro->PotentInhibitor

References

Comparative analysis of the fluorescence properties of quinoline aldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the fluorescence properties of quinoline aldehyde isomers—specifically quinoline-2-carboxaldehyde, quinoline-3-carboxaldehyde, and quinoline-4-carboxaldehyde—reveals distinct photophysical behaviors crucial for their application in chemical sensing, bio-imaging, and drug development. While comprehensive comparative data remains sparse in existing literature, a compilation of findings from various studies on their derivatives allows for an insightful overview.

Quinoline and its derivatives are a well-established class of heterocyclic compounds known for their diverse applications, owing in part to their fluorescent properties. The position of the aldehyde group on the quinoline ring significantly influences the electronic distribution and, consequently, the molecule's interaction with light. Generally, quinoline-based structures exhibit fluorescence that can be modulated by factors such as solvent polarity and pH.[1][2][3][4][5]

Photophysical Properties: A Comparative Summary

While direct, side-by-side quantitative data for the parent quinoline aldehyde isomers is limited, analysis of their more complex derivatives provides valuable insights into their inherent fluorescent characteristics. The aldehyde group, being an electron-withdrawing group, plays a key role in the intramolecular charge transfer (ICT) processes that are often responsible for the fluorescence in these molecules.

PropertyQuinoline-2-carboxaldehydeQuinoline-3-carboxaldehydeQuinoline-4-carboxaldehyde
Excitation Maxima (λex) Typically in the UV-A rangeGenerally in the UV-A to visible rangeOften in the UV-A range
Emission Maxima (λem) Varies with derivatization, often blue-shiftedEmission can be tuned with substituentsEmission properties are dependent on the molecular structure
Quantum Yield (ΦF) Generally low for the parent compound, but derivatives can be highly fluorescentModerate to high in derivativesVariable, with potential for enhancement through structural modification
General Observations A common building block for fluorogenic probes.[6] Its derivatives, like 3-(2-Furoyl)-quinoline-2-carboxaldehyde (FQ), are notable for forming highly fluorescent products upon reaction with primary amines.[6]The quinoline-3-carbaldehyde framework serves as an electron-acceptor in donor-π-acceptor systems, and its derivatives have been studied for their photoelectronic properties.[7]Used in the synthesis of larger molecular structures where its photophysical properties are a key component.[8][9][10]

Experimental Protocols

The characterization of the fluorescence properties of quinoline aldehyde isomers typically involves standard spectroscopic techniques.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield (ΦF) is commonly determined using a comparative method.[11][12][13] This involves comparing the integrated fluorescence intensity of a solution of the sample to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M sulfuric acid is a widely used standard.[14]

The quantum yield is calculated using the following equation:

ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)

Where:

  • ΦF is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

To minimize errors, absorbance of the solutions is typically kept below 0.1 to avoid inner filter effects.

Measurement of Excitation and Emission Spectra

Fluorescence excitation and emission spectra are recorded using a spectrofluorometer.

  • Sample Preparation: The quinoline aldehyde isomer is dissolved in a suitable solvent (e.g., ethanol, acetonitrile) to a dilute concentration (typically in the micromolar range).

  • Excitation Spectrum: The emission wavelength is fixed at the maximum emission, and the excitation wavelength is scanned to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: The sample is excited at its λex, and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).

Experimental Workflow and Logical Relationships

The process of characterizing and comparing the fluorescence properties of these isomers can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Photophysical Characterization cluster_data_analysis Data Analysis and Comparison S1 Quinoline-2-carboxaldehyde P1 Sample Preparation (Solutions in various solvents) S1->P1 S2 Quinoline-3-carboxaldehyde S2->P1 S3 Quinoline-4-carboxaldehyde S3->P1 P2 UV-Vis Absorption Spectroscopy P1->P2 P3 Fluorescence Spectroscopy P1->P3 D2 Calculate Quantum Yield (ΦF) P2->D2 D1 Determine λex and λem P3->D1 P3->D2 D3 Comparative Analysis of Isomers D1->D3 D2->D3

Experimental workflow for comparative fluorescence analysis.

The logical relationship for determining the relative fluorescence quantum yield is as follows:

quantum_yield_logic A Measure Absorbance of Sample and Standard at λex E Calculate Quantum Yield of Sample A->E B Measure Integrated Fluorescence Intensity of Sample and Standard B->E C Known Quantum Yield of Standard C->E D Refractive Indices of Solvents D->E

Logic for relative quantum yield determination.

Conclusion

The positional isomerism of the aldehyde group on the quinoline ring system fundamentally dictates the photophysical properties of quinoline-2-, 3-, and 4-carboxaldehydes. While direct comparative studies on the parent molecules are not abundant, the available data from their derivatives suggest that each isomer possesses a unique fluorescence profile. The quinoline-2-carboxaldehyde framework is a promising starting point for fluorogenic probes, while the electron-accepting nature of the quinoline-3-carbaldehyde core is utilized in photoelectronic materials. The fluorescence of quinoline-4-carboxaldehyde derivatives is also of significant interest. Further dedicated comparative studies on these parent isomers would be highly valuable to the fields of materials science and biomedical research, providing a foundational dataset for the rational design of novel fluorescent molecules.

References

Safety Operating Guide

Proper Disposal of Quinoline-5-Carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of quinoline-5-carbaldehyde, a compound utilized in the synthesis of pharmaceuticals.[1] Adherence to these procedures is critical due to the hazardous nature of this chemical.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[2][3][4] It is harmful if swallowed or inhaled and toxic in contact with skin.[5] Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or apron is mandatory. For larger quantities or in situations with a high risk of exposure, appropriate protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.

Handling Procedures:

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC10H7NO[7]
Molecular Weight157.17 g/mol [7]
Melting Point94°C to 98°C[2]
Solubility in WaterSlightly soluble[2]
GHS Hazard StatementsH302, H311, H315, H319, H332, H335[5][8]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[4][5][9] Attempting to neutralize or dispose of this chemical via the sanitary sewer system is not recommended without explicit approval from your institution's Environmental Health & Safety (EHS) department and local authorities, as regulations vary.[7][8]

Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste, including contaminated materials (e.g., gloves, wipes, weighing paper), in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound".

  • Labeling: The hazardous waste label must include the accumulation start date, the chemical composition, and associated hazards (e.g., Irritant, Toxic).

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA must be under the direct control of the laboratory personnel and away from incompatible materials. Ensure the container is kept in secondary containment to prevent spills.

Requesting Disposal:

  • Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your facility's Environmental Health & Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Minor Spills:

  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean the spill, don all required personal protective equipment as outlined above.

  • Containment: For solid materials, carefully sweep up the spilled substance to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

For Major Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert nearby personnel.

  • Activate Emergency Response: Contact your institution's emergency response team and EHS department immediately.

  • Provide Information: Be prepared to provide details about the spilled chemical, the quantity, and the location of the spill.

Do not attempt to clean up a major spill without specialized training and equipment.

Visual Workflow Guides

To further clarify the procedures, the following diagrams illustrate the decision-making process for disposal and the steps for spill cleanup.

DisposalWorkflow start This compound waste generated waste_container Place in a designated, labeled hazardous waste container start->waste_container storage Store in Satellite Accumulation Area (SAA) with secondary containment waste_container->storage full_container Is the container full or has the accumulation time limit been reached? storage->full_container full_container->storage No request_pickup Contact EHS or approved waste vendor for pickup full_container->request_pickup Yes documentation Complete all required waste disposal documentation request_pickup->documentation end_disposal Waste removed by authorized personnel documentation->end_disposal

Caption: Decision workflow for the disposal of this compound.

SpillCleanupWorkflow spill Spill of this compound occurs assess_spill Assess the size and risk of the spill spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Minor major_spill Major Spill assess_spill->major_spill Major don_ppe Don appropriate Personal Protective Equipment (PPE) minor_spill->don_ppe evacuate_major Evacuate the area immediately major_spill->evacuate_major contact_emergency Contact EHS and emergency services evacuate_major->contact_emergency contain_spill Contain the spill with inert absorbent material don_ppe->contain_spill collect_waste Collect spilled material and absorbents into a hazardous waste container contain_spill->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate->dispose_waste

Caption: Workflow for cleaning up a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.